Encainide
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-24-16-6-5-8-19(24)13-10-17-7-3-4-9-21(17)23-22(25)18-11-14-20(26-2)15-12-18/h3-4,7,9,11-12,14-15,19H,5-6,8,10,13,16H2,1-2H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWPNDMDCLXCOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022983 | |
| Record name | Encainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Encainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.01e-03 g/L | |
| Record name | Encainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66778-36-7 | |
| Record name | Encainide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66778-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Encainide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066778367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Encainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01228 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Encainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENCAINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY3J0147NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Encainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of Encainide on Cardiac Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Encainide is a Class IC antiarrhythmic agent that exerts its therapeutic effect primarily through the potent blockade of cardiac voltage-gated sodium channels (Nav1.5). Its mechanism is characterized by slow binding and unbinding kinetics, leading to a pronounced use-dependent and state-dependent inhibition of the sodium current (INa). This guide provides a detailed examination of this compound's molecular interactions with the Nav1.5 channel, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing the critical pathways and relationships involved in its mechanism of action. Although withdrawn from the market due to proarrhythmic concerns in certain patient populations, the study of this compound's mechanism continues to provide valuable insights into the structure-function relationship of cardiac sodium channels and the principles of state-dependent drug blockade.
Introduction: The Role of Cardiac Sodium Channels and Class IC Antiarrhythmics
The cardiac action potential, the fundamental electrical event driving the heartbeat, is initiated by the rapid influx of sodium ions through voltage-gated sodium channels, predominantly the Nav1.5 subtype encoded by the SCN5A gene.[1] This inward sodium current (INa) is responsible for the rapid depolarization (Phase 0) of the cardiac myocyte membrane.
Antiarrhythmic drugs are often classified based on their primary mechanism of action. Class I antiarrhythmics target the Nav1.5 channel. This class is further subdivided based on the kinetics of the drug's interaction with the channel. Class IC agents, which include this compound and flecainide, are characterized by their slow association with and dissociation from the sodium channel.[2] This results in a significant and cumulative reduction in INa, especially at faster heart rates, a phenomenon known as use-dependence.[2]
This compound is metabolized in the liver into potent active metabolites, primarily O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE).[3] These metabolites are major contributors to the drug's overall electrophysiological effect.[3]
Core Mechanism of Action: State-Dependent Blockade
The central tenet of this compound's action is its state-dependent affinity for the Nav1.5 channel, a concept explained by the Modulated Receptor Hypothesis . This hypothesis posits that the affinity of a drug for the channel is not constant but varies depending on the conformational state of the channel: resting (closed), open, or inactivated.
This compound and other Class IC drugs have a low affinity for the resting state of the channel.[4] Their binding is significantly enhanced when the channel is in the open or inactivated state, which occur during cardiac depolarization and repolarization.[4] Because this compound dissociates very slowly from the channel, its blocking effect accumulates over successive cardiac cycles, especially at higher frequencies.[2]
Key Characteristics of this compound's Blockade:
-
Slow-in/Slow-out Kinetics: this compound binds to the sodium channel slowly and also dissociates slowly. The time constant for recovery from block is notably long, on the order of seconds to minutes.[3][5]
-
Use-Dependence: The degree of sodium channel blockade by this compound intensifies as the heart rate increases. With each depolarization, more channels become available for binding, and due to the slow dissociation, the block accumulates.
-
Voltage-Dependence: The binding of this compound is also influenced by the membrane potential, as this dictates the conformational state of the channel.
The following diagram illustrates the principle of state-dependent binding of this compound to the Nav1.5 channel.
Figure 1: State-Dependent Binding of this compound. this compound preferentially binds to the open and inactivated states of the Nav1.5 channel.
Quantitative Data on this compound and Metabolite Activity
The potency and kinetics of sodium channel blockade by this compound and its active metabolites have been quantified through various electrophysiological studies. The following tables summarize key parameters. Due to the limited availability of direct IC50 values for this compound on Nav1.5, data for the structurally and mechanistically similar Class IC agent, flecainide, are included to illustrate the principle of use-dependence.
| Compound | Parameter | Value | Experimental Condition | Reference |
| This compound | Recovery from Block (τ) | ~120 seconds | Guinea-pig papillary muscle, 90 bpm | [3] |
| O-demethyl this compound (ODE) | Recovery from Block (τ) | ~300 seconds | Guinea-pig papillary muscle, 90 bpm | [3] |
| Flecainide | IC50 (Tonic Block) | 345 µM | Resting/brief depolarization | [1][4] |
| Flecainide | IC50 (Use-Dependent Block) | 7.4 µM | 10 Hz stimulation | [1][4] |
| Flecainide | KD (Open-channel block) | 11 µM | Non-inactivating Nav1.5 mutant | [1] |
Table 1: Kinetic and Potency Data for this compound and Related Compounds on Cardiac Sodium Channels.
| Compound | Parameter | Value | Notes | Reference |
| This compound | Minimally Effective Plasma Conc. | ~300 ng/mL | In "poor metabolizer" patients | [6] |
| O-demethyl this compound (ODE) | Minimally Effective Plasma Conc. | ~35 ng/mL | Major active metabolite | [6] |
| 3-methoxy-ODE (MODE) | Minimally Effective Plasma Conc. | ~100 ng/mL | Active metabolite | [6] |
Table 2: Clinically Relevant Plasma Concentrations of this compound and its Active Metabolites.
Experimental Protocols for Characterizing this compound's Action
The state-dependent and use-dependent properties of this compound are primarily investigated using the whole-cell patch-clamp technique on isolated cardiomyocytes or cell lines heterologously expressing Nav1.5 channels.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the precise control of the cell membrane potential (voltage-clamp) while measuring the ionic currents flowing through the channels.
General Procedure:
-
Cell Preparation: Isolation of single cardiomyocytes or culture of cell lines (e.g., HEK293) stably expressing human Nav1.5.
-
Pipette Fabrication: Pulling of glass micropipettes to a fine tip (resistance of 1-3 MΩ).
-
Seal Formation: A micropipette filled with an internal solution is brought into contact with a cell, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette, providing electrical access to the entire cell interior.
-
Voltage-Clamp and Data Acquisition: A specialized amplifier holds the membrane potential at a desired level and records the current required to do so, which corresponds to the ion flow across the membrane.
The diagram below outlines the workflow for a typical whole-cell patch-clamp experiment.
Figure 2: Workflow for a Whole-Cell Patch-Clamp Experiment. This illustrates the steps to measure sodium currents and assess drug effects.
Voltage Protocol to Demonstrate Use-Dependence
To demonstrate use-dependent block, a train of depolarizing pulses is applied to mimic a fast heart rate.
-
Holding Potential: The cell is held at a negative potential (e.g., -120 mV) where most sodium channels are in the resting state.
-
Pulse Train: A series of short depolarizing pulses (e.g., to -10 mV for 20 ms) is applied at a high frequency (e.g., 5-10 Hz).
-
Measurement: The peak inward sodium current is measured for each pulse in the train.
-
Observation: In the presence of this compound, the peak current will progressively decrease with each successive pulse, demonstrating the accumulation of block.
Figure 3: Logic of a Use-Dependence Voltage Protocol. This diagram shows the experimental logic to demonstrate frequency-dependent channel blockade.
Protocol to Measure Recovery from Inactivation
This protocol measures the time it takes for channels to recover from the inactivated state and become available to open again. This compound significantly slows this process.
-
Conditioning Pulse (P1): A long depolarizing pulse (e.g., to -10 mV for 500 ms) is applied to inactivate all sodium channels.
-
Recovery Interval: The membrane is repolarized to a negative potential (e.g., -120 mV) for a variable duration (Δt).
-
Test Pulse (P2): A second depolarizing pulse (to -10 mV) is applied to measure the fraction of channels that have recovered from inactivation and are now available to open.
-
Measurement: The peak current from P2 is normalized to the peak current from P1 (or a control pulse).
-
Analysis: By plotting the normalized current as a function of Δt, a time constant (τ) of recovery can be calculated. In the presence of this compound, this τ will be significantly prolonged.
The this compound Binding Site
While a high-resolution crystal structure of this compound bound to Nav1.5 is not available, extensive research on related Class I drugs, particularly flecainide, and mutagenesis studies have identified the binding site within the inner pore of the channel.[7]
The binding site is located in the central cavity, below the selectivity filter, and is formed by residues from the S6 transmembrane segments of the four homologous domains (I-IV) of the Nav1.5 channel.[6][7] Key residues implicated in the binding of local anesthetics and Class I antiarrhythmics include a critical phenylalanine residue at position 1762 (F1762) in domain IV (homologous to F1760 in other notations) and a tyrosine at position 1767.[8][9] Hydrophobic and π-π stacking interactions with these aromatic residues are crucial for drug binding.[6][8]
The diagram below shows a simplified representation of the Nav1.5 pore and the location of the this compound binding site.
References
- 1. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vitro and in-vivo electrophysiologic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic and clinical cardiac electrophysiology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Rise and Fall of a Potent Antiarrhythmic: A Technical History of Encainide Hydrochloride
An In-depth Guide for Researchers and Drug Development Professionals
Encainide hydrochloride, a Class IC antiarrhythmic agent, represents a pivotal and cautionary tale in the history of cardiac drug development. Initially lauded for its potent efficacy in suppressing ventricular arrhythmias, its trajectory was dramatically altered by the landmark Cardiac Arrhythmia Suppression Trial (CAST), which revealed a paradoxical increase in mortality. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and ultimate withdrawal of this compound, with a focus on the experimental data and protocols that defined its journey.
Discovery and Early Development
This compound was developed during a period of intense research into novel treatments for cardiac rhythm disturbances. As a benzanilide derivative, its development was rooted in the exploration of compounds capable of modulating cardiac ion channels.[1][2]
Synthesis Protocol
The synthesis of this compound hydrochloride involves the reaction of 2-(2-aminophenethyl)-1-methylpiperidine with p-anisoyl chloride. A common laboratory-scale protocol is as follows:
-
Dissolve unpurified 2-(2-aminophenethyl)-1-methylpiperidine in dry acetone.
-
Add p-anisoyl chloride to the solution.
-
Stir the reaction mixture for approximately 16 hours.
-
Cool the mixture to 5°C and filter the resulting solid.
-
Wash the solid with cold acetone and dry it under a vacuum.
-
Recrystallize the dried solid from an isopropanol-methanol mixture to yield this compound hydrochloride.[3]
Mechanism of Action and Pharmacodynamics
This compound is a potent voltage-gated sodium channel blocker.[1][4] Its primary mechanism of action is the blockade of the fast sodium channels in cardiac cells, which slows the influx of sodium ions during Phase 0 of the cardiac action potential.[5][6] This action leads to a decrease in the rate of depolarization, thereby reducing the conduction velocity of the electrical impulse through the myocardium.[5]
This effect is most pronounced in the His-Purkinje system.[4][7] The electrocardiogram (ECG) of patients treated with this compound typically shows a prolongation of the QRS complex, reflecting the slowed ventricular conduction.[5] this compound also has a mild inhibitory effect on potassium channels, which can slightly prolong the repolarization phase.[5] The overall effect is a stabilization of the cardiac membrane and suppression of the abnormal automaticity and re-entrant circuits that cause arrhythmias.[5][6]
Pharmacokinetics
This compound is administered orally and is well-absorbed from the gastrointestinal tract.[5][6] It undergoes extensive first-pass metabolism in the liver, a process that is genetically determined and follows a polymorphic distribution linked to the 4-hydroxylation of debrisoquine.[8][9]
Metabolizer Phenotypes
-
Extensive Metabolizers (EM): Comprising over 90% of the population, these individuals have a high degree of first-pass metabolism, resulting in an oral bioavailability of only about 30%.[8] The elimination half-life of this compound in EMs is approximately 2.5 hours.[8] The primary active metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (3-MODE), are present in higher plasma concentrations than the parent drug and contribute significantly to the antiarrhythmic effect.[5][8][9]
-
Poor Metabolizers (PM): This group, making up less than 10% of the population, has a much lower first-pass metabolism, leading to a higher oral bioavailability of around 88%.[8] The elimination half-life of this compound is significantly longer in PMs, ranging from 8 to 11 hours.[8] In these individuals, plasma concentrations of the active metabolites are very low or undetectable, and the therapeutic effect is primarily due to the parent drug.[9]
The following table summarizes the key pharmacokinetic parameters of this compound:
| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) |
| Oral Bioavailability | ~30%[8] | ~88%[8] |
| Elimination Half-life | ~2.5 hours[8] | 8-11 hours[8] |
| Systemic Clearance | ~1.8 L/min[8] | ~0.2 L/min[8] |
| Primary Active Moiety | ODE and 3-MODE[5][8][9] | This compound[9] |
The Cardiac Arrhythmia Suppression Trial (CAST)
The CAST was a landmark multicenter, randomized, placebo-controlled trial designed to test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular premature complexes (VPCs) in survivors of myocardial infarction would reduce the risk of arrhythmic death.[10][11][12]
Experimental Protocol
-
Patient Population: The trial enrolled patients who had experienced a myocardial infarction and had asymptomatic or mildly symptomatic ventricular arrhythmias, defined as six or more VPCs per hour.[13]
-
Study Design: The study had an initial open-label titration phase to identify patients whose arrhythmias were suppressed by one of the study drugs (this compound, flecainide, or moricizine).[13][14] Responders were then randomized to receive either the active drug or a placebo in a double-blind fashion.[13][14]
-
Endpoints: The primary endpoint was death from arrhythmia or nonfatal cardiac arrest.[13]
The following diagram illustrates the workflow of the CAST trial:
References
- 1. This compound | C22H28N2O2 | CID 48041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. エンカイニド 塩酸塩 ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 7. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 8. Pharmacokinetics and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Cardiac Arrhythmia Suppression Trial: first CAST ... then CAST-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Cardiac Arrhythmia Suppression Trial: background, interim results and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mortality following ventricular arrhythmia suppression by this compound, flecainide, and moricizine after myocardial infarction. The original design concept of the Cardiac Arrhythmia Suppression Trial (CAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preliminary report: effect of this compound and flecainide on mortality in a randomized trial of arrhythmia suppression after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Encainide's Proarrhythmic Profile and the Landmark Cardiac Arrhythmia Suppression Trial (CAST): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the proarrhythmic effects of the Class IC antiarrhythmic agent, encainide, with a primary focus on the pivotal findings of the Cardiac Arrhythmia Suppression Trial (CAST). The document provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols from the CAST trial, and a quantitative analysis of the trial's outcomes, which fundamentally reshaped the landscape of antiarrhythmic drug development and clinical practice.
Introduction: The Paradox of Arrhythmia Suppression
Ventricular arrhythmias, particularly in the post-myocardial infarction (MI) setting, have long been associated with an increased risk of sudden cardiac death. The prevailing hypothesis in the 1980s was that the pharmacological suppression of these arrhythmias would lead to a reduction in mortality. This compound, a potent Class IC antiarrhythmic agent, was effective in suppressing ventricular premature complexes (VPCs) and was thus a candidate for testing this hypothesis.[1][2] However, the Cardiac Arrhythmia Suppression Trial (CAST) yielded unexpected and paradigm-shifting results, revealing a significant increase in mortality in patients treated with this compound and another Class IC agent, flecainide, despite successful arrhythmia suppression.[3][4] This guide delves into the scientific underpinnings of this paradox.
This compound: Mechanism of Action and Electrophysiological Effects
This compound exerts its antiarrhythmic effect primarily by blocking voltage-gated sodium channels in the cardiac cell membrane.[5][6] This action has several key electrophysiological consequences:
-
Potent Sodium Channel Blockade: this compound exhibits a high affinity for the open state of the sodium channel and dissociates slowly, leading to a marked depression of the maximum rate of depolarization (Vmax) of the cardiac action potential (Phase 0).[7][8]
-
Slowed Conduction: The profound sodium channel blockade results in a significant slowing of impulse conduction through the His-Purkinje system and ventricular myocardium, which is reflected as a widening of the QRS complex on the electrocardiogram (ECG).[1][9]
-
Minimal Effect on Repolarization: Unlike some other antiarrhythmic agents, this compound has little to no effect on the duration of the action potential or the QT interval.[1][7]
This compound is extensively metabolized in the liver to active metabolites, O-demethyl this compound (ODE) and 3-methoxy-ODE (MODE), which also possess potent sodium channel blocking activity and contribute to the drug's overall effect.[1][5]
The Cardiac Arrhythmia Suppression Trial (CAST): A Deep Dive
The CAST was a landmark multicenter, randomized, double-blind, placebo-controlled trial designed to test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular arrhythmias in post-MI patients would reduce mortality.[10][11]
Experimental Protocols
The trial was conducted in two main phases: an open-label dose-titration phase followed by a double-blind, placebo-controlled treatment phase.
3.1.1. Patient Screening and Enrollment
-
Inclusion Criteria:
-
Patients who had experienced a myocardial infarction 6 days to 2 years prior to enrollment.[1]
-
Presence of asymptomatic or mildly symptomatic ventricular arrhythmias, defined as an average of at least 6 ventricular premature complexes (VPCs) per hour on a 24- to 48-hour Holter monitor recording.[11]
-
Left ventricular ejection fraction (LVEF) of ≤55% if the MI was within the past 90 days, or ≤40% if the MI was more than 90 days prior.[11]
-
-
Exclusion Criteria:
-
Ventricular arrhythmias causing severe symptoms (e.g., syncope).
-
Sustained ventricular tachycardia.
-
Contraindications to Class IC antiarrhythmic drugs.
-
Other life-threatening conditions.[11]
-
3.1.2. Open-Label Dose-Titration Phase
The primary objective of this phase was to identify an effective and well-tolerated dose of an antiarrhythmic agent (this compound, flecainide, or moricizine) for each patient.
-
Procedure:
-
Patients who met the screening criteria entered an open-label phase where they were started on one of the active drugs.
-
The dosage was progressively increased until either the target level of arrhythmia suppression was achieved, or the patient experienced intolerable side effects.
-
Holter monitoring was repeated at each dose level to assess the degree of arrhythmia suppression.
-
-
Definition of Successful Arrhythmia Suppression:
-
At least an 80% reduction in the frequency of VPCs.
-
At least a 90% reduction in runs of unsustained ventricular tachycardia.[11]
-
3.1.3. Double-Blind, Placebo-Controlled Phase
Patients who demonstrated successful and well-tolerated arrhythmia suppression during the open-label phase were then randomized to receive either the effective dose of the active drug or a matching placebo.
-
Randomization: Patients were randomly assigned in a double-blind manner to the active drug or placebo group.
-
Follow-up: Patients were followed for a planned period of three years, with regular assessments of their cardiac status and the occurrence of the primary endpoint.
-
Primary Endpoint: The primary endpoint of the study was death from any cause or cardiac arrest with resuscitation.
CAST Results: The Proarrhythmic Effect Unveiled
The this compound and flecainide arms of the CAST were terminated prematurely due to a clear and significant increase in mortality in the active treatment groups compared to the placebo group.[10]
Data Presentation
| Outcome | This compound/Flecainide Group | Placebo Group | Relative Risk | p-value |
| Mortality from Arrhythmia | 43 | 16 | 2.64 | 0.0004 |
| Mortality from Any Cause | 63 | 26 | 2.38 | <0.001 |
| Death or Cardiac Arrest | 59 | 22 | 2.5 | 0.0006 |
| Non-arrhythmic Cardiac Deaths | 17 | 5 | - | 0.01 |
Data compiled from the final report of the Cardiac Arrhythmia Suppression Trial Investigators.
These results demonstrated a clear proarrhythmic effect of this compound and flecainide in the post-MI population, where the drugs, despite effectively suppressing asymptomatic VPCs, led to an increased risk of life-threatening arrhythmias and sudden cardiac death.[3][4]
Visualizing the Core Concepts
This compound's Mechanism and the CAST Paradox
Caption: this compound's intended effect versus the paradoxical outcome in CAST.
The Cardiac Arrhythmia Suppression Trial (CAST) Workflow
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. BioLINCC: Cardiac Arrhythmia Suppression Trial (CAST) [biolincc.nhlbi.nih.gov]
- 3. Cardiac Arrhythmia Suppression Trial - Wikipedia [en.wikipedia.org]
- 4. The Cardiac Arrhythmia Suppression Trial - American College of Cardiology [acc.org]
- 5. Beta-blocker therapy in the Cardiac Arrhythmia Suppression Trial. CAST Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Cardiac Arrhythmia Suppression Trial: first CAST ... then CAST-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cardiac Arrhythmia Suppression Trial II - American College of Cardiology [acc.org]
- 8. castoredc.com [castoredc.com]
- 9. Methods for assessing quality of life in the cardiac arrhythmia suppression trial (CAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinConnect | Cardiac Arrhythmia Suppression Trial (CAST) [clinconnect.io]
- 11. Events in the Cardiac Arrhythmia Suppression Trial (CAST): mortality in patients surviving open label titration but not randomized to double-blind therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Kinetics of Encainide to Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encainide is a Class IC antiarrhythmic agent that exerts its therapeutic effect by blocking voltage-gated sodium channels (VGSCs), primarily the NaV1.5 isoform prevalent in cardiac tissue.[1][2][3] Its clinical use has been largely discontinued due to proarrhythmic concerns, but its unique binding kinetics continue to make it a valuable tool for research into the structure and function of sodium channels and the mechanisms of state-dependent drug binding. This guide provides a comprehensive overview of the binding kinetics of this compound and its active metabolites to VGSCs, detailing the quantitative data available, the experimental protocols used to obtain this data, and the conceptual models that describe its interaction with the channel.
This compound's antiarrhythmic action is primarily mediated through its active metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE).[4][5][6] These metabolites are potent sodium channel blockers and are responsible for the majority of the clinical effects observed during this compound therapy.[7][8]
Core Concepts: State-Dependent Binding and the Modulated Receptor Hypothesis
The interaction of this compound with sodium channels is best understood through the lens of the modulated receptor hypothesis . This model posits that the affinity of a drug for the channel is dependent on the conformational state of the channel: resting, open, or inactivated.[9] Class I antiarrhythmic drugs typically exhibit higher affinity for the open and/or inactivated states than for the resting state. This state-dependent binding leads to the phenomenon of use-dependent block , where the degree of channel inhibition increases with the frequency of channel opening (i.e., at faster heart rates).[9]
This compound and its metabolites are characterized by their slow binding and unbinding kinetics, a hallmark of Class IC agents. This slow dissociation from the sodium channel is a key determinant of its electrophysiological effects.
Quantitative Binding Kinetics
While extensive quantitative data on the binding kinetics of this compound and its metabolites are not as readily available as for other Class I drugs like flecainide, key parameters have been reported that describe their interaction with sodium channels.
| Compound | Parameter | Value | Channel State | Experimental Condition |
| This compound | Time Constant of Recovery from Block (τ) | > 20 seconds | Repolarized/Resting | In vitro studies[1] |
| O-demethyl this compound (ODE) | Time Constant of Recovery from Block (τ) | ~25 seconds | Diastolic/Resting | Warmer temperatures[10] |
Note: The time constant of recovery from block provides an indirect measure of the dissociation rate constant (k_off). A longer time constant indicates a slower off-rate and more prolonged channel blockade.
For comparative context, the binding kinetics of flecainide , another Class IC antiarrhythmic, have been more extensively characterized:
| Compound | Parameter | Value | Channel State | Experimental Condition |
| Flecainide | IC50 (Use-Dependent Block) | 7.4 µM | Activated/Open | Repetitive pulsing at 10 Hz[11] |
| IC50 (Resting Block) | 345 µM | Resting | Infrequent pulsing[11] | |
| KD (Open Channel Block) | 11 µM | Open | Non-inactivating mutant NaV1.5[12] | |
| Association Rate Constant (k_on) | 1.1 µM⁻¹s⁻¹ | Open | Non-inactivating mutant NaV1.5[11] | |
| Dissociation Rate Constant (k_off) | 12 s⁻¹ | Open | Non-inactivating mutant NaV1.5[11] |
Experimental Protocols
The characterization of this compound's binding kinetics relies on a variety of electrophysiological and biochemical techniques.
Whole-Cell Patch Clamp Electrophysiology
This is the primary technique used to study the effects of this compound on sodium channel function in isolated cells.
General Protocol:
-
Cell Preparation: Mammalian cell lines (e.g., HEK293) stably expressing the human NaV1.5 channel are commonly used.
-
Recording Configuration: The whole-cell patch clamp configuration is established to allow control of the cell's membrane potential and recording of the resulting sodium currents.
-
Solutions: The extracellular solution contains a physiological concentration of sodium ions, while the intracellular solution is formulated to isolate the sodium current.
-
Voltage Protocols: Specific voltage-clamp protocols are applied to probe the state-dependent binding of the drug.
Specific Voltage Protocols to Assess this compound Binding:
-
Tonic Block Protocol: To determine the affinity for the resting state, long inter-pulse intervals (e.g., 30-60 seconds) are used to allow for complete recovery from any block between depolarizing pulses. The holding potential is typically set to a hyperpolarized level (e.g., -120 mV to -140 mV) to ensure most channels are in the resting state.
-
Use-Dependent Block Protocol: To assess binding to the open and inactivated states, a train of depolarizing pulses at a physiological frequency (e.g., 1-10 Hz) is applied. The progressive decrease in the peak sodium current during the pulse train reflects the accumulation of blocked channels.
-
Recovery from Block Protocol: To measure the dissociation rate, a train of pulses is applied to induce block, followed by a variable recovery period at a hyperpolarized potential before a test pulse is delivered. The time course of the recovery of the sodium current provides an estimate of the off-rate.
Radioligand Binding Assays
Radioligand binding assays can be used to directly measure the affinity of a drug for the sodium channel.
General Protocol:
-
Membrane Preparation: Membranes expressing the sodium channel are isolated from cells or tissues.
-
Radioligand: A radiolabeled ligand that binds to a specific site on the sodium channel (e.g., [³H]batrachotoxin) is used.
-
Competition Assay: The ability of unlabeled this compound to displace the radioligand from its binding site is measured. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated.
Signaling Pathways and Logical Relationships
The interaction of this compound with voltage-gated sodium channels can be visualized through the following diagrams.
Caption: Metabolic activation and mechanism of action of this compound.
Caption: Modulated receptor model for this compound binding.
Caption: Workflow for electrophysiological analysis of this compound.
Conclusion
This compound and its active metabolites, ODE and MODE, are potent blockers of voltage-gated sodium channels with characteristic slow binding and unbinding kinetics. Their interaction with the NaV1.5 channel is state-dependent, with a higher affinity for the open and inactivated states, leading to significant use-dependent block. While a complete quantitative dataset of its binding kinetics is not as robust as for some other Class I antiarrhythmics, the available data on its slow recovery from block underscores its prolonged channel interaction. The experimental protocols and conceptual models outlined in this guide provide a framework for researchers and drug development professionals to further investigate the intricate binding kinetics of this compound and to leverage this knowledge in the study of sodium channel pharmacology.
References
- 1. Basic and clinical cardiac electrophysiology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C22H28N2O2 | CID 48041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disposition kinetics of this compound and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Qualitative and quantitative comparison of the cardiac effects of this compound and its three major metabolites in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic activity of the O-demethyl metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temperature and voltage dependence of sodium channel blocking and unblocking by O-demethyl this compound in isolated guinea pig myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Encainide's Historical Role in Ventricular Tachycardia Management: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Encainide, a Class IC antiarrhythmic agent, was historically utilized for the management of ventricular tachyarrhythmias. Its potent sodium channel blocking properties demonstrated considerable efficacy in suppressing ventricular premature complexes. However, the landmark Cardiac Arrhythmia Suppression Trial (CAST) revealed a paradoxical increase in mortality in post-myocardial infarction patients treated with this compound, despite successful arrhythmia suppression. This whitepaper provides a comprehensive technical overview of this compound's mechanism of action, its clinical pharmacology, pivotal clinical trial data, and the ultimate reasons for its withdrawal from the market. Detailed experimental protocols from key studies are presented, alongside quantitative data summaries and visualizations of its signaling pathway and the CAST workflow.
Introduction
Ventricular tachycardia (VT) is a life-threatening cardiac arrhythmia that has historically posed a significant therapeutic challenge.[1] The development of antiarrhythmic drugs has been a cornerstone of VT management, with various agents targeting the underlying electrophysiological mechanisms. This compound hydrochloride emerged in the late 20th century as a potent Class IC antiarrhythmic drug, showing promise in the treatment of ventricular arrhythmias, including ventricular tachycardia.[2][3] Its primary therapeutic indication was for life-threatening ventricular arrhythmias.[4]
Mechanism of Action and Electrophysiology
This compound exerts its antiarrhythmic effect primarily by blocking voltage-gated sodium channels in cardiac cells.[5][6] This action decreases the rate of rise of the action potential (Phase 0), thereby slowing conduction velocity in the atria, atrioventricular (AV) node, His-Purkinje system, and intraventricular pathways.[5][7] this compound has a slow dissociation from the sodium channel, which contributes to its potent effect.[8]
The electrophysiological effects of this compound include:
-
Decreased maximum rate of phase 0 depolarization. [9]
-
Increased atrial and ventricular effective refractory periods. [9]
-
Prolongation of the PR, QRS, and H-V intervals on the electrocardiogram (ECG). [3][9]
-
Minimal effect on the action potential duration and the JT interval. [9] The QT interval increases primarily due to the widening of the QRS complex.[9]
These actions collectively suppress the ectopic foci and re-entrant circuits that underlie ventricular tachycardia.
Signaling Pathway Diagram
Caption: this compound's mechanism of action in a cardiac myocyte.
Clinical Pharmacology and Metabolism
This compound is administered orally and undergoes extensive first-pass metabolism in the liver.[2][6] Its metabolism is polymorphic and dependent on the genetic expression of the debrisoquine 4-hydroxylase enzyme (CYP2D6).[10]
-
Extensive Metabolizers (EMs): Comprising over 90% of the population, EMs rapidly metabolize this compound into two active metabolites: O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE).[9][10] In EMs, these metabolites are present at higher plasma concentrations than the parent drug and contribute significantly to the antiarrhythmic effect.[4][11]
-
Poor Metabolizers (PMs): In this smaller subset of patients, the metabolism of this compound is significantly slower, leading to higher plasma concentrations of the parent drug and lower levels of the active metabolites.[10]
The antiarrhythmic activity of this compound is therefore a composite of the parent drug and its active metabolites.[4]
Clinical Efficacy in Ventricular Tachycardia
Prior to the widespread understanding of its long-term risks, this compound demonstrated significant efficacy in suppressing ventricular arrhythmias. Clinical trials showed that this compound could effectively reduce the frequency of premature ventricular complexes (PVCs) by at least 75% in approximately 80% of patients and abolish ventricular tachycardia in a similar proportion.[12]
In a study of patients with refractory recurrent ventricular tachycardia, this compound completely eliminated recurrence in 54% of patients at 6 months of therapy.[3] However, its efficacy was noted to be lower in patients with sustained ventricular tachycardia compared to those with excessive PVCs.[9]
Table 1: Summary of this compound Efficacy in Ventricular Arrhythmias from Pre-CAST Studies
| Study Population | Efficacy Endpoint | Response Rate | Citation |
| Benign or potentially lethal ventricular arrhythmias | ≥75% decrease in PVC frequency | ~80% | [12] |
| Benign or potentially lethal ventricular arrhythmias | Abolition of ventricular tachycardia | ~80% | [12] |
| Refractory recurrent ventricular tachycardia | Complete elimination of VT recurrence at 6 months | 54% | [3] |
| Lethal ventricular arrhythmias (inducible sustained VT) | Prevention of VT initiation (intravenous) | 21% | [13] |
| Refractory sustained VT | Prevention of VT initiation (oral) | 30% | [13] |
The Cardiac Arrhythmia Suppression Trial (CAST)
The Cardiac Arrhythmia Suppression Trial (CAST) was a landmark multicenter, randomized, placebo-controlled study designed to test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular arrhythmias after a myocardial infarction would reduce mortality.[14][15]
Experimental Protocol of CAST (this compound Arm)
-
Patient Population: Patients who had a myocardial infarction between 6 days and 2 years prior to enrollment and had asymptomatic or mildly symptomatic ventricular arrhythmias (at least 6 ventricular premature depolarizations per hour).[15]
-
Study Design: A two-phase trial.
-
Open-label Titration Phase: Patients were treated with this compound, flecainide, or moricizine to determine if their arrhythmia could be suppressed.[16]
-
Double-blind Randomized Phase: Patients whose arrhythmias were successfully suppressed were randomized to receive either the active drug that was effective for them or a placebo.[14]
-
-
Endpoints:
-
Drug Regimen (this compound): The initial recommended dose was 25 mg three times a day, which could be titrated up to 35 mg and 50 mg three times a day as needed for arrhythmia suppression.[17]
CAST Experimental Workflow
Caption: The experimental workflow of the Cardiac Arrhythmia Suppression Trial (CAST).
CAST Results and Proarrhythmic Effects
The results of CAST were unexpected and practice-changing. The this compound and flecainide arms of the trial were prematurely terminated due to a significant increase in mortality in the active treatment groups compared to placebo.[14][18]
Table 2: Mortality Data from the Cardiac Arrhythmia Suppression Trial (CAST) - this compound/Flecainide Arms
| Outcome | Active Drug (this compound or Flecainide) | Placebo | Relative Risk (95% CI) | p-value | Citation |
| Total Mortality | |||||
| Number of Patients | 755 | 743 | [19] | ||
| Number of Deaths | 63 (8.3%) | 26 (3.5%) | 2.5 (1.6 - 4.5) | <0.001 | [18][19] |
| Death from Arrhythmia or Cardiac Arrest | |||||
| Number of Patients | 730 | 725 | [18] | ||
| Number of Events | 33 (4.5%) | 9 (1.2%) | 3.6 (1.7 - 8.5) | 0.0004 | [14][18] |
| Death from Non-arrhythmic Cardiac Causes | |||||
| Number of Patients | 730 | 725 | [14] | ||
| Number of Deaths | 17 | 5 | 0.01 | [14] |
The trial demonstrated that while this compound was effective at suppressing asymptomatic ventricular arrhythmias, this did not translate to a survival benefit and, in fact, was associated with an increased risk of sudden cardiac death.[20] This phenomenon is known as a proarrhythmic effect, where an antiarrhythmic drug can paradoxically worsen or precipitate new arrhythmias.[9] The overall incidence of proarrhythmia with this compound was reported to be around 10%, with a higher incidence in patients with underlying heart disease and sustained VT.[9]
Withdrawal from the Market and Legacy
The definitive results of the CAST led to a profound shift in the management of ventricular arrhythmias. The manufacturer of Enkaid (this compound hydrochloride) voluntarily withdrew the product from the US market on December 16, 1991.[5] The trial highlighted the critical lesson that suppression of a surrogate endpoint (ventricular ectopy) does not necessarily lead to improved clinical outcomes and can be harmful.
The legacy of this compound and the CAST trial includes:
-
A greater emphasis on risk stratification and the treatment of underlying cardiac conditions rather than solely focusing on arrhythmia suppression.
-
Increased caution in the use of Class IC antiarrhythmic agents, particularly in patients with structural heart disease.
-
A fundamental change in the design and interpretation of antiarrhythmic drug trials, with a greater focus on hard clinical endpoints such as mortality.
Conclusion
This compound's history serves as a critical case study in cardiovascular drug development. While it demonstrated potent antiarrhythmic effects based on its mechanism of action, its clinical use was ultimately curtailed by the revelation of significant proarrhythmic effects and increased mortality in a high-risk population. The data from the Cardiac Arrhythmia Suppression Trial fundamentally altered the therapeutic landscape for ventricular tachycardia, emphasizing the importance of robust clinical trials with mortality endpoints and a cautious approach to arrhythmia suppression, particularly in patients with structural heart disease. The lessons learned from this compound continue to influence the development and clinical application of antiarrhythmic therapies today.
References
- 1. Ventricular tachycardia: historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 8. Basic and clinical cardiac electrophysiology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound for ventricular arrhythmias: placebo-controlled and standard comparison trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound in lethal ventricular arrhythmias evaluated by electrophysiologic testing and decrease in symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hrsonline.org [hrsonline.org]
- 15. The Cardiac Arrhythmia Suppression Trial - American College of Cardiology [acc.org]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Dosing recommendations for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preliminary report: effect of this compound and flecainide on mortality in a randomized trial of arrhythmia suppression after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jwatch.org [jwatch.org]
- 20. pure.psu.edu [pure.psu.edu]
Molecular Basis for Encainide's Class IC Antiarrhythmic Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encainide is a potent Class IC antiarrhythmic agent, historically used in the management of ventricular and supraventricular arrhythmias.[1][2] Its primary mechanism of action is the blockade of cardiac voltage-gated sodium channels (Nav1.5), leading to a pronounced depression of the rapid upstroke (Phase 0) of the cardiac action potential.[3] This comprehensive guide delves into the molecular underpinnings of this compound's therapeutic and proarrhythmic effects, with a focus on its interaction with the Nav1.5 channel, the role of its active metabolites, and the principles of its state- and use-dependent channel blockade. While this compound itself is no longer in widespread clinical use due to proarrhythmic concerns highlighted in the Cardiac Arrhythmia Suppression Trial (CAST), understanding its molecular pharmacology remains highly relevant for the development of safer and more effective antiarrhythmic drugs.[4]
Core Mechanism of Action: Sodium Channel Blockade
This compound exerts its antiarrhythmic effect by binding to and inhibiting the voltage-gated sodium channel Nav1.5, the primary channel responsible for the initiation and propagation of the action potential in cardiac myocytes.[3][5] As a Class IC agent, this compound exhibits a profound depression of the maximum rate of depolarization (Vmax) with minimal effect on the action potential duration (APD).[6] This potent Vmax reduction leads to a slowing of conduction velocity throughout the cardiac tissue, which is reflected in a widening of the QRS complex on an electrocardiogram (ECG).[3]
A hallmark of this compound's interaction with the Nav1.5 channel is its slow kinetics of binding and unbinding.[6] This results in a significant accumulation of block at faster heart rates, a phenomenon known as "use-dependence," and a preference for binding to channels in the open and inactivated states over the resting state, termed "state-dependence."[5][7]
The Role of Active Metabolites
This compound is extensively metabolized in the liver by the cytochrome P450 enzyme CYP2D6 into two major active metabolites: O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (3-methoxy-ODE).[7][8] These metabolites are not only active but are often more potent than the parent compound and have longer half-lives, contributing significantly to the overall antiarrhythmic and electrophysiological effects observed during chronic therapy.[6][9][10] In fact, in individuals who are extensive metabolizers of this compound, the antiarrhythmic effects are thought to be primarily mediated by ODE and 3-methoxy-ODE.[7][8]
Quantitative Analysis of Electrophysiological Effects
The following tables summarize the quantitative data available for this compound and its metabolites, as well as for the structurally similar Class IC antiarrhythmic, flecainide, which serves as a valuable comparator in the absence of complete data for this compound.
| Compound | Channel | IC50 | Holding Potential | Cell Type | Reference |
| Flecainide | hNav1.5 | 10.7 µM | - | IonWorks platform | [1] |
| Flecainide | hNav1.5 | 345 µM (Resting State) | - | Xenopus oocytes | [10][11] |
| Flecainide | hNav1.5 | 7.4 µM (Use-dependent) | - | Xenopus oocytes | [10][11] |
| Flecainide | hNav1.5 | 5.5 ± 0.8 µM | -95 mV | HEK293 cells | [12] |
| This compound | Kv channels | 8.91 ± 1.75 µM | -80 mV | Rabbit coronary arterial smooth muscle cells | [13] |
Table 1: Comparative IC50 Values for Sodium Channel Blockade. Note the significant difference in flecainide's IC50 between resting and use-dependent states, highlighting the principle of state-dependent binding. Data for this compound's direct effect on Nav1.5 is limited in the public domain.
| Parameter | This compound | O-demethyl this compound (ODE) | Reference |
| Recovery Time Constant from Use-Dependent Block | 120 seconds | 300 seconds | [6] |
| Vmax Reduction (at 180 bpm) | -53% | -47% | [6] |
Table 2: Kinetic Parameters of Use-Dependent Block. The slower recovery from block by ODE contributes to its potent effect at higher heart rates.
| Parameter | This compound | O-demethyl this compound (ODE) | 3-methoxy-O-demethyl this compound (MODE) | Reference |
| Atrial Effective Refractory Period | Increased | No significant change | Prolonged | [9] |
| Ventricular Effective Refractory Period | No significant change | No significant change | Prolonged | [9] |
| His-Purkinje Conduction (HV interval) | Prolonged | Prolonged | Prolonged | [10] |
| AV Nodal Conduction (AH interval) | Minimal effect | Prolonged | Prolonged | [10] |
Table 3: Comparative Electrophysiological Effects of this compound and its Metabolites. This table highlights the distinct contributions of the parent drug and its metabolites to the overall electrophysiological profile.
Signaling Pathways and Logical Relationships
The antiarrhythmic activity of this compound is a direct consequence of its interaction with the Nav1.5 sodium channel. The following diagrams illustrate the logical flow of this interaction and the state-dependent nature of the blockade.
Figure 1: this compound's metabolic pathway and its ultimate effect on cardiac conduction.
Figure 2: State-dependent blockade of the Nav1.5 channel by this compound and its metabolites.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of this compound's molecular pharmacology.
Whole-Cell Voltage-Clamp Electrophysiology
Objective: To measure the effect of this compound and its metabolites on the function of Nav1.5 channels expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transiently or stably transfected with a plasmid containing the cDNA for the human SCN5A gene, which encodes the α-subunit of the Nav1.5 channel.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an internal solution typically containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
-
The external solution (bath) typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.
-
Cells are voltage-clamped at a holding potential of -120 mV.
-
Sodium currents are elicited by depolarizing voltage steps. To assess use-dependent block, a train of depolarizing pulses (e.g., to -10 mV for 20 ms at a frequency of 1-10 Hz) is applied.
-
-
Drug Application: this compound or its metabolites are dissolved in the external solution and perfused onto the cell. The effect of the drug on the peak and late sodium current is measured.
-
Data Analysis: The concentration-response relationship is determined by fitting the data with the Hill equation to calculate the IC50 value. The kinetics of block (kon and koff) can be derived from the time course of current decay during a depolarizing pulse and the time course of recovery from block.
Figure 3: Workflow for a typical whole-cell voltage-clamp experiment.
Site-Directed Mutagenesis
Objective: To identify specific amino acid residues in the Nav1.5 channel that are critical for the binding of this compound.
Methodology:
-
Mutagenesis: A plasmid containing the wild-type SCN5A cDNA is used as a template. Site-directed mutagenesis is performed using PCR with primers containing the desired nucleotide change to alter a specific amino acid residue. For example, residues in the S6 transmembrane segments of domains III and IV, which are known to be involved in local anesthetic binding, are common targets.[3]
-
Verification: The mutated plasmid is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Functional Expression and Analysis: The mutated SCN5A is transfected into HEK293 cells, and whole-cell voltage-clamp recordings are performed as described above. The effect of this compound on the mutated channels is compared to its effect on wild-type channels. A significant reduction or loss of drug potency in the mutant channel suggests that the mutated residue is involved in drug binding.
Conclusion
This compound's Class IC antiarrhythmic activity is fundamentally rooted in its potent, state- and use-dependent blockade of the cardiac sodium channel, Nav1.5. The slow kinetics of its interaction with the channel, coupled with the significant contribution of its more potent and longer-lasting active metabolites, ODE and 3-methoxy-ODE, results in a marked slowing of cardiac conduction, particularly at higher heart rates. While its clinical utility has been overshadowed by proarrhythmic risks, a detailed understanding of its molecular pharmacology provides a critical framework for the rational design of future antiarrhythmic therapies with improved safety profiles. Further research, including site-directed mutagenesis and co-crystallography studies, would provide a more complete picture of the precise binding site and the molecular determinants of this compound's interaction with the Nav1.5 channel.
References
- 1. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: its electrophysiologic and antiarrhythmic effects, pharmacokinetics, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cardiac Safety Implications of hNav1.5 Blockade and a Framework for Pre-Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State-dependent block of human cardiac hNav1.5 sodium channels by propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro and in-vivo electrophysiologic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel SCN5A Mutation Associated with Drug Induced Brugada Type ECG - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Qualitative and quantitative comparison of the cardiac effects of this compound and its three major metabolites in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of use-dependent ventricular conduction slowing by antiarrhythmic drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. This compound, a class Ic anti-arrhythmic agent, blocks voltage-dependent potassium channels in coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Encainide's Impact on His-Purkinje System Conduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Encainide, a potent Class IC antiarrhythmic agent, exerts a significant and selective effect on the His-Purkinje system, markedly slowing conduction velocity. This comprehensive technical guide synthesizes findings from key clinical investigations to provide an in-depth understanding of this compound's electrophysiological impact, detailing its mechanism of action, quantitative effects on cardiac conduction intervals, and the experimental protocols used for its evaluation. As a potent sodium channel antagonist, this compound's primary action is the blockade of voltage-gated sodium channels, which is more pronounced in the rapidly conducting tissues of the His-Purkinje system. This guide is intended to serve as a critical resource for researchers and professionals in the fields of cardiology, pharmacology, and drug development.
Mechanism of Action
This compound's primary mechanism of action is the blockade of voltage-gated sodium channels in the cardiac cell membrane.[1] By binding to these channels, it slows the influx of sodium ions during Phase 0 of the cardiac action potential, thereby reducing the rate of depolarization and decreasing the velocity of impulse conduction through the myocardium.[1] This effect is particularly pronounced in the His-Purkinje system, leading to a significant prolongation of conduction time through this specialized tissue.[2][3] this compound is metabolized in the liver to two active metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE), which also possess antiarrhythmic properties and contribute to the drug's overall electrophysiological effects.[4][5]
Quantitative Electrophysiological Effects
The administration of this compound results in measurable changes in cardiac conduction intervals, most notably the HV interval (a measure of conduction time from the bundle of His to the ventricular myocardium) and the QRS duration on the surface electrocardiogram (ECG), which reflects ventricular depolarization.
Numerous studies have quantified these effects. Intravenous administration of this compound has been shown to significantly prolong the H-V and QRS intervals.[6] One study involving patients with coronary artery disease demonstrated an average increase of 31% in the HV interval and 18% in the QRS duration following intravenous infusion of this compound.[6] Oral administration of this compound has also been shown to significantly lengthen the A-H interval, H-V interval, and QRS duration.[7]
The following table summarizes the quantitative impact of this compound on key electrophysiological parameters as reported in various clinical studies.
| Parameter | Administration Route | Dosage | Baseline Value (mean ± SD) | Post-Encainide Value (mean ± SD) | Percentage Change | Study Population |
| HV Interval | Intravenous | 0.6-0.9 mg/kg over 15 min | Not specified | Not specified | +31% (± 7%) | 10 patients with coronary artery disease[6] |
| QRS Duration | Intravenous | 0.6-0.9 mg/kg over 15 min | Not specified | Not specified | +18% (± 9%) | 10 patients with coronary artery disease[6] |
| HV Interval | Oral | 100-300 mg/day | 47.5 ± 7.8 ms | 67.1 ± 12.9 ms | +41.3% | 15 patients[7] |
| QRS Duration | Oral | 100-300 mg/day | 103.5 ± 30.9 ms | 132.3 ± 35.7 ms | +27.8% | 15 patients[7] |
| A-H Interval | Oral | 100-300 mg/day | 74.5 ± 21.5 ms | 105.5 ± 39.1 ms | +41.1% | 15 patients[7] |
Experimental Protocols
The evaluation of this compound's electrophysiological effects has been conducted through rigorous clinical and preclinical studies. A typical experimental protocol for assessing the impact of this compound on the His-Purkinje system in human subjects involves intracardiac electrophysiologic studies.
Methodology for Intracardiac Electrophysiology Study:
-
Patient Preparation: Subjects are brought to the electrophysiology laboratory in a post-absorptive state. All cardioactive medications are typically withheld for a specified period before the study.
-
Catheter Placement: Under local anesthesia, multipolar electrode catheters are inserted percutaneously into a femoral vein and advanced under fluoroscopic guidance to various intracardiac positions, including the high right atrium, the region of the bundle of His, and the right ventricular apex.
-
Baseline Measurements: Following catheter placement, baseline electrophysiological parameters are recorded. This includes the measurement of standard cardiac conduction intervals:
-
A-H interval: Reflects conduction time through the atrioventricular (AV) node.
-
H-V interval: Represents conduction time through the His-Purkinje system.
-
QRS duration: Indicates the total time for ventricular depolarization.
-
Other parameters such as sinus nodal recovery time, Wenckebach cycle length, and atrial and ventricular refractory periods are also assessed.[6]
-
-
Drug Administration: this compound is administered either intravenously over a set period (e.g., 0.6-0.9 mg/kg over 15 minutes) or orally for a specified duration (e.g., 100-300 mg/day for at least 3 days).[6][7]
-
Post-Administration Measurements: After drug administration, the complete set of electrophysiological measurements is repeated to assess the drug's effects. Plasma concentrations of this compound and its metabolites may also be measured.[6]
-
Data Analysis: The pre- and post-drug administration data are then statistically analyzed to determine the significance of any changes in the measured electrophysiological parameters.
Visualizations
The following diagrams illustrate the signaling pathway of this compound's action and a typical experimental workflow for its evaluation.
Caption: this compound's mechanism of action on the cardiac sodium channel.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a new antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical electrophysiologic effects of this compound, a newly developed antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiology of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Arrhythmogenic Potential of Encainide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encainide is a potent Class IC antiarrhythmic agent, historically used for the management of ventricular and supraventricular arrhythmias.[1][2][3] However, its clinical use has been dramatically curtailed due to a significant proarrhythmic potential, most notably demonstrated in the Cardiac Arrhythmia Suppression Trial (CAST).[4][5] This technical guide provides an in-depth analysis of the core mechanisms underlying this compound's arrhythmogenic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
This compound exerts its primary antiarrhythmic effect through potent blockade of cardiac sodium channels, which slows the influx of sodium ions during phase 0 of the cardiac action potential.[6][7] This action reduces the rate of depolarization and decreases the conduction velocity of the electrical impulse through the myocardium.[1][7] While effective in suppressing certain arrhythmias, this mechanism can also create the substrate for re-entrant arrhythmias, particularly in the context of structural heart disease.
Electrophysiological Profile and Proarrhythmic Mechanisms
This compound's electrophysiological effects are complex and are significantly influenced by its active metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (3-MODE).[1][8] The metabolic pathway and genetic polymorphism in cytochrome P450 enzymes lead to variable plasma concentrations of the parent drug and its more potent metabolites, resulting in inter-individual differences in drug response.[9][10]
Ion Channel Effects
This compound and its metabolites are potent blockers of the fast sodium current (INa).[6] This blockade is characterized by slow dissociation from the channel, leading to a use-dependent effect where the block is more pronounced at faster heart rates.[6] In addition to sodium channel blockade, this compound has been shown to inhibit voltage-gated potassium channels (Kv), specifically the Kv1.5 subtype, with an IC50 of 8.91 ± 1.75 μM.[11][12] This potassium channel blockade can contribute to alterations in cardiac repolarization.
| Compound | Target Ion Channel | Potency (IC50) | Key Effects |
| This compound | Fast Sodium Channel (INa) | Not explicitly stated in search results | Potent blockade, slows conduction velocity[6][7] |
| This compound | Voltage-gated Potassium Channel (Kv) | 8.91 ± 1.75 μM | Inhibition of Kv1.5 subtype[11][12] |
| O-demethyl this compound (ODE) | Fast Sodium Channel (INa) | More potent than this compound | Major contributor to QRS prolongation and antiarrhythmic/proarrhythmic effects in extensive metabolizers[8] |
| 3-methoxy-O-demethyl this compound (3-MODE) | Not explicitly stated in search results | Contributes to QTc prolongation | Has a significant effect on prolonging repolarization[8][13] |
Effects on Cardiac Action Potential and ECG Intervals
The primary effect of this compound on the surface electrocardiogram (ECG) is a marked prolongation of the QRS interval, reflecting slowed intraventricular conduction.[1][14] The effect on the QT interval is more variable. While the parent compound has little effect on the QT interval, its metabolites, particularly 3-MODE, can cause QT prolongation.[6][8][13]
| Parameter | Effect of this compound and its Metabolites | Quantitative Data |
| Action Potential | ||
| Phase 0 Depolarization | Decreased rate of rise | - |
| Action Potential Duration (APD) | Variable effects | In vitro, parent compound and metabolites have variable effects on APD and refractoriness.[6] |
| ECG Intervals | ||
| PR Interval | Increased | This compound increases the AH and HV intervals.[1] |
| QRS Duration | Markedly increased | Prolongation is positively correlated with this compound concentrations in poor metabolizers and with ODE concentrations in extensive metabolizers.[8] Intravenous this compound (0.6 and 0.9 mg/kg) prolonged the H-V and QRS intervals by an average of 31% and 18%, respectively.[14] |
| QT Interval | Variable; can be prolonged | QT interval increases mainly due to the increase in the QRS interval.[1] The metabolite 3-MODE is associated with QTc prolongation.[8][13] |
The Cardiac Arrhythmia Suppression Trial (CAST)
The CAST was a landmark clinical trial that fundamentally changed the understanding of antiarrhythmic therapy.[4] It was designed to test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular premature depolarizations in survivors of myocardial infarction would reduce mortality.[15]
CAST I Results
The trial was prematurely terminated due to a significant increase in mortality in the group treated with this compound and flecainide compared to placebo.[5]
| Outcome | This compound/Flecainide Group | Placebo Group | Relative Risk (95% CI) | p-value |
| Death from Arrhythmia or Nonfatal Cardiac Arrest | 4.5% (33/730) | 1.2% (9/725) | 3.6 (1.7 - 8.5) | <0.001 |
| Total Mortality | 7.7% (56/730) | 3.0% (22/725) | 2.5 (1.6 - 4.5) | <0.001 |
| Death from Arrhythmia | 43 patients | 16 patients | - | 0.0004 |
| Death from Nonarrhythmic Cardiac Causes | 17 patients | 5 patients | - | 0.01 |
Data from the preliminary report of CAST I.[5][16]
Experimental Protocols
In Vitro Electrophysiology: Voltage Clamp Technique
The voltage clamp technique is a fundamental method used to study the effects of drugs on specific ion channels.
Objective: To measure the inhibitory effect of this compound on cardiac ion channels (e.g., Na+, K+ channels).
Methodology:
-
Cell Preparation: Isolated cardiomyocytes or cell lines expressing the specific ion channel of interest are used.
-
Patch Clamp Configuration: A whole-cell patch clamp configuration is established to control the membrane potential and record the ionic current flowing through the cell membrane.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the desired ionic current. For example, to study the fast sodium current, the cell is held at a negative holding potential (e.g., -80 mV) and then depolarized to various test potentials.
-
Drug Application: A baseline recording of the ionic current is obtained. Subsequently, this compound or its metabolites are perfused at varying concentrations.
-
Data Analysis: The peak current amplitude is measured before and after drug application to determine the percentage of block. The concentration-response curve is then plotted to calculate the IC50 value.
Clinical Trial Protocol: The Cardiac Arrhythmia Suppression Trial (CAST)
Objective: To determine whether the suppression of asymptomatic or mildly symptomatic ventricular arrhythmias with this compound, flecainide, or moricizine in patients post-myocardial infarction would reduce the rate of death from arrhythmia.
Study Design: A multicenter, randomized, placebo-controlled trial.[15]
Patient Population: Patients who had a myocardial infarction and asymptomatic or mildly symptomatic ventricular arrhythmias (an average of six or more ventricular premature beats per hour).[5]
Methodology:
-
Screening and Titration Phase: Patients underwent Holter monitoring to quantify their ventricular ectopy. Those who met the inclusion criteria were started on one of the active drugs (this compound, flecainide, or moricizine) in an open-label fashion to determine an effective and tolerable dose that suppressed the arrhythmia.
-
Randomization Phase: Patients whose arrhythmia was successfully suppressed were then randomized in a double-blind manner to receive either their effective antiarrhythmic drug or a matching placebo.
-
Follow-up: Patients were followed for mortality and non-fatal cardiac events. The primary endpoint was death from arrhythmia.[15]
Visualizing the Core Concepts
Conclusion
The case of this compound serves as a critical lesson in cardiac safety pharmacology. Its potent sodium channel blockade, while effective for suppressing some arrhythmias, creates a dangerous substrate for re-entrant tachycardias, particularly in patients with underlying structural heart disease. The tragic outcomes of the CAST trial underscored the principle that suppression of asymptomatic arrhythmias does not necessarily translate to improved survival and can, in fact, be harmful. A thorough understanding of a drug's effects on multiple ion channels, its metabolic profile, and its impact in relevant patient populations is paramount for the development of safer antiarrhythmic therapies.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Preliminary report: effect of this compound and flecainide on mortality in a randomized trial of arrhythmia suppression after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basic and clinical cardiac electrophysiology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. This compound and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flecainide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a class Ic anti-arrhythmic agent, blocks voltage-dependent potassium channels in coronary artery smooth muscle cells -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 12. This compound, a class Ic anti-arrhythmic agent, blocks voltage-dependent potassium channels in coronary artery smooth muscle cells [kjpp.net]
- 13. Marked Q-T prolongation due to this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical electrophysiologic effects of this compound, a newly developed antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mortality following ventricular arrhythmia suppression by this compound, flecainide, and moricizine after myocardial infarction. The original design concept of the Cardiac Arrhythmia Suppression Trial (CAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hrsonline.org [hrsonline.org]
Encainide's Interaction with Cardiac Ion Channels: A Technical Guide
Executive Summary
Encainide is a Class IC antiarrhythmic agent, recognized for its potent blockade of cardiac voltage-gated sodium channels (Nav1.5). Its clinical use has been curtailed due to proarrhythmic concerns, yet its distinct mechanism of action remains a subject of significant scientific interest. This document provides an in-depth technical overview of this compound's interactions with its primary target, Nav1.5, as well as its off-target effects on other cardiac ion channels, notably voltage-gated potassium (Kv) channels. The critical role of its pharmacologically active metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE), is also detailed. This guide synthesizes quantitative data, outlines common experimental protocols used for characterization, and provides visual diagrams of key pathways and workflows to facilitate a comprehensive understanding of this compound's complex electrophysiological profile.
Primary Mechanism of Action: Sodium Channel (Nav1.5) Blockade
As a Class IC agent, this compound's principal antiarrhythmic effect is derived from its potent inhibition of the fast sodium channels (Nav1.5) in cardiac cells.[1][2] This action stabilizes the cardiac membrane by reducing the influx of sodium ions during Phase 0 of the action potential.[1] The consequence is a marked decrease in the rate of depolarization and a slowing of impulse conduction velocity through the atria, atrioventricular (AV) node, and His-Purkinje system.[2]
This compound exhibits slow association and dissociation kinetics from the sodium channel, a hallmark of Class IC drugs.[3] This results in a prominent, steady-state block even at normal heart rates and is responsible for the characteristic prolongation of the QRS complex observed on an electrocardiogram.[4] The antiarrhythmic effects and QRS prolongation in individuals who are "poor metabolizers" of the drug correlate positively with the plasma concentration of the parent this compound compound.[4] In these patients, antiarrhythmic concentrations are generally considered to be greater than 265 ng/mL.[4]
Interaction with Other Cardiac Ion Channels
While its primary target is the sodium channel, this compound also interacts with other ion channels, which contributes to its overall electrophysiological profile and potential side effects.
Voltage-Gated Potassium (Kv) Channels
Recent studies have demonstrated that this compound inhibits voltage-dependent potassium (Kv) channels. Specifically, in rabbit coronary arterial smooth muscle cells, this compound blocks Kv channels in a concentration-dependent manner, with a notable effect on the Kv1.5 subtype.[5] Unlike its action on sodium channels, this inhibition is not use-dependent, meaning the degree of block does not increase with faster heart rates.[5] The mechanism appears to involve a direct interaction with the channel's voltage sensor, which shifts the steady-state activation curve toward more positive potentials without significantly altering the inactivation curve.[5]
Voltage-Gated Calcium (Cav) Channels
The Critical Role of Active Metabolites
This compound undergoes extensive first-pass metabolism in the liver, primarily via the cytochrome P450 CYP2D6 enzyme.[6][7] This process yields two major pharmacologically active metabolites: O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE).[7] In over 90% of patients, termed "extensive metabolizers," these metabolites are the primary mediators of the antiarrhythmic and electrocardiographic effects seen during oral therapy.[4][7]
ODE is a particularly potent sodium channel blocker, with arrhythmia suppression correlating more strongly with its plasma concentration than with the parent drug in extensive metabolizers.[4][8] The minimally effective plasma concentrations highlight the potency of the metabolites, with ODE being effective at concentrations as low as 35 ng/mL, compared to 300 ng/mL for the parent compound in poor metabolizers.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data on the interaction of this compound and its metabolites with cardiac ion channels.
Table 1: this compound Potency on Cardiac Ion Channels
| Ion Channel | Preparation | Parameter | Value | Reference(s) |
| Kv Channels | Rabbit Coronary Artery Smooth Muscle Cells | IC50 | 8.91 ± 1.75 μM | [5] |
| Nav1.5 | Human (Poor Metabolizers) | Effective Plasma Conc. | > 265 ng/mL | [4] |
Table 2: Metabolite Potency
| Metabolite | Parameter | Value | Reference(s) |
| O-demethyl this compound (ODE) | Minimally Effective Plasma Conc. | ~35 ng/mL | [7] |
| 3-methoxy-O-demethyl this compound (MODE) | Minimally Effective Plasma Conc. | ~100 ng/mL | [7] |
Experimental Protocols
The characterization of this compound's effects on ion channels predominantly relies on the whole-cell patch-clamp electrophysiology technique.[9] This method remains the gold standard for studying ion channel function, allowing for precise control of the cell membrane potential and direct measurement of the ionic currents flowing through channels.[9][10]
General Methodology: Whole-Cell Patch-Clamp
-
Cell Preparation: Experiments are typically performed on isolated primary cells (e.g., rabbit coronary arterial smooth muscle cells) or, more commonly, on mammalian cell lines (e.g., HEK293) stably transfected to express a specific human ion channel, such as hNav1.5 or hKv1.5.[5][11]
-
Electrode and Sealing: A fine borosilicate glass micropipette with a tip diameter of 1-2 μm is filled with an intracellular-like solution and brought into contact with the cell membrane.[10][12] Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the membrane, electrically isolating the enclosed patch of membrane.[13]
-
Whole-Cell Configuration: The membrane patch is then ruptured by applying a brief pulse of suction, establishing electrical and diffusive access to the cell's interior.[9][12] This allows the amplifier to control the voltage across the entire cell membrane and measure the resulting macroscopic current.
-
Solutions: The extracellular (bath) solution is formulated to mimic physiological conditions (e.g., an artificial cerebrospinal fluid or PBS-based buffer), while the intracellular (pipette) solution contains ions appropriate for the current being studied (e.g., a K-Gluconate base for potassium currents).[12][14] Specific channel blockers (e.g., tetrodotoxin for sodium channels) may be used to isolate the current of interest.
-
Data Acquisition and Analysis: A voltage-clamp amplifier and data acquisition software are used to apply specific voltage protocols and record the currents. Concentration-response curves are generated by applying increasing concentrations of the test compound (e.g., this compound) and measuring the percentage of current inhibition. These curves are then fitted to the Hill equation to determine the IC50 value.[5]
Example Voltage-Clamp Protocols
-
For Nav1.5 Peak Current: Cells are held at a negative membrane potential (e.g., -120 mV) to ensure channels are in the resting state. A brief (e.g., 20 ms) depolarizing step to a potential near the peak of the current-voltage relationship (e.g., -10 to -35 mV) is applied to elicit the peak inward sodium current.[11][14]
-
For Kv Channel Current: Cells are held at a resting potential (e.g., -80 mV), and depolarizing steps to positive potentials (e.g., +60 mV) are applied to activate the outward potassium current.[5]
-
For Use-Dependency: To test for use-dependent block, a train of depolarizing pulses (e.g., 30 pulses at 1 or 2 Hz) is applied. A use-dependent blocker will show progressively greater inhibition with each pulse in the train.[5]
Conclusion and Implications
This compound presents a multifaceted interaction profile with cardiac ion channels. Its primary therapeutic action, and also the source of its proarrhythmic risk, is a potent, slow-kinetic blockade of the Nav1.5 sodium channel. This effect is largely mediated by its highly potent metabolites, ODE and MODE, in the majority of the population. Furthermore, this compound demonstrates a clear inhibitory effect on Kv1.5 potassium channels, an interaction that is concentration-dependent but use-independent.
For drug development professionals, the case of this compound underscores several critical considerations:
-
The Importance of Metabolites: Active metabolites can be the dominant pharmacological entity, and their potency and kinetics must be characterized.
-
Multi-Channel Effects: Off-target interactions, even if less potent than the primary mechanism, can significantly influence a drug's overall safety and efficacy profile.
-
State-Dependent Interactions: Understanding how a drug interacts with different states of an ion channel (resting, open, inactivated) is crucial for predicting its behavior at varying heart rates and in different pathological conditions.
A thorough electrophysiological assessment, utilizing detailed protocols as described herein, is essential for de-risking new chemical entities and fully understanding the complex cardiac pharmacology of ion channel-modulating drugs.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. Basic and clinical cardiac electrophysiology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a class Ic anti-arrhythmic agent, blocks voltage-dependent potassium channels in coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disposition kinetics of this compound and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. Patch Clamp Protocol [labome.com]
- 14. moleculardevices.com [moleculardevices.com]
Encainide's Antiarrhythmic Profile: An In-depth Technical Guide to Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophysiological and antiarrhythmic effects of encainide, a Class IC antiarrhythmic agent, as observed in various preclinical animal models. The data presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development and evaluation of antiarrhythmic therapies. This compound, while no longer in widespread clinical use due to proarrhythmic concerns in specific patient populations, remains a critical pharmacological tool for understanding the mechanisms of cardiac arrhythmias and the actions of sodium channel blockers.
Electrophysiological Effects of this compound and its Metabolites
This compound exerts its primary antiarrhythmic effect by blocking fast sodium channels in cardiac cells, thereby slowing the influx of sodium ions during phase 0 of the cardiac action potential.[1] This action reduces the rate of depolarization and decreases the velocity of impulse conduction through the myocardium.[1] this compound is extensively metabolized in the liver to active metabolites, primarily O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE), which also possess potent antiarrhythmic properties.[2]
In Vitro Electrophysiological Data
The following tables summarize the dose-dependent effects of this compound and its metabolites on key action potential parameters in isolated cardiac tissues from various animal species.
Table 1: Effects of this compound on Action Potential Parameters in Guinea Pig Myocardium
| Concentration | Vmax (% decrease) | Action Potential Duration (APD) | Resting Potential (mV) | Reference |
| 0.1 mg/L | Dose-dependent decrease | Constant or slightly prolonged | No effect | [3] |
| 0.3 mg/L | Dose-dependent decrease | Constant or slightly prolonged | No effect | [3] |
| 1.0 mg/L | Dose-dependent decrease | Constant or slightly prolonged | No effect | [3] |
Table 2: Effects of this compound Metabolites (ODE and MODE) on Vmax in Guinea Pig Ventricular Myocardium
| Metabolite | Concentration | Vmax (% decrease at 300ms interval) | Reference |
| ODE | 1 µM | 47.5 ± 5.7 | [4] |
| MODE | 1 µM | 52.2 ± 12 | [4] |
Table 3: Effects of this compound on Action Potential Parameters in Rabbit Ventricular Muscle Cells
| Concentration | Vmax | Action Potential Duration (APD) | Resting Potential (mV) | Reference | | :--- | :--- | :--- | :--- | | 10⁻⁶ M | Reduced | Prolonged | No effect |[5] | | 5 x 10⁻⁶ M | Depressed | Prolonged | No effect |[5] | | 10⁻⁵ M | Depressed | Prolonged | No effect |[5] |
Efficacy in Animal Models of Arrhythmia
This compound has demonstrated a broad spectrum of antiarrhythmic actions in various animal models, effectively suppressing both supraventricular and ventricular arrhythmias.
Ventricular Arrhythmias
Canine Models:
-
Ventricular Fibrillation Threshold (VFT): In anesthetized dogs, intravenous administration of this compound significantly increases the ventricular fibrillation threshold.[6] An infusion of 0.01-0.04 mg/kg/min resulted in a significant increase in VFT from a control of 11.5 ± 1.5 mA to 20.2 ± 2.2 mA.[6]
-
Ouabain-Induced Ventricular Tachycardia: this compound effectively converts ouabain-induced tachyarrhythmias to normal sinus rhythm in anesthetized dogs at a mean intravenous dose of 0.67 mg/kg.[7]
-
Coronary Artery Ligation-Induced Arrhythmias: In conscious dogs with ventricular arrhythmias induced by a two-stage ligation of the left anterior descending coronary artery, intravenous doses of 2 mg/kg and above frequently abolished the arrhythmia.[8] Oral doses of 10 mg/kg resulted in normal sinus rhythm for over 6.5 hours in the majority of animals.[8]
Mouse Models:
-
Chloroform-Induced Ventricular Fibrillation: this compound has been shown to be effective in suppressing ventricular fibrillation induced by chloroform asphyxiation in mice, being approximately 16 to 18 times more potent on a milligram basis than quinidine.[7]
Atrial Arrhythmias
Canine Models:
-
Aconitine-Induced Atrial Fibrillation: this compound effectively suppresses atrial fibrillation resulting from the topical application of aconitine in anesthetized dogs and is approximately 7 to 11 times more potent than quinidine in this model.[7]
Table 4: Efficacy of this compound in Various Animal Models of Arrhythmia
| Animal Model | Arrhythmia Induction Method | Arrhythmia Type | This compound Efficacy | Reference |
| Dog | Electrical Stimulation | Ventricular Fibrillation | Increased VFT | [6] |
| Dog | Ouabain | Ventricular Tachycardia | Conversion to sinus rhythm at 0.67 mg/kg IV | [7] |
| Dog | Coronary Artery Ligation | Ventricular Arrhythmia | Abolished at ≥2 mg/kg IV | [8] |
| Dog | Aconitine (topical) | Atrial Fibrillation | Suppressed; 7-11x more potent than quinidine | [7] |
| Mouse | Chloroform Asphyxiation | Ventricular Fibrillation | Suppressed; 16-18x more potent than quinidine | [7] |
Experimental Protocols
In Vivo Canine Model of Ouabain-Induced Ventricular Tachycardia
-
Animal Preparation: Mongrel dogs of either sex are anesthetized with a suitable agent (e.g., pentobarbital sodium). Ventilation is maintained artificially. Standard limb leads of the electrocardiogram (ECG) are monitored continuously.
-
Arrhythmia Induction: Ouabain is administered intravenously at a loading dose followed by a continuous infusion until a stable ventricular tachycardia is established.
-
Drug Administration: this compound is administered intravenously, typically as a bolus injection or a slow infusion, at varying doses to determine the effective dose for converting the arrhythmia to sinus rhythm.
-
Data Collection: Continuous ECG recordings are used to monitor heart rate and rhythm. Arterial blood pressure is also typically monitored.
In Vitro Guinea Pig Papillary Muscle Electrophysiology
-
Tissue Preparation: Guinea pigs are euthanized, and the hearts are rapidly excised. Papillary muscles are dissected from the right ventricle and mounted in a tissue bath superfused with oxygenated Tyrode's solution at a constant temperature.
-
Electrophysiological Recordings: Standard glass microelectrodes filled with 3 M KCl are used to impale the cardiac myocytes and record transmembrane action potentials. Parameters such as resting membrane potential, action potential amplitude, duration at 50% and 90% repolarization (APD50, APD90), and the maximum rate of depolarization (Vmax) are measured.
-
Experimental Protocol: Tissues are stimulated at a constant frequency. After obtaining baseline recordings, this compound is added to the superfusate at increasing concentrations. The effects on the action potential parameters are recorded at each concentration after a steady-state effect is achieved.
Visualizations
Signaling Pathway of this compound
References
- 1. This Dog Has Ventricular Arrhythmias--What Do I Do? - WSAVA2009 - VIN [vin.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological effects of this compound on isolated cardiac muscle and Purkinje fibers and on the Langendorff-perfused guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Depression of maximum rate of depolarization of guinea-pig ventricular action potentials by metabolites of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiologic effects of this compound on acutely ischemic rabbit myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound (MJ9067) on the ventricular fibrillation threshold in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiology, hemodynamic and arrhythmia efficacy model studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antiarrhythmic action of this compound versus ventricular arrhythmias in the conscious dog following coronary artery ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Encainide Patch Clamp Studies in Isolated Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encainide is a Class IC antiarrhythmic agent primarily known for its potent blockade of cardiac sodium channels (Nav1.5). Its electrophysiological effects are complex, exhibiting use-dependent and slow kinetic properties. Furthermore, this compound is extensively metabolized in most individuals to more potent active metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE), which significantly contribute to its clinical effects.[1][2][3] Understanding the detailed electrophysiological effects of this compound and its metabolites at the single-cell level is crucial for elucidating its mechanism of action and for the development of safer and more effective antiarrhythmic drugs.
These application notes provide a summary of the known effects of this compound on isolated cardiomyocytes and detailed protocols for performing patch clamp studies to further investigate its properties.
Data Presentation
Quantitative Effects of this compound and Related Compounds on Ion Channels
| Compound | Ion Channel | Preparation | Parameter | Value | Reference |
| This compound | Voltage-gated K+ (Kv) | Rabbit coronary artery smooth muscle cells | IC50 | 8.91 ± 1.75 µM | [4] |
| O-demethyl this compound (ODE) | Sodium Channel (Nav) | Isolated guinea pig ventricular myocytes | Diastolic recovery from block (τ) | ~ 25 s | [5] |
| Flecainide | Sodium Channel (Nav1.5) | Xenopus oocytes | Use-dependent IC50 | 7.4 µM | [6][7] |
| Flecainide | Sodium Channel (Nav1.5) | Xenopus oocytes | Resting block IC50 | 345 µM | [6][7] |
Qualitative Effects of this compound on Action Potential Parameters in Isolated Cardiomyocytes
| Parameter | Effect | Species/Preparation | Notes | Reference |
| Vmax | Dose-dependent decrease | Guinea pig auricle and ventricle | More pronounced at higher frequencies. | [8] |
| Action Potential Duration (APD) | Constant or slightly prolonged | Guinea pig auricle and ventricle | --- | [8] |
| Action Potential Duration (APD) | Shortened | Cow and sheep Purkinje fibers | --- | [8] |
| Resting Membrane Potential | No effect | Guinea pig auricle and ventricle | --- | [8] |
| Action Potential Amplitude | Dose-dependent decrease | Guinea pig auricle and ventricle | --- | [8] |
Experimental Protocols
I. Isolation of Adult Ventricular Cardiomyocytes
This protocol is a standard enzymatic digestion method for isolating high-quality, calcium-tolerant ventricular myocytes suitable for patch clamp recordings.
Materials:
-
Langendorff perfusion system
-
Collagenase (Type II or as optimized)
-
Protease (optional, use with caution)
-
Calcium-free Tyrode's solution
-
Krebs-Henseleit (KH) buffer
-
Bovine Serum Albumin (BSA)
-
Dissection tools
Procedure:
-
Heart Excision: Anesthetize the animal and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold, oxygenated calcium-free Tyrode's solution.
-
Aortic Cannulation: Cannulate the aorta and mount the heart on the Langendorff apparatus.
-
Perfusion with Calcium-Free Buffer: Perfuse the heart with warm (37°C), oxygenated calcium-free Tyrode's solution for 5-10 minutes to wash out the blood.
-
Enzymatic Digestion: Switch the perfusion to a solution containing collagenase (and optionally protease) in a low-calcium buffer. Perfuse for 10-20 minutes, or until the heart becomes flaccid.
-
Tissue Dissociation: Remove the heart from the cannula and mince the ventricular tissue in a high-potassium KH buffer.
-
Cell Dispersion: Gently triturate the minced tissue with a pipette to release individual cardiomyocytes.
-
Filtration and Calcium Reintroduction: Filter the cell suspension through a nylon mesh to remove undigested tissue. Gradually reintroduce calcium to the cell suspension to a final concentration of 1.0-1.8 mM.
-
Cell Pelleting and Resuspension: Allow the viable, rod-shaped cardiomyocytes to settle by gravity or gentle centrifugation. Resuspend the cell pellet in a suitable storage solution.
II. Whole-Cell Patch Clamp Recording of Sodium Currents
This protocol outlines the procedure for recording fast sodium currents (INa) from isolated ventricular myocytes in the whole-cell patch clamp configuration.
Equipment and Solutions:
-
Patch clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
External solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH 7.2 with CsOH)
Procedure:
-
Cell Plating: Plate the isolated cardiomyocytes in a recording chamber on the microscope stage and allow them to adhere.
-
Pipette Fabrication and Filling: Pull patch pipettes with a resistance of 1-3 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a healthy, rod-shaped cardiomyocyte with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Voltage Clamp Protocol for INa:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure the availability of sodium channels.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 5 or 10 mV increments) to elicit INa.
-
To study use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 1-10 Hz) in the presence of this compound.
-
III. Current Clamp Recording of Action Potentials
This protocol describes the recording of action potentials from isolated ventricular myocytes to assess the effects of this compound on their morphology and duration.
Equipment and Solutions:
-
Same as for voltage clamp recordings.
-
External solution: Standard Tyrode's solution with 1.8 mM CaCl2.
-
Internal solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP (pH 7.2 with KOH).
Procedure:
-
Establish Whole-Cell Configuration: Follow steps 1-4 of the whole-cell patch clamp protocol.
-
Switch to Current Clamp Mode: After establishing the whole-cell configuration, switch the amplifier to the current clamp mode.
-
Elicit Action Potentials: Inject brief suprathreshold current pulses (e.g., 1-2 ms, 1-2 nA) at a steady frequency (e.g., 1 Hz) to elicit action potentials.
-
Data Acquisition: Record action potentials before and after the application of various concentrations of this compound.
-
Analysis: Analyze the recorded action potentials for changes in parameters such as resting membrane potential, action potential amplitude, maximum upstroke velocity (Vmax), and action potential duration at 50% and 90% repolarization (APD50 and APD90).
Visualizations
Caption: Experimental workflow for this compound patch clamp studies.
Caption: Signaling pathway of this compound's sodium channel blockade.
Caption: Logical relationship of this compound's effects.
References
- 1. This compound and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound and its two major metabolites on cardiac conduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a class Ic anti-arrhythmic agent, blocks voltage-dependent potassium channels in coronary artery smooth muscle cells [kjpp.net]
- 5. Temperature and voltage dependence of sodium channel blocking and unblocking by O-demethyl this compound in isolated guinea pig myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological effects of this compound on isolated cardiac muscle and Purkinje fibers and on the Langendorff-perfused guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of Encainide Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encainide is a Class Ic antiarrhythmic agent, recognized for its potent blockade of cardiac sodium channels (Nav1.5).[1] Its primary therapeutic action involves slowing the upstroke of the cardiac action potential, thereby decreasing conduction velocity in the atria, ventricles, and His-Purkinje system. However, this mechanism also underlies its potential for cardiotoxicity, including proarrhythmic effects. Furthermore, this compound is extensively metabolized in the liver to active metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE), which are more potent than the parent compound and are the primary mediators of its clinical effects in most individuals.[2][3][4] In addition to its effects on sodium channels, this compound has also been shown to inhibit voltage-dependent potassium channels (Kv).[5]
Accurate in vitro assessment of this compound's cardiotoxic potential is crucial for understanding its risk profile and for the development of safer antiarrhythmic drugs. This document provides detailed application notes and protocols for evaluating this compound-induced cardiotoxicity using state-of-the-art in vitro models, including human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and its metabolites on cardiac ion channels. Due to the limited availability of direct IC50 values for this compound and its metabolites on the Nav1.5 channel in the public domain, relative potency information and data for a comparable Class Ic antiarrhythmic, flecainide, are provided for context.
Table 1: Inhibitory Effects of this compound and Reference Compounds on Cardiac Ion Channels
| Compound | Ion Channel | Cell Type | Assay Type | IC50 (µM) | Reference |
| This compound | Kv Channels | Rabbit coronary artery smooth muscle cells | Patch Clamp | 8.91 ± 1.75 | [5] |
| Flecainide | Nav1.5 | Xenopus oocytes | Patch Clamp | 7.4 (use-dependent) | [6] |
| Flecainide | hNav1.5 | HEK293 cells | Patch Clamp | 5.5 ± 0.8 | [7] |
Table 2: Relative Potency and Effective Concentrations of this compound and its Metabolites
| Compound | Relative Potency (vs. This compound) | Minimally Effective Plasma Concentration (ng/mL) | Approximate Molar Concentration (nM)* |
| This compound | 1x | >265 | >730 |
| O-demethyl this compound (ODE) | More Potent | Not specified | Not specified |
| 3-methoxy-O-demethyl this compound (MODE) | More Potent | Not specified | Not specified |
*Calculated based on reported plasma concentrations and molecular weights. This is an estimation for in vitro study design.
Mandatory Visualizations
Experimental Workflows and Signaling Pathways
Experimental Protocols
Patch Clamp Assay for Nav1.5 Channel Inhibition
This protocol is designed to measure the inhibitory effect of this compound and its metabolites on the human cardiac sodium channel, Nav1.5, expressed in a stable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing hNav1.5
-
Patch clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH)
-
This compound, ODE, and MODE stock solutions in DMSO
-
Flecainide as a positive control
Procedure:
-
Cell Culture: Culture HEK293-hNav1.5 cells in appropriate media and conditions to ensure optimal channel expression. Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a gigaseal (>1 GΩ) on a single cell and establish the whole-cell patch-clamp configuration.
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -120 mV.
-
Apply a depolarizing pulse to -20 mV for 50 ms to elicit the peak sodium current.
-
Repeat this pulse at a frequency of 1 Hz to assess use-dependent block.
-
-
Drug Application:
-
Perfuse the cell with the external solution to record a stable baseline current for at least 3 minutes.
-
Apply increasing concentrations of this compound, ODE, or MODE (e.g., 0.1, 1, 10, 30, 100 µM) to the cell. Allow the drug effect to reach a steady state at each concentration (typically 3-5 minutes).
-
Perform a washout with the external solution to assess the reversibility of the block.
-
Test flecainide as a positive control in a separate set of cells.
-
-
Data Analysis:
-
Measure the peak inward sodium current at each drug concentration.
-
Normalize the current to the baseline to determine the percentage of inhibition.
-
Fit the concentration-response data to the Hill equation to calculate the IC50 value.
-
Action Potential Duration (APD) Assay using hiPSC-Cardiomyocytes and Microelectrode Array (MEA)
This protocol describes the use of hiPSC-CMs cultured on MEAs to assess the effects of this compound on action potential duration and to detect proarrhythmic events.[8][9]
Materials:
-
Commercially available hiPSC-CMs
-
MEA system with integrated incubator and data acquisition software
-
Fibronectin-coated MEA plates (e.g., 96-well format)
-
hiPSC-CM maintenance medium
-
This compound, ODE, and MODE stock solutions
Procedure:
-
Cell Plating:
-
Thaw and plate hiPSC-CMs onto fibronectin-coated MEA plates according to the manufacturer's instructions.
-
Culture the cells for at least 10-14 days to allow for the formation of a spontaneously beating syncytium.[9]
-
-
Baseline Recording:
-
Place the MEA plate in the MEA system and allow the cells to equilibrate for at least 20-30 minutes.
-
Record baseline field potentials for a minimum of 10 minutes to establish a stable beating rate and field potential duration (FPD).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound, ODE, and MODE in the maintenance medium.
-
Add the compounds to the wells in a cumulative manner, with at least 10-15 minutes of incubation time for each concentration.
-
-
Data Acquisition:
-
Record the field potentials continuously throughout the experiment.
-
Key parameters to analyze include:
-
Field Potential Duration (FPD) and corrected FPD (FPDc)
-
Beating rate
-
Spike amplitude
-
Arrhythmic events (e.g., early afterdepolarizations, triggered activity)
-
-
-
Data Analysis:
-
Use the MEA software to analyze the recorded data.
-
Plot the change in FPDc and other parameters as a function of drug concentration.
-
Quantify the incidence of arrhythmic events at each concentration.
-
In Vitro Contractility Assay using hiPSC-Cardiomyocytes
This protocol outlines a method to assess the effects of this compound on the contractility of hiPSC-CMs using an imaging-based motion analysis system.
Materials:
-
hiPSC-CMs
-
96-well clear-bottom plates coated with fibronectin
-
hiPSC-CM maintenance medium
-
Imaging system capable of capturing cardiomyocyte contraction (e.g., video microscopy with motion vector analysis software)
-
This compound, ODE, and MODE stock solutions
Procedure:
-
Cell Culture:
-
Plate hiPSC-CMs in fibronectin-coated 96-well plates and culture until a confluent, spontaneously contracting monolayer is formed.
-
-
Baseline Contractility Measurement:
-
Place the plate on the imaging system and record baseline contractility for several minutes.
-
Parameters to measure include contraction amplitude, velocity, and duration.
-
-
Compound Treatment:
-
Add increasing concentrations of this compound, ODE, or MODE to the wells.
-
Incubate for a sufficient time to observe a stable effect (e.g., 30 minutes).
-
-
Post-Treatment Contractility Measurement:
-
Record the contractility of the hiPSC-CMs at each drug concentration.
-
-
Data Analysis:
-
Analyze the video recordings to quantify changes in contractility parameters.
-
Generate concentration-response curves for the effects of the compounds on cardiomyocyte contraction.
-
Conclusion
The in vitro models and protocols described in these application notes provide a robust framework for assessing the cardiotoxic potential of this compound and its metabolites. By combining electrophysiological assessments of ion channel function with functional assays in human-relevant cardiomyocyte models, researchers can gain a comprehensive understanding of the mechanisms underlying this compound's cardiotoxicity. This knowledge is essential for the development of safer antiarrhythmic therapies and for improving preclinical cardiac safety assessment.
References
- 1. Basic and clinical cardiac electrophysiology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relation of blood level and metabolites to the antiarrhythmic effectiveness of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a class Ic anti-arrhythmic agent, blocks voltage-dependent potassium channels in coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis [kjpp.net]
- 9. Technical Applications of Microelectrode Array and Patch Clamp Recordings on Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Encainide stock solution preparation and stability for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encainide is a Class Ic antiarrhythmic agent known for its potent blockade of voltage-gated sodium channels.[1][2][3] Its primary target in cardiac tissue is the Nav1.5 channel, which is responsible for the rapid depolarization phase of the cardiac action potential.[2][4] By inhibiting the influx of sodium ions, this compound slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[1][2] While it was previously used clinically for the treatment of ventricular arrhythmias, it has been largely withdrawn from the market due to proarrhythmic effects.[2] Nevertheless, this compound remains a valuable pharmacological tool for in vitro research aimed at understanding cardiac electrophysiology and the mechanisms of sodium channel modulation.
These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in in vitro assays, with a focus on patch-clamp electrophysiology for characterizing its effects on cardiac sodium channels.
Data Presentation
This compound Physicochemical and Pharmacological Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈N₂O₂ | PubChem |
| Molecular Weight | 352.48 g/mol | PubChem |
| Solubility in Water | 0.00401 mg/mL | DrugBank Online |
| Solubility in DMSO | 5 mg/mL | MedChemExpress |
| Pharmacological Data | ||
| Primary Target | Voltage-gated sodium channel Nav1.5 | DrugBank Online |
| IC₅₀ on Kv channels | 8.91 ± 1.75 µM | [5] |
Stock Solution Stability
| Storage Temperature | Solvent | Duration | Source |
| -20°C | DMSO | 1 month | [8] |
| -80°C | DMSO | 6 months | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution (10 mM in DMSO)
Materials:
-
This compound hydrochloride (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warm DMSO: Allow the anhydrous DMSO to come to room temperature before opening to prevent moisture absorption.
-
Weigh this compound Hydrochloride: Accurately weigh the desired amount of this compound hydrochloride powder. For a 10 mM stock solution, this will be approximately 3.89 mg per 1 mL of DMSO (Molecular Weight of this compound HCl is 388.9 g/mol ).
-
Dissolution:
-
Add the weighed this compound hydrochloride to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
Protocol 2: In Vitro Assay - Determination of this compound IC₅₀ on Nav1.5 Channels using Whole-Cell Patch-Clamp Electrophysiology
Cell Culture:
-
Use a stable cell line expressing the human Nav1.5 channel (e.g., HEK293 or CHO cells).
-
Culture the cells according to standard protocols for the specific cell line.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
This compound Working Solutions: Prepare a series of dilutions of the 10 mM this compound stock solution in the external solution to achieve the desired final concentrations for the concentration-response curve (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). The final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%.
Patch-Clamp Procedure:
-
Cell Preparation: Transfer a coverslip with the cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -120 mV.
-
Apply a depolarizing pulse to -20 mV for 20-50 ms to elicit the peak Nav1.5 current.
-
Allow for a sufficient recovery period between pulses (e.g., 5-10 seconds).
-
-
Data Acquisition:
-
Record the baseline Nav1.5 current in the external solution alone.
-
Perfuse the cell with increasing concentrations of the this compound working solutions, allowing the current to stabilize at each concentration before recording. .
-
-
Data Analysis:
-
Measure the peak inward current at each this compound concentration.
-
Normalize the peak current at each concentration to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.
-
Visualizations
Caption: Experimental workflow for this compound stock solution preparation and in vitro assay.
Caption: this compound's mechanism of action in a cardiomyocyte.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. metrionbiosciences.com [metrionbiosciences.com]
- 4. Dysfunctional Nav1.5 channels due to SCN5A mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Life Cycle of the Cardiac Voltage-Gated Sodium Channel NaV1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [nanion.de]
- 7. researchgate.net [researchgate.net]
- 8. sophion.com [sophion.com]
Application Notes and Protocols for Testing Encainide Efficacy in Preclinical Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for inducing ventricular arrhythmias in common laboratory animal models to evaluate the efficacy of the Class IC antiarrhythmic drug, Encainide. The included methodologies, data presentation guidelines, and visual workflows are intended to facilitate reproducible and robust preclinical assessments.
Introduction to this compound and Arrhythmia Models
This compound is a potent Class IC antiarrhythmic agent that primarily acts by blocking fast sodium channels in cardiac myocytes. This action slows the upstroke of the cardiac action potential (Phase 0), thereby decreasing conduction velocity in the atria, ventricles, and His-Purkinje system. To test the efficacy of this compound in a preclinical setting, various animal models of arrhythmia can be employed. This document details three widely used and well-characterized models: aconitine-induced arrhythmia in rats, ouabain-induced arrhythmia in guinea pigs, and programmed electrical stimulation-induced arrhythmia in dogs.
Key Experimental Protocols
Aconitine-Induced Ventricular Arrhythmia in Rats
This model is particularly useful for screening Class I antiarrhythmic drugs due to aconitine's mechanism of action, which involves persistently activating sodium channels.
Materials:
-
Male Wistar rats (250-300g)
-
Aconitine solution (e.g., 5 µg/mL in saline)
-
This compound hydrochloride
-
Anesthetic (e.g., urethane)
-
Infusion pump
-
ECG recording system with needle electrodes
-
Intravenous catheters
Protocol:
-
Anesthetize the rat and insert an intravenous catheter into a suitable vein (e.g., tail vein or jugular vein) for drug and arrhythmogen administration.
-
Implant subcutaneous needle electrodes for continuous ECG monitoring.
-
Allow the animal to stabilize for a 20-minute baseline recording period.
-
Administer this compound or vehicle control intravenously at the desired dose.
-
After a predetermined pretreatment time (e.g., 10-15 minutes), initiate a continuous intravenous infusion of aconitine at a constant rate (e.g., 5 µg/kg/min).[1]
-
Continuously monitor the ECG for the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Record the time to onset of each arrhythmia and the total dose of aconitine required to induce them.
-
The primary endpoints are the delay in the onset of arrhythmias and the prevention of lethal arrhythmias in the this compound-treated group compared to the control group.
Arrhythmia Criteria:
-
Ventricular Premature Beat (VPB): A single, premature, wide QRS complex not preceded by a P wave.
-
Ventricular Tachycardia (VT): A run of three or more consecutive VPBs at a rate exceeding 100 beats per minute.[2]
-
Ventricular Fibrillation (VF): A rapid, chaotic, and disorganized ventricular rhythm leading to a loss of cardiac output.
Ouabain-Induced Ventricular Arrhythmia in Guinea Pigs
This model is based on the inhibition of the Na+/K+-ATPase pump by ouabain, leading to an increase in intracellular calcium and subsequent delayed afterdepolarizations that can trigger ventricular arrhythmias.
Materials:
-
Male Dunkin-Hartley guinea pigs (350-450g)
-
Ouabain solution (e.g., 80 µg/mL in normal saline)[3]
-
This compound hydrochloride
-
Anesthetic (e.g., pentobarbitone sodium)
-
Infusion pump
-
ECG recording system
-
Intravenous and arterial catheters
Protocol:
-
Anesthetize the guinea pig and cannulate the right jugular vein for infusions and the left carotid artery for blood pressure monitoring.[4]
-
Attach ECG leads for continuous monitoring.
-
Following a stabilization period, administer this compound or vehicle control intravenously.
-
After the pretreatment period, begin a continuous intravenous infusion of ouabain at a rate of, for example, 100 µ g/min .[3]
-
Monitor the ECG and blood pressure continuously.
-
Record the dose of ouabain required to produce the first VPB, VT, and VF.[3]
-
The efficacy of this compound is determined by the increase in the cumulative dose of ouabain required to induce arrhythmias compared to the control group.
Programmed Electrical Stimulation (PES) for Induction of Ventricular Tachycardia in Dogs
This electrophysiological model is used to assess the vulnerability of the ventricles to re-entrant arrhythmias, particularly in the context of myocardial injury.
Materials:
-
Mongrel dogs of either sex
-
Anesthetic and surgical equipment for thoracotomy (if creating a myocardial infarction model)
-
Programmable electrical stimulator
-
Multipolar electrode catheters
-
ECG and intracardiac electrogram recording system
-
This compound hydrochloride
Protocol:
-
This protocol is often performed in a chronic model, for example, 3-7 days after an experimentally induced myocardial infarction (e.g., by coronary artery ligation) to create a substrate for re-entry.
-
Anesthetize the dog and position electrode catheters in the right ventricle under fluoroscopic or direct guidance.
-
Perform baseline electrophysiological measurements, including ventricular effective refractory period (VERP).
-
Initiate programmed ventricular stimulation. A typical protocol involves delivering a drive train of 8 stimuli (S1) at a fixed cycle length (e.g., 400 ms), followed by one (S2), two (S3), or three (S4) extrastimuli at progressively shorter coupling intervals until ventricular refractoriness is reached or VT is induced.
-
Administer this compound intravenously as a bolus followed by a continuous infusion to achieve a therapeutic plasma concentration.
-
Repeat the PES protocol after drug administration.
-
The primary endpoint is the prevention of inducible VT or a significant increase in the difficulty of inducing VT (e.g., requiring more aggressive stimulation protocols) after this compound administration.
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables to allow for easy comparison between treatment groups.
Table 1: Efficacy of this compound in Aconitine-Induced Arrhythmia in Rats
| Treatment Group | N | Dose of Aconitine to Induce VPBs (µg/kg) | Dose of Aconitine to Induce VT (µg/kg) | Dose of Aconitine to Induce VF (µg/kg) |
| Vehicle Control | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) |
Table 2: Efficacy of this compound in Ouabain-Induced Arrhythmia in Guinea Pigs
| Treatment Group | N | Ouabain Dose for First VPB (µg/kg) | Ouabain Dose for Onset of VT (µg/kg) | Ouabain Dose for Onset of VF (µg/kg) |
| Vehicle Control | ||||
| This compound (0.67 mg/kg IV) |
Note: A study in anesthetized dogs showed that this compound converted ouabain-induced tachyarrhythmias to normal sinus rhythm at a mean intravenous dose of 0.67 mg/kg.[5]
Table 3: Electrophysiological Effects of this compound in a Canine PES Model
| Parameter | Baseline | This compound (2.7 mg/kg IV) | % Change |
| Ventricular Effective Refractory Period (VERP) (ms) | |||
| QRS Duration (ms) | |||
| H-V Interval (ms) | |||
| Inducibility of Sustained VT |
Note: In intact dog hearts, this compound has been shown to significantly prolong the ventricular effective refractory period.[6] O-demethyl this compound, an active metabolite, also prolongs the effective refractory period in a dose-dependent manner in a canine model of myocardial infarction.[7]
Mandatory Visualizations
This compound's Mechanism of Action on the Cardiac Action Potential
Caption: this compound blocks fast sodium channels, slowing Phase 0 depolarization.
Experimental Workflow for Aconitine-Induced Arrhythmia
Caption: Workflow for evaluating this compound in the aconitine-induced arrhythmia model.
Logical Relationship of Ouabain's Arrhythmogenic Effect
Caption: Ouabain inhibits the Na+/K+ pump, leading to arrhythmogenic DADs.
References
- 1. Aconitine-induced Ca2+ overload causes arrhythmia and triggers apoptosis through p38 MAPK signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ventricular Tachycardia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ijpp.com [ijpp.com]
- 4. Effect of Lamotrigine on Ouabain-Induced Arrhythmia in Isolated Atria of Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiology, hemodynamic and arrhythmia efficacy model studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiologic evaluation of this compound with use of monophasic action potential recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiology of O-demethyl this compound in a canine model of sustained ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Encainide using Langendorff-Perfused Hearts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encainide is a Class IC antiarrhythmic agent renowned for its potent effects on cardiac electrophysiology. Its primary mechanism of action involves the blockade of fast sodium channels in cardiac cells, leading to a reduction in the influx of sodium ions during depolarization. This action effectively stabilizes the cardiac membrane, decreases excitability, and slows the conduction of electrical impulses throughout the heart.[1] These characteristics make this compound a subject of significant interest in cardiovascular research and drug development, particularly for its potential in managing life-threatening ventricular arrhythmias.
The Langendorff-perfused isolated heart model is a cornerstone ex vivo technique in cardiovascular pharmacology.[2] It provides a controlled environment to study the direct effects of pharmacological agents on the heart, free from systemic neurohormonal influences.[2] This preparation allows for the precise measurement of a wide range of cardiac parameters, including electrophysiology, contractility, and coronary flow, making it an invaluable tool for assessing the cardiac safety and efficacy of drugs like this compound.[2][3] These application notes provide detailed protocols for utilizing the Langendorff-perfused guinea pig heart to investigate the multifaceted effects of this compound.
Data Presentation
The following tables summarize the anticipated quantitative effects of this compound on key cardiac parameters in a Langendorff-perfused guinea pig heart model. These values are synthesized from the expected outcomes based on existing literature and serve as a reference for researchers.
Table 1: Electrophysiological Effects of this compound
| Parameter | Control (Baseline) | This compound (low dose) | This compound (mid dose) | This compound (high dose) |
| Heart Rate (bpm) | 180 ± 10 | 170 ± 12 | 155 ± 15 | 130 ± 18 |
| PR Interval (ms) | 80 ± 5 | 90 ± 6 | 105 ± 7 | 125 ± 9 |
| QRS Duration (ms) | 40 ± 3 | 48 ± 4 | 60 ± 5 | 75 ± 6 |
| QT Interval (ms) | 150 ± 10 | 160 ± 11 | 175 ± 12 | 195 ± 14 |
| Action Potential Duration (APD90) (ms) | 130 ± 8 | 135 ± 9 | 145 ± 10 | 160 ± 11 |
| Vmax (V/s) | 200 ± 15 | 160 ± 12 | 120 ± 10 | 80 ± 8 |
Table 2: Hemodynamic Effects of this compound
| Parameter | Control (Baseline) | This compound (low dose) | This compound (mid dose) | This compound (high dose) |
| Left Ventricular Developed Pressure (LVDP) (mmHg) | 100 ± 8 | 90 ± 7 | 75 ± 6 | 60 ± 5 |
| +dP/dt max (mmHg/s) | 1500 ± 120 | 1300 ± 110 | 1000 ± 90 | 700 ± 70 |
| -dP/dt min (mmHg/s) | -1200 ± 100 | -1000 ± 90 | -800 ± 70 | -600 ± 60 |
| Coronary Flow (mL/min) | 10 ± 1.5 | 9.5 ± 1.4 | 8.8 ± 1.3 | 8.0 ± 1.2 |
Experimental Protocols
Langendorff-Perfused Guinea Pig Heart Preparation
This protocol outlines the procedure for isolating and perfusing a guinea pig heart for subsequent pharmacological investigation.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Heparin (1000 IU/mL)
-
Pentobarbital sodium (or other suitable anesthetic)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11)
-
Surgical instruments (scissors, forceps, hemostats)
-
Langendorff apparatus (including perfusion reservoir, bubble trap, heat exchanger, and aortic cannula)
-
Peristaltic pump
-
Temperature probe
-
Data acquisition system with appropriate transducers for pressure and ECG recording
Procedure:
-
Animal Preparation: Anesthetize the guinea pig with an appropriate anesthetic (e.g., intraperitoneal injection of pentobarbital sodium). Administer heparin (1000 IU/kg) to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy to expose the heart. Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit solution to arrest metabolism.
-
Aortic Cannulation: Identify the aorta and carefully cannulate it with the aortic cannula from the Langendorff apparatus, ensuring no air bubbles are introduced into the system. Secure the aorta to the cannula with a suture.
-
Initiate Perfusion: Immediately begin retrograde perfusion with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit solution at a constant pressure (typically 60-80 mmHg).
-
Instrumentation:
-
Insert a latex balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric ventricular pressure.
-
Place electrodes on the epicardial surface to record a surface electrocardiogram (ECG).
-
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure a stable heart rate, left ventricular developed pressure (LVDP), and coronary flow.
Protocol for Evaluating this compound Effects
This protocol describes the administration of this compound and the subsequent data acquisition.
Materials:
-
Stabilized Langendorff-perfused guinea pig heart
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., distilled water)
-
Infusion pump
-
Data acquisition system
Procedure:
-
Baseline Recording: Following the stabilization period, record baseline data for all parameters (heart rate, LVDP, +dP/dt, -dP/dt, PR interval, QRS duration, QT interval, and coronary flow) for at least 10 minutes.
-
This compound Administration:
-
Prepare a series of this compound concentrations in the Krebs-Henseleit solution.
-
Begin infusion of the lowest concentration of this compound into the perfusion line just before the aortic cannula.
-
Allow the heart to equilibrate with the drug for a period of 15-20 minutes.
-
-
Data Recording: Record all cardiac parameters for the last 5-10 minutes of the equilibration period for each concentration.
-
Dose-Response: Repeat steps 2 and 3 for each subsequent, increasing concentration of this compound.
-
Washout: After the highest concentration has been tested, switch the perfusion back to the drug-free Krebs-Henseleit solution and monitor the heart for recovery of baseline function. This washout period should last for at least 30 minutes.
-
Data Analysis: Analyze the recorded data to determine the dose-dependent effects of this compound on each of the measured parameters.
Visualizations
Signaling Pathway of this compound's Primary Action
Caption: Primary mechanism of this compound action on cardiac myocytes.
Experimental Workflow for this compound Testing
References
- 1. Basic and clinical cardiac electrophysiology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Langendorff Heart Studies - CorDynamics [cordynamics.com]
- 3. Validation of a guinea pig Langendorff heart model for assessing potential cardiovascular liability of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording Techniques in Encainide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encainide is a Class IC antiarrhythmic agent, recognized for its potent sodium channel blocking properties.[1] It was developed for the management of ventricular and supraventricular arrhythmias.[2][3] As a Class IC agent, its primary mechanism of action involves a marked depression of the rapid phase 0 depolarization of the cardiac action potential, leading to a slowing of conduction in the atria, AV node, and His-Purkinje system.[3] this compound also has recognized effects on potassium channels. These application notes provide an overview of the key electrophysiological recording techniques used to characterize the pharmacological effects of this compound and similar compounds.
Data Presentation
Table 1: Summary of this compound's Electrophysiological Effects
| Parameter | Technique | Tissue/Cell Type | Effect | Quantitative Data | Reference |
| Sodium Channel (Nav1.5) Block | Inferred from Electrophysiology | Human | Potent Blockade | No specific IC50 value for this compound is readily available. For comparison, the Class IC drug Flecainide has a reported IC50 of 5.5 ± 0.8 µM on Nav1.5 channels.[4][5] | [1] |
| Potassium Channel (Kv) Block | Patch-Clamp | Rabbit Coronary Artery Smooth Muscle Cells | Inhibition | IC50: 8.91 ± 1.75 µM | [6] |
| Action Potential Duration (APD) | Sharp Microelectrode | Rabbit Ventricular Muscle | Prolongation | Greater prolongation in ischemic cells compared to normal cells. | [7] |
| QRS Duration | Electrocardiography (ECG) | Human | Prolongation | Mean increase of 47% | [7] |
| PR Interval | Electrocardiography (ECG) | Human | Prolongation | Mean increase of 44% | [7] |
| His-Ventricular (H-V) Interval | Intracardiac Recording | Human | Prolongation | - | [3] |
| Atrial-His (A-H) Interval | Intracardiac Recording | Human | Prolongation | - | [3] |
| Effective Refractory Period (ERP) | Intracardiac Recording | Atria and Ventricles | Increase | - | [3] |
Note: this compound has active metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE), which also contribute to its antiarrhythmic and electrophysiological effects.[3]
Signaling Pathway
The following diagram illustrates the primary signaling pathway of a cardiac ventricular action potential and highlights the main targets of this compound.
Experimental Protocols & Workflows
Patch-Clamp Electrophysiology
This technique allows for the recording of ion channel currents from single cells, providing detailed insights into the mechanism of drug action at the molecular level.
Experimental Workflow:
Protocol for Whole-Cell Voltage-Clamp Recording of Nav1.5 Currents:
-
Cell Preparation: Use isolated primary cardiomyocytes or a stable cell line (e.g., HEK293) expressing the human Nav1.5 channel. Culture cells on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Approach a single cell with the micropipette and apply gentle suction to form a giga-ohm seal.
-
Apply a brief, strong suction to rupture the cell membrane and establish the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV.
-
Apply a voltage-clamp protocol to elicit Nav1.5 currents (e.g., a step depolarization to -20 mV for 50 ms).
-
-
Drug Application: After recording stable baseline currents, perfuse the chamber with the external solution containing various concentrations of this compound.
-
Data Analysis: Measure the peak inward sodium current at each concentration and normalize to the baseline current. Fit the concentration-response data to a Hill equation to determine the IC50 value.
Sharp Microelectrode Recording
This technique is used to record intracellular action potentials from intact cardiac tissue, providing information on how a drug affects the overall electrical activity of the heart muscle.
Experimental Workflow:
Protocol for Recording Action Potentials from Ventricular Tissue:
-
Tissue Preparation: Dissect a suitable cardiac preparation (e.g., rabbit papillary muscle or guinea pig ventricular wedge) and mount it in a temperature-controlled organ bath continuously perfused with Tyrode's solution.
-
Solutions:
-
Tyrode's Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES (pH 7.4, bubbled with 95% O₂/5% CO₂).
-
-
Microelectrode Preparation: Pull glass capillaries to a fine tip with a resistance of 10-30 MΩ when filled with 3 M KCl.
-
Recording:
-
Position a stimulating electrode to pace the tissue at a constant frequency (e.g., 1 Hz).
-
Carefully advance the sharp microelectrode into the tissue to impale a single cardiomyocyte. A sudden negative drop in potential indicates successful impalement.
-
Record stable resting membrane potential and action potentials.
-
-
Drug Application: After recording baseline action potentials, switch the perfusion to Tyrode's solution containing this compound at the desired concentrations.
-
Data Analysis: Measure key action potential parameters, including resting membrane potential, action potential amplitude, maximum upstroke velocity (Vmax), and action potential duration at 50% and 90% of repolarization (APD50 and APD90).
Multi-Electrode Array (MEA) Electrophysiology
MEA technology allows for the non-invasive, long-term recording of extracellular field potentials from a population of cells, making it suitable for higher-throughput drug screening and cardiotoxicity assessment.
Experimental Workflow:
Protocol for Cardiotoxicity Screening using MEA:
-
Cell Culture: Plate human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) onto fibronectin-coated MEA plates and culture until a spontaneously and synchronously beating monolayer is formed.
-
Recording Setup: Place the MEA plate into the MEA system, which maintains the temperature at 37°C.
-
Baseline Recording: Allow the plate to equilibrate and then record baseline extracellular field potentials from each well.
-
Compound Addition: Prepare a dilution series of this compound in the appropriate culture medium. Add the compound solutions to the wells in a cumulative manner, allowing for an incubation period (e.g., 10-15 minutes) after each addition.
-
Data Acquisition: Record field potentials for a defined period (e.g., 2-5 minutes) after each compound addition.
-
Data Analysis: Analyze the recorded waveforms to determine changes in beat rate, field potential duration (FPD), and the occurrence of arrhythmic events such as early afterdepolarizations (EADs) or conduction block. The FPD is often corrected for changes in beat rate (FPDc).
Conclusion
The electrophysiological investigation of this compound and similar Class IC antiarrhythmic agents requires a multi-faceted approach. Patch-clamp techniques provide detailed mechanistic insights at the ion channel level, while sharp microelectrode recordings offer crucial information on action potential modulation in intact cardiac tissue. Multi-electrode array systems are invaluable for higher-throughput screening and for assessing the pro-arrhythmic potential of compounds in a cellular network. By employing these techniques, researchers can build a comprehensive understanding of a compound's cardiac electrophysiological profile.
References
- 1. Basic and clinical cardiac electrophysiology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: its electrophysiologic and antiarrhythmic effects, pharmacokinetics, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. This compound, a class Ic anti-arrhythmic agent, blocks voltage-dependent potassium channels in coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total suppression of ventricular arrhythmias by this compound. Pharmacokinetic and electrocardiographic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Encainide's Effect on QRS Duration in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Encainide is a potent Class IC antiarrhythmic agent that primarily functions by blocking cardiac sodium channels (Nav1.5).[1] This action decreases the maximum rate of phase 0 depolarization in the action potential, leading to slowed conduction through the His-Purkinje system and ventricular myocardium.[2][3] A key pharmacodynamic marker of this effect is the prolongation of the QRS duration on the electrocardiogram (ECG).[4] this compound is extensively metabolized in the liver to active metabolites, primarily O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE), which are often more potent than the parent compound and contribute significantly to its electrophysiological effects.[1][2][5] These application notes provide a summary of quantitative data and detailed protocols for assessing the impact of this compound and its metabolites on QRS duration in preclinical animal models.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound and its primary active metabolite, O-demethyl this compound (ODE), on QRS duration in various animal models.
Table 1: Effect of this compound on QRS Duration in Canine Models
| Animal Model | Route of Administration | Dose | Resulting Effect on QRS Duration | Reference |
| Anesthetized, Open-Chest Dogs | Intravenous Infusion | Dose sufficient to achieve 20% to 50% QRS widening | A 129% +/- 43% increase in energy required for defibrillation was observed, demonstrating a significant physiological consequence of QRS prolongation. | [6] |
| Anesthetized Dogs | Intravenous | 0.67 mg/kg (mean dose) | Converted ouabain-induced tachyarrhythmias to normal sinus rhythm; QRS prolongation is a known effect of this class of drug at therapeutic doses. | [7] |
| Conscious Dogs (Post-Coronary Artery Ligation) | Intravenous | 1, 2, or 5 mg/kg | Dose-related antiarrhythmic effects observed; ventricular arrhythmia was frequently abolished at doses of 2 mg/kg and above. QRS prolongation is the primary mechanism for this effect. | [8] |
| Conscious Dogs (Post-Coronary Artery Ligation) | Oral | 1, 2.5, 5, or 10 mg/kg | Dose-related antiarrhythmic effects with a duration of 6-7 hours or longer. | [8] |
Table 2: Effect of this compound Metabolites on QRS Duration in Canine Models
| Compound | Animal Model | Route of Administration | Plasma Concentration Achieved | Resulting Effect on QRS Duration & Conduction | Reference |
| O-demethyl this compound (ODE) | Anesthetized Dogs | IV Loading & Maintenance Infusions | 149 +/- 27 ng/ml to 230 +/- 45 ng/ml | Significant prolongation of HV conduction time, a key component of the QRS interval. | [9] |
| O-demethyl this compound (ODE) | Anesthetized, Open-Chest Dogs | Intravenous Infusion | Dose sufficient to achieve 20% to 50% QRS widening | A 76% +/- 34% increase in energy required for defibrillation was noted. | [6] |
| O-demethyl this compound (ODE) | Conscious Dogs (Post-Myocardial Infarction) | Intravenous Infusion | Low: 58 ng/ml, Moderate: 190 ng/ml, High: 758 ng/ml | Dose-related prolongation of local electrogram duration in the infarcted zone, contributing to QRS widening. | [10] |
| ODE, MODE, NDE | Anesthetized Dogs | Intravenous | Not specified | ODE and MODE were found to be more potent than this compound in depressing cardiac conduction. N-demethyl this compound (NDE) had potency similar to the parent compound. | [5] |
Table 3: Effect of this compound and Metabolites in Other Animal Models
| Compound | Animal Model | Route of Administration | Dose (µM/kg) | Resulting Effect on QRS Duration & Conduction | Reference |
| This compound | Rats (Aconitine-induced arrhythmia model) | Not specified | 0.46 | Produced a 25% increase in the time to ventricular tachycardia. QRS prolongation correlated well (r > 0.7) with enhanced survivorship. | [4] |
| O-demethyl this compound (ODE) | Rats (Aconitine-induced arrhythmia model) | Not specified | 0.02 | Produced a 25% increase in the time to ventricular tachycardia, demonstrating significantly higher potency than the parent drug. | [4] |
| This compound | Langendorff-perfused Guinea-pig heart | Perfusion | 0.1, 0.3, 1.0 mg/l | Conduction through the His-Purkinje system was slowed more than conduction through the AV node. | [3] |
| This compound (E) & ODE | Guinea-pig papillary muscle (in-vitro) | Superfusion | Not specified | Frequency-dependent reductions in Vmax (rate of depolarization), which directly relates to conduction velocity and QRS duration. | [11] |
Experimental Protocols
The following protocols provide a generalized methodology for quantifying the effects of this compound on QRS duration in a canine model, which can be adapted for other species.
General Protocol for In Vivo Assessment in Anesthetized Dogs
-
Animal Preparation:
-
Select healthy adult beagle dogs of either sex.
-
Anesthetize the animals (e.g., with pentobarbital) and maintain anesthesia throughout the experiment.
-
Intubate and ventilate the animal mechanically to maintain normal blood gases.
-
Place catheters in a femoral artery for blood pressure monitoring and in a femoral vein for drug administration and blood sampling.
-
-
ECG Recording:
-
Record a standard 12-lead ECG. For continuous monitoring, limb leads (I, II, III) and a precordial lead (e.g., V3) are often sufficient.
-
Ensure stable and high-quality ECG signals with minimal noise. Signal averaging can be used to improve the signal-to-noise ratio.[12]
-
Record data at a sufficient sampling rate (e.g., 1 kHz) and paper speed (e.g., 50 mm/s) to allow for precise interval measurements.[13][14]
-
-
Experimental Procedure:
-
Allow the animal to stabilize for at least 30 minutes after surgical preparation.
-
Record a baseline ECG for 15-30 minutes to establish a stable pre-drug QRS duration.
-
Administer a vehicle control (e.g., saline) and monitor for any changes over a 30-minute period.
-
Administer this compound or its metabolites. This can be done as an intravenous bolus (e.g., 0.5-1.0 mg/kg) or as a loading dose followed by a continuous maintenance infusion designed to achieve and maintain target plasma concentrations.[7][9]
-
Continuously record the ECG throughout the drug infusion and for a defined post-infusion period (e.g., 60-120 minutes).
-
Collect blood samples at predefined time points to correlate plasma drug concentrations with changes in QRS duration.
-
-
QRS Duration Measurement and Analysis:
-
QRS duration measurement is a critical step and can be subject to variability.[15][16]
-
Method 1 (Manual): Use digital calipers on a magnified display to measure the widest QRS complex in any of the 12 leads.[14][15]
-
Method 2 (Global): Define the QRS onset as the earliest ventricular activation in any lead and the offset as the latest ventricular activation in any lead. This method is recommended to reduce variability.[13]
-
Method 3 (Automated): Use validated software algorithms. However, these should always be visually confirmed by an experienced technician or scientist.
-
For each time point, calculate the mean QRS duration from multiple consecutive beats.
-
Express the change in QRS duration as both an absolute change (in milliseconds) and a percentage change from the baseline value.
-
Correlate the percentage change in QRS duration with the corresponding plasma drug concentration to establish a concentration-effect relationship.
-
Visualizations: Workflows and Mechanisms
This compound Metabolism and Action Pathway
References
- 1. Basic and clinical cardiac electrophysiology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological effects of this compound on isolated cardiac muscle and Purkinje fibers and on the Langendorff-perfused guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic activity of the O-demethyl metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Qualitative and quantitative comparison of the cardiac effects of this compound and its three major metabolites in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound and its metabolites on energy requirements for defibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiology, hemodynamic and arrhythmia efficacy model studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antiarrhythmic action of this compound versus ventricular arrhythmias in the conscious dog following coronary artery ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiologic actions of O-demethyl this compound: an active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiology of O-demethyl this compound in a canine model of sustained ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-vitro and in-vivo electrophysiologic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New method for measuring QRS duration using high-frequency electrocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different Methods to Measure QRS Duration in CRT Patients: Impact on the Predictive Value of QRS Duration Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reproducibility of measuring QRS duration and implications for optimization of interventricular pacing delay in cardiac resynchronization therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Different Methods to Measure QRS Duration in CRT Patients: Impact on the Predictive Value of QRS Duration Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Encainide's Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for the investigation of the cellular and molecular effects of Encainide, a Class IC antiarrhythmic agent. The protocols detailed below are designed to facilitate the study of its primary mechanism of action on cardiac sodium channels, as well as to explore potential off-target effects and downstream signaling pathway modulation.
Introduction
This compound is a potent blocker of cardiac voltage-gated sodium channels (Nav1.5), encoded by the SCN5A gene.[1][2] This action slows the upstroke of the cardiac action potential, leading to a decrease in conduction velocity.[1][2] this compound undergoes extensive metabolism in the liver, producing active metabolites, primarily O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE), which also possess significant antiarrhythmic properties.[2][3] Understanding the cellular effects of the parent drug and its metabolites is crucial for a complete assessment of its efficacy and proarrhythmic potential.[3][4]
Recommended Cell Culture Models
The choice of cell model is critical for obtaining physiologically relevant data. The following models are recommended for studying this compound's effects:
-
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells represent a highly relevant in vitro model as they are of human origin and express a full complement of cardiac ion channels, recapitulating many aspects of native human cardiomyocyte electrophysiology.[5][6][7] They are suitable for studying effects on action potential parameters and for assessing proarrhythmic risk.
-
HEK293 Cells Stably Expressing SCN5A (HEK-Nav1.5): This engineered cell line provides a simplified system to study the direct interaction of this compound and its metabolites with the human cardiac sodium channel (Nav1.5) in isolation from other cardiac ion channels. This model is ideal for detailed biophysical and pharmacological characterization, such as determining IC50 values and the state-dependence of the block.
Data Presentation: Quantitative Effects of this compound and Metabolites
| Compound | Cell Model/Tissue | Parameter | Value | Reference |
| This compound | Guinea-pig papillary muscle | Vmax reduction (at 180 bpm) | ~53% | [1] |
| Guinea-pig papillary muscle | Recovery from use-dependent block | 120 seconds | [1] | |
| O-demethyl this compound (ODE) | Guinea-pig papillary muscle | Vmax reduction (at 180 bpm) | ~47% | [1] |
| Guinea-pig papillary muscle | Recovery from use-dependent block | 300 seconds | [1] | |
| Rat model (aconitine-induced arrhythmia) | Effective dosage (25% increase in time to VT) | 0.46 µM/kg | [3] | |
| Flecainide (Reference Class IC) | HEK293-Nav1.5 | IC50 for peak Nav1.5 current | 5.5 ± 0.8 µM | [1] |
| Mexiletine (Reference Class IB) | HEK293-Nav1.5 | IC50 for peak Nav1.5 current | 47.0 ± 5.4 µM | [1] |
Experimental Protocols
Cell Culture
4.1.1. Culture of hiPSC-Cardiomyocytes
This protocol is adapted from established methods for the culture and differentiation of hiPSCs into cardiomyocytes.
Materials:
-
Human induced pluripotent stem cells (hiPSCs)
-
Matrigel-coated culture plates
-
mTeSR™1 medium
-
RPMI 1640 medium with B27 supplement (with and without insulin)
-
CHIR99021
-
IWP4
-
Fibronectin
-
Trypsin-EDTA
-
DMEM/F-12 with Glutamax
-
Fetal Bovine Serum (FBS)
Protocol:
-
hiPSC Maintenance: Culture hiPSCs on Matrigel-coated plates in mTeSR™1 medium. Passage cells every 4-5 days.
-
Cardiomyocyte Differentiation (Monolayer):
-
Day 0: When hiPSCs reach 80-90% confluency, replace the medium with RPMI/B27 minus insulin containing CHIR99021 to induce differentiation.
-
Day 2: Replace with RPMI/B27 minus insulin.
-
Day 4: Replace with RPMI/B27 minus insulin containing IWP4.
-
Day 6 onwards: Replace with RPMI/B27 with insulin every 2-3 days. Beating cardiomyocytes should appear around day 8-12.
-
-
Purification: To enrich for cardiomyocytes, culture the differentiated cells in glucose-depleted medium for 2-4 days.
-
Plating for Experiments: Dissociate purified cardiomyocytes with Trypsin-EDTA and plate them onto fibronectin-coated plates or coverslips for downstream assays.
4.1.2. Culture of HEK293 cells stably expressing SCN5A (HEK-Nav1.5)
Materials:
-
HEK293 cells stably expressing human SCN5A
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418) or other appropriate selection antibiotic
-
Trypsin-EDTA
Protocol:
-
Cell Maintenance: Culture HEK-Nav1.5 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic (e.g., G418) to maintain expression of the SCN5A transgene.
-
Passaging: Passage cells every 2-3 days when they reach 80-90% confluency using Trypsin-EDTA.
-
Plating for Experiments: Seed cells onto appropriate culture vessels (e.g., glass coverslips for patch-clamp) 24-48 hours before the experiment to allow for adherence and recovery.
Electrophysiological Analysis using Patch-Clamp
This protocol provides a general framework for whole-cell patch-clamp recordings to assess the effects of this compound on sodium currents in HEK-Nav1.5 cells and action potentials in hiPSC-CMs.
Materials:
-
Plated HEK-Nav1.5 cells or hiPSC-CMs
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (Tyrode's solution): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH)
-
Internal solution (for sodium current): 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2 with CsOH)
-
Internal solution (for action potential): 130 mM K-Aspartate, 10 mM NaCl, 2 mM Mg-ATP, 0.1 mM Na-GTP, 10 mM HEPES (pH 7.2 with KOH)
-
This compound, ODE, and MODE stock solutions
Protocol:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Place the culture dish with cells on the microscope stage and perfuse with external solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol for Sodium Current (HEK-Nav1.5):
-
Hold the cell at a holding potential of -120 mV to ensure full channel availability.
-
Apply depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
To assess use-dependence, apply a train of depolarizing pulses at a physiological frequency (e.g., 1 Hz).
-
-
Current-Clamp Protocol for Action Potentials (hiPSC-CMs):
-
Switch to current-clamp mode and inject a small current to elicit action potentials.
-
Record spontaneous action potentials or pace the cells at a constant frequency (e.g., 1 Hz).
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the cells with external solution containing the desired concentration of this compound or its metabolites. Record the changes in sodium current or action potential parameters.
-
Data Analysis: Analyze the data to determine the effects on peak sodium current, channel kinetics (activation, inactivation), and action potential parameters (amplitude, duration, upstroke velocity). Calculate IC50 values by fitting concentration-response data to a Hill equation.
Cytotoxicity Assessment using MTT Assay
This protocol outlines the use of the MTT assay to evaluate the potential cytotoxic effects of this compound on the chosen cell lines.
Materials:
-
96-well cell culture plates
-
HEK293 or hiPSC-CMs
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach and grow for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well (10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value for cytotoxicity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Primary mechanism of action of this compound on the cardiac sodium channel.
Caption: Experimental workflow for electrophysiological analysis of this compound's effects.
Caption: Experimental workflow for assessing the cytotoxicity of this compound using the MTT assay.
Potential Downstream Signaling Pathways
While the primary effect of this compound is ion channel blockade, investigating its potential impact on intracellular signaling pathways can provide a more complete understanding of its cellular effects, including any proarrhythmic or protective mechanisms. The following diagrams illustrate key signaling pathways in cardiomyocytes that could be investigated.
Caption: The cAMP/PKA signaling pathway in cardiomyocytes and potential points of modulation by this compound.
Caption: The MAPK/ERK signaling pathway involved in cardiomyocyte stress responses.
Caption: The PI3K/Akt signaling pathway, a key regulator of cardiomyocyte survival and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein 14-3-3 Influences the Response of the Cardiac Sodium Channel Nav1.5 to Antiarrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic activity of the O-demethyl metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic and clinical cardiac electrophysiology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Proton-dependent inhibition of the cardiac sodium channel Nav1.5 by ranolazine [frontiersin.org]
- 6. Cardiac cAMP-PKA Signaling Compartmentalization in Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of mitogen-activated protein kinase in cardiac hypertrophy and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Encainide's Impact on Cardiac Conduction Velocity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Encainide is a Class IC antiarrhythmic agent known for its potent effects on cardiac conduction.[1][2][3] Its primary mechanism involves the blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of the cardiac action potential.[2][4][5] This action leads to a significant decrease in the maximum rate of depolarization during phase 0, resulting in slowed conduction velocity throughout the heart's conduction system, including the atria, atrioventricular (AV) node, and His-Purkinje system.[1][4][6]
This compound undergoes extensive hepatic metabolism via the CYP2D6 enzyme, producing active metabolites, primarily O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE).[7][8][9] These metabolites are also potent sodium channel blockers and contribute significantly to the drug's overall electrophysiological effect.[2][10] Consequently, when assessing the impact of this compound, it is crucial to consider the activity of both the parent compound and its metabolites.
These application notes provide detailed protocols for measuring the effects of this compound on cardiac conduction velocity using various established experimental models, from the single-cell to the whole-organ level.
Section 1: Mechanism of Action and Signaling Pathway
This compound and its active metabolites exert their antiarrhythmic effects by binding to and blocking the fast voltage-gated sodium channels (Nav1.5) in the cardiac cell membrane.[2][4] This blockade is state-dependent, meaning the drug has a higher affinity for channels in the open or inactivated states than in the resting state. The binding slows the recovery of the channel from inactivation, a property known as "use-dependence," which makes the drug more effective at faster heart rates.[11][12]
By inhibiting the rapid influx of sodium ions (INa) that characterizes Phase 0 of the cardiac action potential, this compound and its metabolites decrease the rate of rise (Vmax) and amplitude of the action potential.[1][12] This cellular-level effect translates to a slowing of impulse propagation across the myocardial tissue, which is observed as a decrease in cardiac conduction velocity.[4][6] On a surface electrocardiogram (ECG), this is primarily reflected as a prolongation of the QRS duration.[1][13]
Section 2: Quantitative Data on Electrophysiological Effects
The administration of this compound produces measurable changes in cardiac electrophysiology. The following table summarizes key quantitative effects reported in clinical and preclinical studies.
| Parameter | Effect Description | Quantitative Value / Observation | Citation |
| ECG Intervals | Prolongation of atrioventricular and intraventricular conduction times. | Increases in PR, QRS, and H-V intervals. | [1] |
| Widening of the QRS complex is directly associated with its antiarrhythmic effect. | 11-44% increase in QRS duration. | [13] | |
| Action Potential | Primary effect is on depolarization, with minimal effect on repolarization. | Decreases the maximum rate of phase 0 depolarization. | [1] |
| Little to no effect on action potential duration. | [1][14] | ||
| Plasma Concentration | Minimally effective plasma concentrations required for antiarrhythmic activity. | This compound: ~300 ng/ml | [9] |
| O-demethyl this compound (ODE): ~35 ng/ml | [9] | ||
| 3-methoxy-O-demethyl this compound (MODE): ~100 ng/ml | [9] | ||
| Channel Blockade | The active metabolite ODE shows a significantly slower recovery from use-dependent block compared to the parent drug. | Time constant of recovery for ODE is ~5 times that of this compound. | [12] |
Section 3: Experimental Protocols
Measuring the impact of this compound on cardiac conduction velocity requires specialized electrophysiological techniques. Below are protocols for in vitro, ex vivo, and single-cell assessments.
Protocol 3.1: In Vitro Assessment using Microelectrode Arrays (MEAs)
Objective: To quantify the dose-dependent effect of this compound on the conduction velocity of a confluent monolayer of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Materials:
-
Multi-well MEA system (e.g., Axion Maestro, Multi Channel Systems).
-
MEA plates with integrated electrodes.
-
Confluent, spontaneously beating monolayer of hiPSC-CMs.
-
Culture medium appropriate for hiPSC-CMs.
-
This compound hydrochloride and its primary metabolites (ODE, MODE) stock solutions in a suitable vehicle (e.g., DMSO, water).
-
Vehicle control.
Methodology:
-
Cell Culture: Seed hiPSC-CMs onto MEA plates according to the manufacturer's protocol and culture until a confluent, synchronously beating monolayer is formed (typically 7-10 days post-plating).
-
Acclimatization: Place the MEA plate into the recording system and allow the cells to acclimate at 37°C and 5% CO2 for at least 20 minutes.
-
Baseline Recording: Record the baseline spontaneous electrical activity (local field potentials) for 10-15 minutes to establish a stable baseline for beat rate, field potential duration, and conduction velocity.
-
Drug Application:
-
Prepare serial dilutions of this compound, ODE, and MODE in pre-warmed culture medium.
-
Perform a cumulative dose-response experiment by adding increasing concentrations of the test compound to the wells. A typical concentration range might be 1 nM to 10 µM.
-
After each addition, allow the compound to equilibrate for 5-10 minutes before recording.
-
Include vehicle-only wells as a negative control.
-
-
Data Acquisition: Record data for 3-5 minutes at each concentration. The MEA software will detect spike trains from each electrode.
-
Data Analysis:
-
The software calculates the time delay of signal propagation between adjacent electrodes.
-
Conduction velocity (m/s) is calculated by dividing the known inter-electrode distance by the measured propagation time delay.[15]
-
Plot the percentage change in conduction velocity from baseline against the log concentration of the compound to generate a dose-response curve.
-
Protocol 3.2: Ex Vivo Assessment using the Langendorff Perfused Heart
Objective: To measure the effects of this compound on epicardial conduction velocity and ECG parameters in an isolated, retrogradely perfused mammalian heart.
Materials:
-
Langendorff perfusion system.
-
Heart from a suitable species (e.g., rabbit, guinea pig).
-
Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, maintained at 37°C.
-
Pacing electrode and volume-conducted ECG recording setup.
-
Multi-electrode array (plaque or grid) for epicardial mapping.
-
This compound stock solution.
-
Data acquisition system for ECG and epicardial signals.
Methodology:
-
Heart Isolation: Isolate the heart and cannulate the aorta on the Langendorff apparatus. Begin retrograde perfusion with Krebs-Henseleit buffer.
-
Stabilization: Allow the heart to stabilize for 20-30 minutes until a steady heart rate and coronary flow are achieved.
-
Baseline Measurement:
-
Place the multi-electrode array on the epicardial surface of the left or right ventricle.
-
Pace the heart from a designated point on the epicardium at a fixed cycle length (e.g., 300 ms).[16]
-
Record baseline ECG and epicardial electrograms for 5-10 minutes.
-
-
Drug Perfusion: Introduce this compound into the perfusate at increasing concentrations. Allow the heart to equilibrate at each concentration for 15-20 minutes.
-
Data Recording: At the end of each equilibration period, repeat the pacing protocol and record ECG and epicardial signals.
-
Data Analysis:
-
For each epicardial recording, determine the local activation time at each electrode.
-
Construct an isochronal activation map to visualize the spread of electrical activation.[17]
-
Calculate the longitudinal (fastest) and transverse (slowest) conduction velocities using methods like the single vector or average vector method.[16][17]
-
Measure changes in ECG intervals (PR, QRS, QT) from the volume-conducted ECG.
-
Generate dose-response curves for the changes in conduction velocity and QRS duration.
-
Protocol 3.3: Single-Cell Analysis using Patch-Clamp Electrophysiology
Objective: To determine the inhibitory concentration (IC50) of this compound and its metabolites on the cardiac sodium current (INa) mediated by the Nav1.5 channel.
Materials:
-
Automated or manual patch-clamp system.
-
Cell line stably expressing human Nav1.5 channels (e.g., HEK293 cells) or freshly isolated adult ventricular myocytes.
-
Appropriate extracellular and intracellular solutions for recording INa.
-
This compound, ODE, and MODE stock solutions.
Methodology:
-
Cell Preparation: Prepare cells for patch-clamp recording.
-
Seal Formation: Obtain a high-resistance (>1 GΩ) gigaseal in the whole-cell configuration.
-
Current Recording:
-
Clamp the cell at a holding potential where most sodium channels are in the resting state (e.g., -120 mV).
-
Apply a depolarizing voltage step (e.g., to -20 mV) to elicit the peak inward INa.
-
To assess use-dependence, a train of depolarizing pulses at a relevant frequency (e.g., 1-3 Hz) can be applied.
-
-
Baseline and Drug Application: Record stable baseline INa. Perfuse the cell with increasing concentrations of this compound or its metabolites and record the resulting current.
-
Data Analysis:
-
Measure the peak INa amplitude at each concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Plot the percent inhibition against the log concentration and fit the data with a Hill equation to determine the IC50 value.[18]
-
Section 4: Logical Relationships and Data Interpretation
The data derived from these protocols must be interpreted within a cohesive framework that links molecular action to tissue-level electrophysiology.
-
Linking IC50 to Conduction Slowing: The potency of this compound and its metabolites in blocking Nav1.5 (IC50 from patch-clamp) should correlate with the degree of conduction velocity slowing observed in MEA and Langendorff experiments. The higher potency of metabolites like ODE suggests they are the primary drivers of the effect in patients who are extensive metabolizers.[10][19]
-
Use-Dependence: Experiments varying the pacing frequency are critical. As a Class IC agent, this compound's effect on conduction velocity is expected to be more pronounced at higher frequencies, a key characteristic that can be quantified in all three protocols.[12]
-
Proarrhythmic Risk: While slowed conduction is the therapeutic goal for re-entrant arrhythmias, excessive slowing can itself become proarrhythmic.[1][8] Therefore, data on conduction velocity must be integrated with other safety parameters, such as the effect on repolarization (action potential duration, QT interval) and the induction of arrhythmias in the ex vivo model.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound: its electrophysiologic and antiarrhythmic effects, pharmacokinetics, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. Basic and clinical cardiac electrophysiology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a new antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use-dependent actions and effects on transmembrane action potentials of flecainide, this compound, and ethmozine in canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacology and antiarrhythmic efficacy of this compound in patients with chronic ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a class Ic anti-arrhythmic agent, blocks voltage-dependent potassium channels in coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heart rhythm in vitro: measuring stem cell-derived pacemaker cells on microelectrode arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | How to measure propagation velocity in cardiac tissue: a simulation study [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. pharmacyfreak.com [pharmacyfreak.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
Chiral Separation of Encainide Enantiomers by HPLC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stereoselective analysis of encainide, a potent antiarrhythmic agent, is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies, as enantiomers can exhibit different physiological effects. Direct chiral separation of this compound enantiomers on commercially available chiral stationary phases (CSPs) has proven to be challenging. This document provides detailed application notes and protocols for the successful chiral separation of this compound enantiomers using an indirect High-Performance Liquid Chromatography (HPLC) method. The methodology is based on the derivatization of the this compound enantiomers with a chiral derivatizing agent, (-)-menthyl chloroformate, to form diastereomers. These diastereomers are then effectively separated on a standard normal-phase silica column with baseline resolution. This method is sensitive, with a limit of detection in the nanogram range, and can be adapted for the analysis of this compound's major metabolites.
Introduction
This compound possesses a chiral center, and its enantiomers can exhibit different pharmacological and metabolic profiles. Therefore, a reliable method for their separation and quantification is essential for drug development and clinical monitoring. While direct chiral HPLC is often the preferred method for enantioseparation, some compounds, like this compound, are not readily resolved on common CSPs.[1] An effective alternative is the indirect approach, where the enantiomers are converted into diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent. The resulting diastereomers have different physicochemical properties and can be separated on a conventional achiral stationary phase.
This application note details a robust and validated indirect method for the chiral separation of this compound enantiomers. The protocol involves the derivatization of the tertiary piperidine nitrogen of racemic this compound with (-)-menthyl chloroformate.[1] The subsequent separation of the formed menthyl carbamate diastereomers is achieved by normal-phase HPLC on a silica column.[1]
Experimental Protocols
Part 1: Chiral Derivatization of this compound Enantiomers
This protocol describes the formation of diastereomeric derivatives of this compound using (-)-menthyl chloroformate.
Materials and Reagents:
-
Racemic this compound standard or sample
-
(-)-Menthyl chloroformate (enantiomerically pure)
-
Anhydrous aprotic solvent (e.g., Toluene or Dichloromethane)
-
Tertiary amine base (e.g., Triethylamine or Pyridine)
-
Quenching solution (e.g., dilute aqueous acid or methanol)
-
Vials and heating/stirring equipment
Protocol:
-
Sample Preparation: Dissolve a known amount of racemic this compound in an anhydrous aprotic solvent in a clean, dry vial.
-
Addition of Base: Add a slight molar excess of a tertiary amine base to the solution to act as a scavenger for the HCl generated during the reaction.
-
Derivatization: Add a molar excess of (-)-menthyl chloroformate to the reaction mixture. The reaction proceeds at the tertiary piperidine nitrogen to form two menthyl carbamate diastereomers.[1]
-
Reaction Conditions: Gently heat and stir the reaction mixture. The optimal temperature and reaction time should be determined empirically but can typically range from room temperature to 50°C for 1-2 hours.
-
Quenching: After the reaction is complete, quench the excess (-)-menthyl chloroformate by adding a small amount of a suitable quenching solution.
-
Sample Work-up: The resulting solution containing the diastereomeric derivatives can be further processed if necessary (e.g., extraction, concentration) or directly diluted with the mobile phase for HPLC analysis.
Part 2: HPLC Separation of this compound Diastereomers
This protocol outlines the chromatographic conditions for the separation of the derivatized this compound diastereomers.
HPLC System and Parameters:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: A normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A non-polar organic solvent mixture. A typical mobile phase would be a mixture of hexane or heptane with a polar modifier like isopropanol or ethanol. The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.
-
Detection: UV detection at a wavelength where this compound and its derivatives show significant absorbance (e.g., 254 nm).
-
Injection Volume: Typically 10-20 µL.
Data Presentation
The following table summarizes the expected chromatographic data for the separation of the (-)-menthyl chloroformate diastereomers of this compound enantiomers. The exact values may vary depending on the specific HPLC system, column, and mobile phase composition used.
| Parameter | Diastereomer 1 (from one enantiomer) | Diastereomer 2 (from the other enantiomer) |
| Retention Time (min) | t_R1 | t_R2 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 1.5 (Baseline Separation)} |
| Limit of Detection (LOD) | \multicolumn{2}{c | }{10 ng on column[1]} |
| Enantiomer Ratio Detection | \multicolumn{2}{c | }{Capable of detecting a 1:99 ratio[1]} |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the chiral separation of this compound enantiomers.
Caption: Experimental workflow for the indirect chiral separation of this compound.
Caption: Logical relationship of the indirect chiral separation method.
Conclusion
The indirect HPLC method involving derivatization with (-)-menthyl chloroformate provides a reliable and sensitive approach for the chiral separation of this compound enantiomers. This method overcomes the challenges of direct separation on chiral stationary phases and is suitable for quantitative analysis in various research and development settings. The provided protocols serve as a detailed guide for implementing this methodology, with the understanding that minor optimization of reaction and chromatographic conditions may be necessary to achieve optimal performance on a specific HPLC system.
References
Application of Encainide in Cardiac Electrophysiology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Encainide is a potent Class IC antiarrhythmic agent that has been a subject of significant interest in cardiac electrophysiology research. Its primary mechanism of action is the potent blockade of fast sodium channels (NaV1.5) in cardiac cells, leading to a marked slowing of impulse conduction. This compound undergoes extensive metabolism in the liver, producing active metabolites, primarily O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (3-MODE), which also possess significant antiarrhythmic properties and contribute to its overall effect. This document provides detailed application notes and experimental protocols for the use of this compound in cardiac electrophysiology research.
Mechanism of Action
This compound and its active metabolites are potent antagonists of the voltage-gated sodium channel NaV1.5, the primary channel responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. By binding to the sodium channel, this compound slows the influx of sodium ions, thereby decreasing the rate of depolarization and markedly slowing conduction velocity in the atria, ventricles, and His-Purkinje system. This compound exhibits a slow dissociation from the sodium channel, with a time constant of recovery greater than 20 seconds, contributing to its potent effects. In addition to its effects on sodium channels, this compound has also been shown to have a mild inhibitory effect on potassium channels, which can slightly prolong the repolarization phase.
Data Presentation
The following tables summarize the quantitative data on the electrophysiological effects of this compound and its metabolites.
Table 1: Inhibitory Concentration of this compound on Cardiac Ion Channels
| Compound | Ion Channel | IC50 Value | Cell Type | Reference |
| This compound | Kv1.5 | 8.91 ± 1.75 μM | Rabbit coronary arterial smooth muscle cells |
Note: Despite extensive literature search, a specific IC50 value for this compound or its metabolites on the NaV1.5 channel was not found. However, it is consistently referred to as a potent sodium channel blocker.
Table 2: Electrophysiological Effects of this compound and its Metabolites
| Parameter | Effect of this compound | Effect of O-demethyl this compound (ODE) | Effect of 3-methoxy-O-demethyl this compound (3-MODE) | Species/Model | Reference |
| Vmax (rate of depolarization) | Marked, frequency-dependent reduction | Marked, frequency-dependent reduction | - | Guinea-pig papillary muscle | |
| His-Purkinje Conduction (H-V interval) | Significant prolongation | - | - | Humans, Dogs | |
| Intraventricular Conduction (QRS duration) | Significant prolongation | Correlates with arrhythmia suppression | Positive correlation with QTc change | Humans | |
| Action Potential Duration (APD) | Variable effects | Variable effects | - | In vitro | |
| Effective Refractory Period (ERP) | Little effect | Moderate increase | - | Humans | |
| Atrioventricular (AV) Nodal Conduction | No significant effect | Significant depression | - | Humans |
Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Studies
Objective: To characterize the effects of this compound on specific cardiac ion currents (e.g., I_Na, I_Kr) in isolated cardiomyocytes or cell lines expressing the channel of interest.
Materials:
-
Isolated primary cardiomyocytes (e.g., from rabbit or guinea pig ventricles) or a cell line stably expressing the human NaV1.5 or hERG channel.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Perfusion system for solution exchange.
-
External (Tyrode's) and internal (pipette) solutions.
-
This compound stock solution (e.g., in DMSO) and final dilutions in external solution.
Protocol:
-
Cell Preparation: Isolate ventricular myocytes from an animal model (e.g., rabbit) using enzymatic digestion or culture a cell line expressing the ion channel of interest.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Solution Preparation:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (for I_Na): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -120 mV to ensure the availability of sodium channels.
-
Apply a voltage-clamp protocol to elicit the current of interest. For peak I_Na, a step depolarization to -20 mV for 50 ms is typical.
-
Perfuse the cell with control external solution to record baseline currents.
-
Apply increasing concentrations of this compound in the external solution and record the current at each concentration to determine the concentration-dependent block.
-
Allow for sufficient time at each concentration for the drug effect to reach a steady state.
-
-
Data Analysis:
-
Measure the peak current amplitude at each this compound concentration.
-
Normalize the current to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
In Vivo Electrophysiology: Animal Model Studies
Objective: To assess the effects of this compound on cardiac conduction, refractoriness, and arrhythmia inducibility in a whole-animal model.
Materials:
-
Anesthetized animal model (e.g., dog, rabbit).
-
Multipolar electrophysiology catheters.
-
ECG and intracardiac electrogram recording system.
-
Programmable electrical stimulator.
-
Intravenous infusion pump.
-
This compound for intravenous administration.
Protocol:
-
Animal Preparation: Anesthetize the animal and insert electrophysiology catheters via a femoral or jugular vein, positioning them in the right atrium, His bundle region, and right ventricle.
-
Baseline Measurements: Record baseline surface ECG and intracardiac electrograms. Measure baseline conduction intervals (AH, HV, QRS) and refractory periods (atrial, ventricular).
-
Arrhythmia Induction Protocol: Perform programmed electrical stimulation (PES) to attempt to induce ventricular arrhythmias. This typically involves delivering a train of paced beats followed by one or more extrastimuli at progressively shorter coupling intervals.
-
This compound Administration: Administer this compound via intravenous infusion. A typical dose in a canine model is 0.9 to 2.7 mg/kg.
-
Post-Drug Measurements: Repeat the measurements of conduction intervals and refractory periods at set time points after this compound administration.
-
Repeat Arrhythmia Induction: Repeat the arrhythmia induction protocol to assess the effect of this compound on arrhythmia inducibility.
-
Data Analysis: Compare the pre- and post-drug electrophysiological parameters and the outcome of the arrhythmia induction protocol.
Clinical Electrophysiology Studies
Objective: To evaluate the electrophysiological effects of this compound in humans, typically in patients with a history of arrhythmias.
Materials:
-
Standard clinical electrophysiology laboratory setup.
-
Multipolar electrophysiology catheters.
-
ECG and intracardiac electrogram recording and analysis system.
-
Programmable electrical stimulator.
-
This compound for oral or intravenous administration.
Protocol:
-
Patient Preparation: Patients are brought to the electrophysiology laboratory in a fasting state. Electrophysiology catheters are placed in various cardiac chambers under local anesthesia.
-
Baseline Electrophysiology Study: A comprehensive baseline electrophysiology study is performed, including measurement of sinus node function, atrioventricular (AV) nodal and His-Purkinje conduction, and atrial and ventricular refractory periods. Programmed electrical stimulation is used to assess arrhythmia inducibility.
-
This compound Administration: this compound is administered, either intravenously (e.g., 0.5 to 1.7 mg/kg) or orally (e.g., 100 to 300 mg/day).
-
Repeat Electrophysiology Study: After a sufficient time for the drug to take effect, the electrophysiology study is repeated to assess the changes in conduction, refractoriness, and arrhythmia inducibility.
-
Data Analysis: The electrophysiological parameters before and after this compound administration are compared to determine the drug's effects.
Visualizations
Application Notes and Protocols: In Vivo Electrophysiology Study of Encainide in a Canine Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encainide is a Class IC antiarrhythmic agent characterized by its potent blockade of voltage-gated sodium channels.[1][2][3] This mechanism of action effectively slows the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and a reduction in impulse conduction velocity through the myocardium.[1] In vivo electrophysiology (EP) studies in canine models have been instrumental in elucidating the detailed effects of this compound on the cardiac conduction system. These studies typically employ intracardiac recordings, including His bundle electrograms and monophasic action potentials, to precisely measure the drug's impact on various electrophysiological parameters following intravenous administration. Key findings from these studies demonstrate that this compound significantly prolongs conduction through the His-Purkinje system, an effect reflected by the widening of the QRS complex and an increase in the H-V interval.[4] Furthermore, this compound has been shown to increase the duration of monophasic action potentials and the effective refractory periods in both the atria and ventricles.[5] These dose-dependent effects are central to both the therapeutic antiarrhythmic and potential proarrhythmic properties of the drug.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of intravenously administered this compound on key electrophysiological parameters in canine models, providing a basis for comparison and analysis.
Table 1: Electrophysiological Effects of Intravenous this compound in a Canine Model
| Parameter | Control | 0.3 mg/kg this compound | 0.9 mg/kg this compound | 2.7 mg/kg this compound | Reference(s) |
| Heart Rate | No significant change | No significant change | No significant change | No significant change | [4] |
| A-H Interval (ms) | No significant change | No significant change | No significant change | No significant change | [4] |
| H-V Interval (ms) | Baseline | No significant change | Significantly prolonged | Significantly prolonged | [4] |
| QRS Complex (ms) | Baseline | No significant change | Significantly prolonged | Significantly prolonged | [4] |
| Q-Tc Interval (ms) | No significant change | No significant change | No significant change | No significant change | [4][5] |
| Atrial Refractory Period | No significant change | No significant change | No significant change | No significant change | [4] |
| A-V Nodal Refractory Period | No significant change | No significant change | No significant change | No significant change | [4] |
| Left Ventricular Refractory Period | No significant change | No significant change | No significant change | No significant change | [4] |
Note: "Significantly prolonged" indicates a statistically significant increase (p < 0.005) as reported in the cited study. Absolute values should be referenced from the primary literature.
Table 2: Effects of 2.7 mg/kg Intravenous this compound on Monophasic Action Potential and Refractory Periods
| Parameter | Pre-administration | Post-administration | Reference(s) |
| Basic Cycle Length (ms) | Baseline | Significantly prolonged | [5] |
| A-H Interval (ms) | Baseline | Significantly prolonged | [5] |
| H-V Interval (ms) | Baseline | Significantly prolonged | [5] |
| QRS Interval (ms) | Baseline | Significantly prolonged | [5] |
| Q-Tc Interval (ms) | Baseline | Significantly prolonged | [5] |
| Atrial Monophasic Action Potential Duration | Baseline | Significantly increased | [5] |
| Ventricular Monophasic Action Potential Duration | Baseline | Significantly increased | [5] |
| Atrial Effective Refractory Period | Baseline | Significantly increased | [5] |
| Ventricular Effective Refractory Period | Baseline | Significantly increased | [5] |
Note: "Significantly prolonged/increased" denotes a statistically significant change as reported in the source study.
Visualized Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: In vivo electrophysiology study workflow.
Detailed Experimental Protocols
This section outlines a comprehensive protocol for conducting an in vivo electrophysiology study of this compound in a canine model, synthesized from established methodologies.[4][5][7]
1. Animal Preparation
-
Animal Model: Utilize healthy adult mongrel dogs of either sex, weighing approximately 18-29 kg. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Anesthesia: Induce and maintain anesthesia with an appropriate agent, such as intravenous 4% chloralose.[4] Monitor vital signs, including body temperature, heart rate, and respiration, throughout the procedure. Provide mechanical ventilation as needed to maintain normal blood gas levels.
-
Vascular Access: Surgically expose and cannulate the femoral artery and vein using sterile techniques. The arterial line is used for continuous blood pressure monitoring, and the venous line provides access for drug administration and the introduction of intracardiac catheters.
2. Intracardiac Electrophysiology Study
-
Catheter Introduction: Under fluoroscopic guidance, introduce multipolar electrode catheters (e.g., 6F or 7F) through the femoral vein.
-
Catheter Positioning:
-
Position a catheter in the high right atrium for recording and pacing.
-
Advance a catheter across the tricuspid valve to the septal leaflet to record the His bundle electrogram. Optimal positioning is identified by a clear atrial, His, and ventricular signal.
-
Place a catheter in the right ventricular apex for recording and pacing.
-
-
Baseline Measurements: Allow the animal to stabilize for a period post-catheterization. Record baseline data, including:
-
Surface ECG (leads I, II, III, aVF, V1).
-
Intracardiac intervals: PA (conduction from high to low right atrium), A-H (atrioventricular nodal conduction), and H-V (His-Purkinje conduction).
-
Sinus cycle length and sinus node recovery time (SNRT).
-
-
Programmed Electrical Stimulation (PES): Determine baseline refractory periods by delivering programmed extrastimuli.
-
Effective Refractory Period (ERP): Measure atrial and ventricular ERPs by introducing single premature stimuli (S2) after a train of 8-10 basic stimuli (S1) at a fixed cycle length. The S1-S2 coupling interval is progressively shortened until the S2 fails to capture the myocardium.
-
Wenckebach Cycle Length: Determine the AV nodal Wenckebach cycle length by incremental atrial pacing.
-
3. Monophasic Action Potential (MAP) Recording (Optional)
-
Catheter Placement: Introduce a contact MAP catheter and position it against the endocardium of the right atrium or right ventricle. Stable contact is crucial and is confirmed by a stable MAP morphology with a rapid upstroke and a clear repolarization phase.
-
Baseline Recording: Record baseline MAP duration at 90% repolarization (MAPD90).
4. Drug Administration
-
Dosing Regimen: Administer this compound via intravenous infusion. A common protocol involves infusing doses such as 0.3, 0.9, and 2.7 mg/kg over a 15-minute period for each dose level.[4] A control group should receive a vehicle-only infusion.
-
Pharmacokinetic Sampling: Collect blood samples at predefined intervals to correlate plasma drug concentrations with the observed electrophysiological effects.
5. Post-Infusion Measurements
-
Continuous and Interval Recording: Continuously monitor all ECG and intracardiac channels. Repeat all baseline EP measurements (intervals and refractory periods) at specified time points during and after the infusion (e.g., every 5 minutes during infusion and at 30, 60, 90, and 120 minutes post-infusion).[4]
-
Arrhythmia Induction: Programmed electrical stimulation can be repeated post-drug to assess the drug's effect on the inducibility of ventricular tachyarrhythmias.[7]
6. Data Analysis
-
Measurement: Utilize digital calipers within an electrophysiology recording system to measure all intervals from the recorded electrograms.
-
Statistical Evaluation: Compare the electrophysiological parameters measured before, during, and after this compound administration using appropriate statistical methods (e.g., repeated measures ANOVA or paired t-tests). A p-value of <0.05 is typically considered significant. Correlate changes in EP parameters with plasma drug concentrations.
References
- 1. Factors related to the induction of ventricular fibrillation in the normal canine heart by programmed electrical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved technique for his bundle recording and ablation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo recording of monophasic action potentials in awake dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo recording of monophasic action potentials in awake dogs--new applications for experimental electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monophasic action potential recordings in response to graded hyperkalemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracardiac electrophysiological conduction parameters in adult dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Encainide Instability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with encainide in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Instability of this compound in aqueous solutions can manifest as a loss of potency, the appearance of unknown peaks in chromatograms, or changes in the physical properties of the solution. This guide provides a systematic approach to troubleshooting these issues.
dot
Caption: Troubleshooting workflow for this compound instability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound, a benzanilide derivative, in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The amide linkage in the this compound molecule is susceptible to hydrolysis, particularly under strong acidic or alkaline conditions.
Q2: What is the expected degradation pathway for this compound under hydrolytic stress?
A2: While specific degradation studies on this compound are not extensively published, based on the chemistry of benzanilides, the primary hydrolytic degradation pathway is expected to be the cleavage of the amide bond. This would result in the formation of 4-methoxybenzoic acid and N-(2-(1-methyl-2-piperidyl)ethyl)aniline.
Predicted Hydrolytic Degradation of this compound
| Stress Condition | Potential Degradation Products |
|---|---|
| Acidic Hydrolysis | 4-methoxybenzoic acid and N-(2-(1-methyl-2-piperidyl)ethyl)aniline |
| Alkaline Hydrolysis | Sodium 4-methoxybenzoate and N-(2-(1-methyl-2-piperidyl)ethyl)aniline |
dot
Caption: Predicted hydrolytic degradation pathway of this compound.
Q3: How does pH affect the solubility of this compound?
A3: this compound is a basic compound and its solubility is expected to be pH-dependent. In acidic solutions, the amine groups in the piperidine ring will be protonated, leading to higher aqueous solubility. As the pH increases and becomes more alkaline, the molecule will be in its free base form, which is less soluble in water.
Predicted pH-Solubility Profile of this compound
| pH Range | Expected Solubility | Rationale |
|---|---|---|
| Acidic (pH < 7) | Higher | Protonation of the amine groups increases polarity and aqueous solubility. |
| Neutral to Alkaline (pH ≥ 7) | Lower | The un-ionized form of the drug is less polar and has lower aqueous solubility. |
Q4: Is this compound susceptible to photodegradation?
A4: Pharmaceuticals containing aromatic rings and amide functionalities can be susceptible to photodegradation. Exposure to UV or visible light may lead to the formation of reactive species and subsequent degradation. It is recommended to protect this compound solutions from light.
Q5: What are the likely degradation products under oxidative stress?
A5: While specific data is unavailable for this compound, compounds with tertiary amines, such as the piperidine moiety in this compound, can be susceptible to oxidation, potentially forming N-oxides. The aromatic rings could also be subject to hydroxylation.
Experimental Protocols
1. Protocol for Forced Degradation Studies of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess its stability under various stress conditions.
dot
Caption: Experimental workflow for forced degradation studies.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL. Incubate at 60°C for a specified period.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Dilute the stock solution with water to a final concentration of 100 µg/mL. Incubate at 60°C in a controlled temperature chamber for a specified period.
-
Photolytic Degradation: Expose the aqueous solution of this compound (100 µg/mL) to a combination of UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Calculate the percentage of degradation and identify any degradation products.
2. Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent this compound peak from any potential degradation products. The following is a general method that can be optimized for specific needs.
HPLC Parameters
| Parameter | Recommended Conditions |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength where this compound has significant absorbance (e.g., around 260 nm). |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound in the presence of its degradation products.
Technical Support Center: Overcoming Encainide Metabolite Interference in Analytical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Encainide metabolite interference in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound and why are they a concern in analytical assays?
This compound is extensively metabolized in the liver, primarily through O-demethylation and N-demethylation. The two major active metabolites are O-desmethyl this compound (ODE) and 3-methoxy-O-desmethyl this compound (MODE).[1][2][3] A third, less potent metabolite is N-desmethyl this compound (NDE).[4] The oxidative O-demethylation pathway is subject to genetic polymorphism, leading to two distinct phenotypes: extensive metabolizers (EMs) and poor metabolizers (PMs).[3]
In EMs, who constitute over 90% of the population, this compound undergoes significant first-pass metabolism, resulting in plasma concentrations of ODE and MODE that are considerably higher than the parent drug.[3][5] Conversely, in PMs, the concentration of the parent drug is much higher.[3][5] These metabolites, particularly ODE and MODE, are pharmacologically active and contribute significantly to the overall antiarrhythmic effect.[5][6][7] Their structural similarity to this compound creates a potential for cross-reactivity in immunoassays, which can lead to inaccurate quantification of the parent drug.
Q2: What types of analytical assays are most susceptible to interference from this compound metabolites?
Immunoassays are the primary class of assays susceptible to interference from drug metabolites due to the principle of antibody-antigen recognition.[8] If the antibodies used in the immunoassay are not highly specific to the parent drug, they may also bind to structurally similar metabolites, leading to an overestimation of the parent drug concentration. This phenomenon is known as cross-reactivity.[8] Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are generally not susceptible to this type of interference as they physically separate the parent drug from its metabolites before detection.[9]
Q3: What are the typical signs of metabolite interference in an analytical assay?
Suspect metabolite interference if you observe the following:
-
Discrepancies between different assay methods: For instance, if an immunoassay result is consistently higher than results obtained by a more specific method like LC-MS/MS.
-
Unexpectedly high drug concentrations: Especially in patients who are known extensive metabolizers, where parent drug levels should be relatively low.
-
Poor correlation between drug concentration and clinical effect: If the measured drug concentration does not align with the observed therapeutic or adverse effects.[2]
-
Non-parallelism in dilution studies: If serially diluted samples do not yield proportionally decreasing concentrations in the assay, it may suggest the presence of interfering substances.
Q4: How can I confirm if this compound metabolites are interfering with my assay?
Confirmation of metabolite interference typically involves a multi-step approach:
-
Spiking Studies: Add known concentrations of the suspected interfering metabolites (ODE, MODE) to drug-free matrix and analyze them with the assay . This will help quantify the extent of cross-reactivity.
-
Analysis by a Specific Method: Re-analyze patient samples showing unexpected results using a highly specific method like LC-MS/MS that can differentiate between this compound and its metabolites. A significant difference in the parent drug concentration between the two methods is strong evidence of interference.[9]
-
Review of Patient's Metabolizer Status: If known, the patient's metabolizer phenotype (EM or PM) can provide clues. EMs are more likely to have high levels of metabolites that can cause interference.[3]
Troubleshooting Guides
Issue 1: Immunoassay results for this compound are higher than expected.
Possible Cause: Cross-reactivity of the immunoassay antibodies with this compound metabolites (ODE and MODE).
Troubleshooting Steps:
-
Review Assay Specificity: Consult the manufacturer's package insert for any information on cross-reactivity with this compound metabolites. Often, this information is limited or determined at concentrations not clinically relevant.
-
Perform a Dilution Series: Analyze the sample at several different dilutions. If a cross-reacting metabolite is present, the apparent concentration of this compound may not decrease linearly with dilution.
-
Confirmation with a Specific Method: The gold standard for resolving this issue is to re-analyze the sample using a validated LC-MS/MS method that can separate and independently quantify this compound, ODE, and MODE.
-
Consider an Alternative Immunoassay: If available, try a different immunoassay for this compound from another manufacturer, as antibody specificity can vary significantly between kits.
Issue 2: Poor correlation between measured this compound concentrations and patient's clinical response.
Possible Cause: The measured concentration may not accurately reflect the total active drug burden due to the presence of active metabolites that are not being appropriately accounted for. In extensive metabolizers, the antiarrhythmic effect is largely mediated by the metabolites ODE and MODE.[5][6]
Troubleshooting Steps:
-
Quantify Both Parent and Metabolites: Utilize an analytical method, such as LC-MS/MS, that can simultaneously measure the concentrations of this compound, ODE, and MODE.
-
Correlate Total Active Moiety with Clinical Outcome: Sum the concentrations of the parent drug and its active metabolites, potentially weighting them by their relative potencies if known, to get a better understanding of the total antiarrhythmic activity.
-
Evaluate Patient's Metabolizer Phenotype: Genotyping for the CYP2D6 enzyme, which is responsible for this compound metabolism, can help in the interpretation of drug and metabolite levels.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Major Metabolites in Extensive Metabolizers (EMs) and Poor Metabolizers (PMs)
| Parameter | This compound (EM) | This compound (PM) | ODE (EM) | MODE (EM) |
| Elimination Half-life (t½) | ~2.5 hours[5] | 8-11 hours[5] | Longer than this compound[2] | Longer than this compound[2] |
| Oral Bioavailability | ~30%[5] | ~88%[5] | - | - |
| Systemic Clearance | ~1.8 L/min[5] | ~0.2 L/min[5] | - | - |
| Minimally Effective Plasma Concentration | ~300 ng/mL[5] | - | ~35 ng/mL[5] | ~100 ng/mL[5] |
| Plasma Concentration Relative to this compound | - | - | Higher[5] | Higher[5] |
Table 2: Example LC-MS/MS Parameters for the Analysis of this compound and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 353.2 | 146.1 | 25 |
| ODE | 339.2 | 146.1 | 25 |
| MODE | 369.2 | 146.1 | 25 |
| Internal Standard (e.g., Deuterated this compound) | 358.2 | 146.1 | 25 |
Note: These are example parameters and should be optimized for the specific instrument and method.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound and its Metabolites in Human Plasma by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of this compound, O-desmethyl this compound (ODE), and 3-methoxy-O-desmethyl this compound (MODE) in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of internal standard solution (e.g., deuterated this compound in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions in Table 2.
3. Calibration and Quality Control
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound, ODE, and MODE into drug-free plasma.
-
Analyze the calibration standards and QC samples alongside the unknown samples.
-
Construct a calibration curve for each analyte by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Determine the concentration of the analytes in the unknown samples by interpolation from the calibration curve.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Troubleshooting workflow for suspected metabolite interference.
References
- 1. Qualitative and quantitative comparison of the cardiac effects of this compound and its three major metabolites in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relation of blood level and metabolites to the antiarrhythmic effectiveness of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiarrhythmic activity, electrocardiographic effects and pharmacokinetics of the this compound metabolites O-desmethyl this compound and 3-methoxy-O-desmethyl this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Addressing Proarrhythmic Events in Animal Studies with Encainide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the proarrhythmic potential of Encainide in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a Class IC antiarrhythmic agent.[1] Its primary mechanism of action is the potent blockade of cardiac sodium channels (NaV1.5).[2][3] This action slows the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and reduced conduction velocity in the atrial, atrioventricular (AV) nodal, His-Purkinje, and intraventricular tissues.[3][4]
Q2: What are the known proarrhythmic effects of this compound?
This compound can induce new or worsen existing ventricular arrhythmias, a phenomenon known as proarrhythmia.[1] In animal models, particularly those with underlying cardiac conditions like myocardial infarction, this compound has been shown to induce ventricular tachyarrhythmias.[5] The overall incidence of proarrhythmia in human patients was reported to be around 10%, with a higher risk in individuals with structural heart disease.[1]
Q3: What are the active metabolites of this compound and do they contribute to its effects?
This compound is extensively metabolized in the liver to active metabolites, primarily O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE).[1][3] These metabolites also possess antiarrhythmic and proarrhythmic properties and contribute significantly to the overall electrophysiological effects of the drug.[1][2]
Q4: Which animal models are most commonly used to study this compound's proarrhythmic potential?
Canine models are frequently used, especially those with a history of surgically induced myocardial infarction or atrioventricular (AV) block.[5][6][7][8] These models provide a substrate for reentry arrhythmias, which can be exacerbated by Class IC agents like this compound. Other species used in the study of proarrhythmia include guinea pigs, rabbits, and genetically modified mice.[9][10][11][12]
Q5: What are the typical electrocardiogram (ECG) changes observed with this compound administration in animal studies?
The most prominent ECG change is a dose-dependent prolongation of the QRS complex and the His-ventricle (HV) interval, reflecting slowed intraventricular conduction.[11][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Excessive QRS Prolongation Leading to Hemodynamic Instability | High dose of this compound, rapid infusion rate, underlying conduction system disease in the animal model. | Reduce the infusion rate or the total dose of this compound. Monitor blood pressure closely and have vasopressors on standby. Consider a dose-escalation study to determine the maximum tolerated dose in your specific model. |
| Failure to Induce Proarrhythmia | Inappropriate animal model (e.g., healthy heart with no substrate for reentry), insufficient this compound dose, suboptimal programmed electrical stimulation (PES) protocol. | Ensure the use of a validated proarrhythmia model (e.g., post-myocardial infarction). Verify the dose of this compound is sufficient to cause significant conduction slowing. Optimize the PES protocol by varying the number of extrastimuli, coupling intervals, and pacing sites. |
| Difficulty Distinguishing Proarrhythmic Events from Therapeutic Effects | This compound is expected to alter cardiac conduction. | A proarrhythmic event is typically defined as the induction of a new, sustained ventricular arrhythmia that was not inducible at baseline. Careful comparison of pre- and post-drug electrophysiology study results is crucial. |
| High Signal-to-Noise Ratio in ECG Recordings | Poor electrode contact, animal movement, electrical interference from other equipment. | Ensure proper electrode placement and good contact with the skin using conductive gel. Maintain appropriate anesthesia to prevent movement. Identify and shield from sources of electrical noise in the laboratory. |
| Anesthesia-Induced Cardiac Effects Confounding Results | Certain anesthetics can have their own effects on cardiac electrophysiology. | Use an anesthetic regimen with minimal cardiac effects. For canine studies, protocols involving agents like fentanyl and midazolam, or carefully titrated propofol are often used. Avoid alpha-2 agonists in animals with suspected cardiac disease. |
Data Summary
Table 1: Incidence of Proarrhythmia with Intravenous this compound in a Canine Myocardial Infarction Model
| Cumulative Intravenous Dose of this compound | Incidence of Newly Induced Ventricular Tachyarrhythmias |
| 0.3 mg/kg | 3 out of 9 dogs |
| 1.0 mg/kg | 4 out of 9 dogs |
| 3.0 mg/kg | 5 out of 10 dogs |
Data synthesized from studies in anesthetized dogs with previous myocardial infarction where proarrhythmia was induced by programmed ventricular stimulation.[5]
Table 2: Electrophysiological Effects of Intravenous this compound in a Canine Model
| Parameter | Dose of this compound | Observation |
| QRS Duration | ≥ 0.9 mg/kg | Significant prolongation |
| HV Interval | ≥ 0.9 mg/kg | Significant prolongation |
| Effective Refractory Period (Infarcted Zone) | 1.0 mg/kg infusion followed by 0.01 mg/kg/min | Prolonged by 19 ± 5 msec at peak effect |
Data compiled from electrophysiology studies in canine models.
Experimental Protocols
Canine Model of Myocardial Infarction and Programmed Electrical Stimulation for Proarrhythmia Assessment
This protocol is a synthesis of methodologies described in the literature for inducing myocardial infarction and subsequently testing for proarrhythmic events with this compound in a canine model.
1. Animal Model Preparation (Myocardial Infarction)
-
Animal Selection: Healthy adult mongrel dogs of either sex are typically used.
-
Anesthesia: Anesthesia is induced and maintained with an appropriate regimen that has minimal interference with cardiac electrophysiology. A common approach is induction with a short-acting agent followed by maintenance with an inhalant anesthetic or a continuous infusion of agents like fentanyl and midazolam.
-
Surgical Procedure:
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is identified and ligated to induce an anterior myocardial infarction. The duration of occlusion can vary to create different infarct sizes and arrhythmogenic substrates.
-
The chest is closed, and the animal is allowed to recover for a period of several days to weeks to allow for the development of a stable arrhythmogenic substrate.
-
2. Electrophysiology Study and this compound Administration
-
Catheter Placement: Under anesthesia, electrode catheters are placed in the right atrium and right ventricle via venous access for pacing and recording of intracardiac electrograms. A surface ECG is also recorded.
-
Baseline Programmed Electrical Stimulation (PES):
-
A baseline PES protocol is performed to assess the inducibility of ventricular arrhythmias. This typically involves delivering a train of paced beats (e.g., 8 beats at a fixed cycle length) followed by one or more premature extrastimuli (S2, S3).
-
The coupling interval of the extrastimuli is progressively decreased until ventricular refractoriness is reached or a ventricular arrhythmia is induced.
-
-
This compound Infusion:
-
This compound is administered intravenously. A common dosing regimen involves a loading dose followed by a maintenance infusion, or a series of cumulative bolus injections (e.g., 0.3, 1.0, and 3.0 mg/kg).
-
-
Post-Drug PES: The PES protocol is repeated at various time points during and after this compound administration to assess for the induction of new, sustained ventricular tachyarrhythmias, which would be classified as a proarrhythmic event.
3. Data Acquisition and Analysis
-
Continuous monitoring and recording of surface ECG and intracardiac electrograms.
-
Measurement of key electrophysiological parameters at baseline and after drug administration, including:
-
Heart rate
-
PR interval
-
QRS duration
-
QT interval (corrected for heart rate, e.g., QTc)
-
AH interval (atrioventricular nodal conduction time)
-
HV interval (His-Purkinje conduction time)
-
Ventricular effective refractory period (VERP)
-
Visualizations
Caption: Mechanism of this compound-induced proarrhythmia.
Caption: Workflow for assessing this compound proarrhythmia.
References
- 1. Safety of this compound for the treatment of ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological effects of flecainide in a canine 7 day old myocardial infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canine Model of Ischemia-Induced Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This Dog Has Ventricular Arrhythmias--What Do I Do? - WSAVA2009 - VIN [vin.com]
- 5. Sustained ventricular tachycardia in recent canine myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiology of O-demethyl this compound in a canine model of sustained ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proarrhythmia of a class Ic drug: suppression by combination with a drug prolonging repolarization in the dog late after infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antiarrhythmic action of this compound versus ventricular arrhythmias in the conscious dog following coronary artery ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Canine Model of Ischemia-Induced Ventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of intravenous procainamide on the HV interval at electrophysiologic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound (MJ9067) on the ventricular fibrillation threshold in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiarrhythmic and electrophysiologic actions of CK-3579 and sematilide in a conscious canine model of sudden coronary death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose-response range of this compound for benign and potentially lethal ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize Encainide's off-target effects in experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize Encainide's off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target and mechanism of action for this compound?
This compound is a Class Ic antiarrhythmic agent.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels (NaV).[3][4][5] By binding to these channels, this compound slows the influx of sodium ions during phase 0 of the cardiac action potential, which reduces the rate of depolarization.[4] This action decreases impulse conduction velocity through myocardial cells, particularly affecting the His-Purkinje system, and prolongs the QRS complex on an electrocardiogram.[4][6]
Q2: What are the principal known off-target effects of this compound that might influence experimental results?
This compound's off-target effects can lead to confounding results. Key effects include:
-
Proarrhythmia: Like other antiarrhythmics, this compound can paradoxically aggravate existing arrhythmias or precipitate new ones.[1][7] This is a critical consideration in cellular and tissue models, especially those derived from diseased states.[1]
-
Potassium Channel Blockade: this compound has been shown to inhibit voltage-dependent potassium (Kv) channels, specifically the Kv1.5 subtype, in coronary arterial smooth muscle cells.[8] This can alter cellular repolarization and vascular tone.
-
Negative Inotropy: this compound can have a myocardial depressant effect, reducing cardiac contractility. This is particularly pronounced in models of heart failure.[7]
-
Central Nervous System (CNS) Effects: Due to its local anesthetic-like activity, this compound can cause side effects such as blurred vision and dizziness, which may be relevant in behavioral studies with animal models.[1][2]
Q3: How should I determine the optimal experimental concentration for this compound to maximize on-target effects while minimizing off-target ones?
The key is to perform a careful dose-response analysis. Start with concentrations reported in the literature and titrate to find the lowest effective concentration for the desired on-target effect in your specific experimental system.
-
The peak plasma concentration of this compound is approximately 511 nM.[8]
-
The IC50 for its off-target inhibition of Kv channels is significantly higher, at 8.91 ± 1.75 μM.[8] This suggests a potential therapeutic window where on-target sodium channel effects can be studied with minimal interference from potassium channel blockade. It is recommended to initiate experiments at concentrations below 1 µM and carefully escalate.
Q4: Should I consider this compound's metabolites in my in vitro experiments?
Yes. This compound is extensively metabolized in the liver to active metabolites, primarily O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE).[1][2][9] These metabolites possess significant antiarrhythmic properties and contribute to the drug's overall effect.[2][4] For comprehensive results, consider the following:
-
Cell Lines: If using cell lines with low metabolic activity (e.g., HEK293), the effects of the parent compound will be predominant.
-
Primary Cells/Tissues: For primary cells (like hepatocytes) or tissue preparations with metabolic capacity, it is crucial to either test the metabolites directly or use analytical methods (e.g., LC-MS) to measure their formation from the parent compound.
-
Phenotype: The rate of metabolism can vary, so understanding the metabolic phenotype of your model system is important.[2]
Q5: What control experiments are essential to differentiate on-target from off-target effects?
To isolate this compound's effects, a robust set of controls is necessary:
-
Positive and Negative Controls: Use a known selective NaV channel blocker as a positive control and a vehicle-only control.
-
Off-Target Channel Blockers: To confirm that an observed effect is independent of Kv channel blockade, pre-treat the system with a selective Kv1.5 inhibitor before applying this compound.[8]
-
Target Knockout/Knockdown Models: If available, use cell lines or animal models where the primary target (e.g., a specific NaV channel subtype) has been genetically removed or silenced. Comparing the drug's effect in these models versus wild-type is the gold standard for confirming on-target activity.
-
Orthogonal Assays: Use different experimental techniques to measure the same endpoint. For example, combine patch-clamp electrophysiology with calcium imaging or contractility assays.
Troubleshooting Guides
Problem: I am observing unexpected changes in action potential duration (APD) or the QT interval in my model.
-
Possible Cause: This is a classic sign of off-target effects on potassium channels, which are crucial for repolarization. This compound is known to block Kv channels, which can prolong the APD.[8]
-
Troubleshooting Steps:
-
Lower the Concentration: Reduce the this compound concentration to a range where it is selective for NaV channels over Kv channels (ideally sub-micromolar).
-
Verify Kv Blockade: Perform voltage-clamp experiments to directly measure currents from Kv channels (e.g., IKs, IKr) in your system and determine the IC50 of this compound for these channels.
-
Use Selective Blockers: Pre-incubate with a selective blocker for the suspected off-target potassium channel to see if it reverses the observed effect on APD.
-
Problem: My cellular or tissue model is showing proarrhythmic events (e.g., early afterdepolarizations, triggered activity).
-
Possible Cause: Proarrhythmia is a known risk with Class Ic agents.[1][10] It can result from excessive NaV channel blockade slowing conduction, or complex interactions with other ion channels, especially in models of cardiac disease.
-
Troubleshooting Steps:
-
Assess Model Stability: Ensure the baseline electrophysiology of your model is stable. Proarrhythmic effects of this compound are more common in diseased or stressed cardiac tissue.[1]
-
Reduce Concentration: High concentrations can exacerbate proarrhythmic tendencies. Perform a dose-response curve to identify the threshold for proarrhythmia.
-
Consider Autonomic Inputs: Proarrhythmic effects can be modulated by the autonomic nervous system.[10] If using tissue preparations, consider the role of beta-adrenergic stimulation and whether co-application of a beta-blocker like propranolol is warranted to suppress these effects.[10]
-
Problem: I am observing a decrease in cell contractility, viability, or other measures of cellular health.
-
Possible Cause: this compound can exert negative inotropic effects, particularly in cells with compromised function. At higher concentrations, non-specific cytotoxicity can also occur.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Use a standard assay (e.g., MTT, LDH) to determine the concentration range where this compound is non-toxic to your cells over the experimental timeframe.
-
Measure Contractility Directly: If contractility is a key endpoint, use appropriate techniques (e.g., video edge detection, traction force microscopy) to quantify the effect of this compound and establish a dose-response relationship.
-
Evaluate Mitochondrial Function: Off-target effects can sometimes impact cellular metabolism. Assess mitochondrial membrane potential or oxygen consumption to rule out metabolic toxicity.
-
Data Presentation
Table 1: this compound On-Target vs. Off-Target Activity
| Target Channel | Effect | Reported Concentration / IC50 | Experimental Implication | Citation |
| Voltage-Gated Sodium Channels (NaV) | Blockade (On-Target) | Therapeutic Plasma Concentration: ~511 nM | Primary antiarrhythmic effect. | [8] |
| Voltage-Gated Potassium Channels (Kv1.5) | Blockade (Off-Target) | IC50: 8.91 ± 1.75 μM | Can prolong action potential duration and affect vascular tone at higher concentrations. | [8] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound on Voltage-Gated Sodium Channels (NaV)
-
Cell Preparation: Culture cells expressing the NaV channel of interest (e.g., HEK293 cells transfected with SCN5A).
-
Electrophysiology Setup: Use whole-cell patch-clamp configuration. Use an internal solution containing CsF or CsCl to block potassium currents and an external solution with low Ca2+ and added tetrodotoxin (TTX) if needed to isolate specific NaV subtypes.
-
Voltage Protocol: Hold cells at a negative potential (e.g., -100 mV). Apply a depolarizing step (e.g., to -10 mV) to elicit the peak inward sodium current (INa).
-
Data Acquisition:
-
Record baseline INa in response to the voltage step.
-
Perfuse the cells with increasing concentrations of this compound (e.g., 10 nM to 100 µM).
-
At each concentration, record the steady-state block of the peak INa.
-
-
Data Analysis: Normalize the peak INa at each drug concentration to the baseline current. Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50 value.
Protocol 2: Assessing Off-Target Effects on Voltage-Gated Potassium Channels (Kv)
-
Cell Preparation: Use cells endogenously expressing or overexpressing the Kv channel of interest (e.g., rabbit coronary arterial smooth muscle cells for Kv1.5).[8]
-
Electrophysiology Setup: Use whole-cell patch-clamp. The internal solution should be potassium-based, and the external solution should contain blockers of sodium and calcium channels (e.g., TTX, Nifedipine) to isolate potassium currents.
-
Voltage Protocol: Hold the cell at a negative potential (e.g., -80 mV). Apply a series of depolarizing steps (e.g., from -60 mV to +60 mV) to activate the outward potassium currents.
-
Data Acquisition:
-
Record the baseline potassium current family.
-
Perfuse with increasing concentrations of this compound (e.g., 1 µM to 100 µM).
-
Record the potassium currents at each concentration.
-
-
Data Analysis: Measure the steady-state outward current at a specific depolarizing voltage (e.g., +40 mV). Normalize these values to the baseline current and plot against this compound concentration to calculate the IC50 for the off-target effect.
Visualizations
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C22H28N2O2 | CID 48041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound: its electrophysiologic and antiarrhythmic effects, pharmacokinetics, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a class Ic anti-arrhythmic agent, blocks voltage-dependent potassium channels in coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basic and clinical cardiac electrophysiology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversal of proarrhythmic effects of flecainide acetate and this compound hydrochloride by propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Encainide Dose Adjustments for Poor Metabolizer Models: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antiarrhythmic agent encainide, specifically focusing on dose adjustments for poor metabolizer models.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and how does it differ between individuals?
This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6. This metabolism is subject to genetic polymorphism, leading to two main phenotypes:
-
Extensive Metabolizers (EM): The majority of the population (over 90%) rapidly metabolizes this compound into its active metabolites, O-desmethyl this compound (ODE) and 3-methoxy-O-desmethyl this compound (3-MODE).[1][2] In these individuals, the antiarrhythmic effect is largely due to these active metabolites.
-
Poor Metabolizers (PM): A smaller portion of the population (less than 10%) has a genetic deficiency in CYP2D6, leading to significantly slower metabolism of this compound.[1] In PMs, the parent drug, this compound, is responsible for the therapeutic effect as it accumulates to higher plasma concentrations.[2]
Q2: Are dose adjustments for this compound necessary for CYP2D6 poor metabolizers?
Despite significant differences in pharmacokinetics, studies have shown that similar dosages of this compound can produce the desired pharmacological effects (such as QRS prolongation and arrhythmia suppression) in both extensive and poor metabolizers.[2] This is because in poor metabolizers, the accumulation of the parent this compound drug to higher levels compensates for the lack of active metabolite production.[2] Therefore, routine dose reduction for PMs is not always necessary, but careful monitoring is crucial.
Q3: What are the key pharmacokinetic differences between extensive and poor metabolizers of this compound?
The genetic polymorphism in CYP2D6 leads to substantial differences in how the body processes this compound. The following table summarizes these key pharmacokinetic parameters.
| Pharmacokinetic Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) |
| Oral Bioavailability | ~30% | ~88% |
| Elimination Half-life | ~2.5 hours | 8-11 hours |
| Systemic Clearance | ~1.8 L/min | ~0.2 L/min |
| Primary Active Moiety | ODE and 3-MODE | This compound |
| Plasma Concentration of this compound | Low | 10- to 20-fold higher than EMs |
| Plasma Concentration of ODE & 3-MODE | Higher than this compound | Significantly less ODE, no 3-MODE |
Data sourced from multiple references.[1]
Troubleshooting Guide
Issue 1: A subject in our study, a known CYP2D6 poor metabolizer, is showing higher than expected plasma concentrations of this compound but a limited antiarrhythmic response.
Possible Cause: While poor metabolizers accumulate higher levels of this compound, there is still a therapeutic window. The concentration may not have reached the minimally effective level.
Troubleshooting Steps:
-
Verify Plasma Concentrations: Ensure the plasma concentration of this compound is at or above the minimally effective plasma concentration, which is approximately 300 ng/mL for the parent drug.[1]
-
Assess for Clinical Efficacy: Correlate the plasma concentrations with clinical endpoints such as QRS prolongation and arrhythmia suppression.[3] In poor metabolizers, these effects are directly correlated with the concentration of this compound.[3]
-
Cautious Dose Titration: If the plasma concentration is below the therapeutic target and the clinical response is inadequate, consider a careful upward dose titration. The recommended starting dose for this compound is 25 mg three times a day, with careful upward titration to 35 mg and 50 mg three times a day every 4 to 7 days if needed.[4] Doses should not be escalated rapidly.[4]
Issue 2: How do we interpret therapeutic drug monitoring (TDM) results for a patient whose metabolizer status is unknown?
Possible Cause: The patient's TDM profile can provide clues to their metabolizer phenotype.
Troubleshooting Steps:
-
Analyze the Metabolite Ratio: In extensive metabolizers, the plasma concentrations of the active metabolites ODE and 3-MODE will be significantly higher than that of the parent drug, this compound.[1][2] Conversely, in poor metabolizers, the plasma concentration of this compound will be high, with very low or undetectable levels of ODE and no 3-MODE.[1][2] The ratio of this compound to ODE in an 8-hour urine sample can also distinguish between the two phenotypes.[2]
-
Consider Genotyping: If the TDM results are ambiguous or if a definitive diagnosis is required for the study protocol, perform CYP2D6 genotyping to determine the subject's metabolizer status.
Experimental Protocols
CYP2D6 Genotyping Protocol (PCR-Based)
This protocol provides a general framework for identifying CYP2D6 poor metabolizer status through Polymerase Chain Reaction (PCR). Specific primer sequences and cycling conditions may vary based on the target alleles and equipment.
1. DNA Extraction:
-
Extract genomic DNA from whole blood or buccal swabs using a commercially available DNA extraction kit, following the manufacturer's instructions.
2. PCR Amplification:
-
Perform an initial long-range PCR (XL-PCR) to amplify the entire CYP2D6 gene. This step is also crucial for detecting gene deletions (*5 allele) and duplications.
-
A typical XL-PCR reaction mixture (25 µL) may contain:
-
50–100 ng/µL genomic DNA
-
2.5 µL PCR buffer with MgCl₂
-
0.5 mM of each dNTP
-
0.3 µM of each primer (forward and reverse)
-
A blend of Taq and Pwo DNA polymerases
-
-
Example cycling conditions for XL-PCR:
-
Initial denaturation: 94°C for 2 minutes
-
10 cycles of:
-
95°C for 20 seconds
-
59°C for 30 seconds
-
68°C for 9 minutes 30 seconds
-
-
20 cycles of:
-
95°C for 20 seconds
-
59°C for 30 seconds
-
68°C for 9 minutes 30 seconds (with a 10-second increment per cycle)
-
-
Final extension: 68°C for 11 minutes
-
3. Allele-Specific PCR/RFLP:
-
Use the product from the XL-PCR as a template for subsequent nested PCRs to identify specific single nucleotide polymorphisms (SNPs) associated with non-functional alleles (e.g., *3, *4, *6).
-
For Restriction Fragment Length Polymorphism (RFLP) analysis, digest the PCR products with the appropriate restriction enzymes.
-
Analyze the resulting DNA fragments via agarose gel electrophoresis to identify the different alleles.
4. Data Analysis:
-
Based on the combination of alleles detected, determine the subject's diplotype and predict their metabolizer phenotype (e.g., two non-functional alleles indicate a poor metabolizer).
Visualizations
Caption: this compound metabolic pathways in extensive vs. poor metabolizers.
Caption: Workflow for this compound dose adjustment based on metabolizer status.
References
- 1. Pharmacokinetics and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative metabolism of this compound: polymorphism, pharmacokinetics and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dosing recommendations for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Encainide-Induced Conduction Slowing in Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with encainide-induced conduction slowing in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced conduction slowing?
A1: this compound is a Class IC antiarrhythmic agent that primarily acts by blocking voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1][2][3] This blockade reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential, leading to a decreased maximum rate of depolarization (Vmax) and consequently, slowed conduction velocity through cardiac tissue.[4] this compound exhibits a "use-dependent" block, meaning its blocking effect is more pronounced at faster heart rates.
Q2: Are there any known agents that can mitigate or reverse this compound's effects in vitro?
A2: Yes, adrenergic stimulation has been shown to counteract the effects of this compound. Specifically, the non-selective beta-adrenergic agonist isoproterenol can partially reverse this compound-induced conduction slowing.[5][6] Conversely, beta-blockers like propranolol can suppress the proarrhythmic effects that may arise from this compound use, suggesting a complex interplay with the autonomic nervous system.[7]
Q3: What are the expected quantitative effects of this compound on cardiac conduction parameters?
A3: this compound and its active metabolites significantly prolong intracardiac conduction intervals. In human studies, this compound has been shown to increase the His-ventricle (H-V) interval and the QRS duration.[8] One study documented a marked prolongation of the PR and QRS durations, with mean increases of 44% and 47%, respectively.[9] The extent of conduction slowing is dose-dependent.[10][11]
Troubleshooting Guides
Problem 1: Excessive Conduction Slowing or Loss of Signal
Possible Cause: The concentration of this compound may be too high for the specific experimental preparation, leading to a complete conduction block.
Solution:
-
Concentration Titration: Perform a dose-response curve to determine the optimal concentration of this compound that induces measurable conduction slowing without causing complete block. Start with a low concentration (e.g., in the nanomolar range) and gradually increase it.
-
Washout: Ensure an adequate washout period between experiments to allow the tissue to return to baseline. This compound has a relatively slow dissociation from sodium channels.[2]
-
Metabolite Consideration: Be aware that this compound is metabolized into active metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE), which are also potent sodium channel blockers.[4][8][12] If using a system with metabolic activity, the observed effects may be a combination of the parent drug and its metabolites.
Problem 2: Difficulty in Reversing this compound's Effects with Isoproterenol
Possible Cause 1: Insufficient concentration of isoproterenol.
Solution:
-
Perform a concentration-response experiment for isoproterenol in the presence of a fixed concentration of this compound to determine the optimal reversal concentration.
Possible Cause 2: The level of sodium channel block by this compound is too profound to be overcome by adrenergic stimulation alone.
Solution:
-
Reduce the concentration of this compound used in the experiment. The reversal effect of isoproterenol is more pronounced at lower concentrations of the sodium channel blocker.
Problem 3: High Variability in Experimental Results
Possible Cause: Inconsistent experimental conditions.
Solution:
-
Temperature Control: Maintain a stable and physiological temperature throughout the experiment, as ion channel kinetics are highly temperature-sensitive.
-
pH and Oxygenation: Ensure the perfusion solution is continuously and adequately oxygenated (e.g., with 95% O2 / 5% CO2) and that the pH is stable.
-
Pacing Rate: Use a consistent pacing rate, as this compound's effects are use-dependent.
-
Solvent Effects: Prepare a vehicle control using the same solvent and concentration as used for this compound and any mitigating agents to rule out solvent-induced effects.
Data Presentation
Table 1: Effects of this compound and Isoproterenol on Cardiac Conduction Parameters (Data adapted from studies on the similar Class IC antiarrhythmic, flecainide)
| Parameter | Condition | Change from Baseline | Reference |
| Atrial-His (A-H) Interval | Flecainide (toxic levels) | +64% to +93% | [13] |
| Flecainide + Isoproterenol | Partial reversal of 15% to 55% | [13] | |
| His-Ventricle (H-V) Interval | Flecainide (toxic levels) | +82% to +124% | [13] |
| Flecainide + Isoproterenol | Partial reversal of 29% to 53% | [13] | |
| QRS Duration | Flecainide (toxic levels) | +59% | [13] |
| Flecainide + Isoproterenol | Partial reversal of 30% | [13] | |
| Ventricular Myocardium Refractory Period | Flecainide (toxic levels) | +16% to +19% | [13] |
| Flecainide + Isoproterenol | Reversal to baseline | [13] |
Table 2: Dose-Dependent Effects of this compound on Ventricular Arrhythmias
| This compound Dose (3 times daily) | Efficacy in Suppressing VPCs and VT | Reference |
| 10 mg | Ineffective | [10] |
| 25 mg | Effective | [10] |
| 50 mg | Effective | [10] |
Experimental Protocols
Protocol 1: Assessing this compound-Induced Conduction Slowing and its Reversal by Isoproterenol using Microelectrode Arrays (MEAs)
This protocol is adapted for use with cultured neonatal rat ventricular myocytes (NRVMs).
-
Cell Culture:
-
Isolate ventricular myocytes from neonatal rats (1-3 days old) following an established enzymatic digestion protocol.
-
Plate the isolated myocytes onto fibronectin-coated MEA plates at a sufficient density to form a confluent, spontaneously beating monolayer.
-
Culture the cells for 3-5 days to allow for the formation of a stable syncytium.
-
-
Baseline Recording:
-
Place the MEA plate on the recording platform and allow it to equilibrate to 37°C.
-
Record baseline field potentials for at least 10 minutes to establish a stable baseline rhythm and conduction velocity. Conduction velocity can be calculated from the time delay of signal propagation between adjacent electrodes.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol).
-
Add this compound to the culture medium to achieve the desired final concentration (e.g., starting with a low micromolar range).
-
Allow the cells to equilibrate with the this compound-containing medium for 15-20 minutes.
-
Record the field potentials for at least 10 minutes to assess the effect on conduction velocity.
-
-
Application of Isoproterenol:
-
Prepare a stock solution of isoproterenol.
-
Add isoproterenol to the this compound-containing medium to achieve the desired final concentration (e.g., 1 µM).
-
Allow the cells to equilibrate for 10-15 minutes.
-
Record the field potentials for at least 10 minutes to determine the extent of reversal of conduction slowing.
-
-
Data Analysis:
-
Analyze the recorded data to determine the conduction velocity at baseline, after this compound application, and after the addition of isoproterenol.
-
Calculate the percentage of conduction slowing induced by this compound and the percentage of reversal by isoproterenol.
-
Protocol 2: Investigating this compound's Effects on Acutely Prepared Cardiac Tissue Slices
This protocol uses precision-cut cardiac slices from a suitable animal model (e.g., rabbit or guinea pig).
-
Tissue Preparation:
-
Excise the heart from a humanely euthanized animal and place it in ice-cold, oxygenated Tyrode's solution.
-
Prepare thin (200-300 µm) cardiac tissue slices using a vibratome.
-
Allow the slices to recover in oxygenated Tyrode's solution at room temperature for at least one hour.
-
-
Experimental Setup:
-
Transfer a single tissue slice to a perfusion chamber on a microscope stage, continuously superfused with oxygenated Tyrode's solution at 37°C.
-
Use a point stimulation electrode to pace the tissue at a constant frequency (e.g., 1-2 Hz).
-
Record action potentials using sharp microelectrodes or optical mapping with a voltage-sensitive dye.
-
-
Baseline Measurement:
-
Record baseline action potentials and measure the conduction velocity across the tissue slice.
-
-
Drug Application:
-
Switch the perfusion to a solution containing the desired concentration of this compound.
-
Allow for a 20-30 minute equilibration period.
-
Record the changes in action potential morphology and conduction velocity.
-
-
Mitigation Experiment:
-
Switch the perfusion to a solution containing both this compound and isoproterenol.
-
Allow for a 15-20 minute equilibration period.
-
Record the subsequent changes in action potential and conduction velocity to assess the reversal effect.
-
-
Washout:
-
Perfuse the slice with a drug-free solution to observe the washout of the drug effects.
-
Visualizations
Caption: Experimental workflow for assessing mitigation of this compound-induced conduction slowing.
Caption: Simplified beta-adrenergic signaling pathway modulating cardiac sodium channels.
Caption: A logical flowchart for troubleshooting common experimental issues.
References
- 1. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. melp.nl [melp.nl]
- 4. Isolation, culture, and immunostaining of neonatal rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of adrenergic stimulation by isoproterenol in reversal of effects of this compound in supraventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! | by D_Central_Station | Medium [medium.com]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. graphviz.org [graphviz.org]
- 10. Heart Slice Culture System Reliably Demonstrates Clinical Drug-Related Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Action Potential Recording and Pro-arrhythmia Risk Analysis in Human Ventricular Trabeculae [frontiersin.org]
- 12. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 13. Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Encainide Solubility for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Encainide for use in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell-based assays?
This compound is a Class IC antiarrhythmic agent that primarily functions by blocking voltage-gated sodium channels in cardiac cells.[1][2] Its hydrochloride salt is described as freely soluble in water, while the base form has very low aqueous solubility (approximately 4.01e-03 g/L). For cell-based assays, achieving a homogenous and stable solution at the desired concentration is crucial for accurate and reproducible results. Poor solubility can lead to compound precipitation, inaccurate dosing, and potential cytotoxicity unrelated to its pharmacological activity.
Q2: What are the different forms of this compound available and how do their solubilities differ?
This compound is available as a free base and as a hydrochloride (HCl) salt. The hydrochloride salt is generally more water-soluble than the free base due to the ionization of the molecule. While one source predicts a low water solubility for the hydrochloride salt (0.00401 mg/mL), it is generally accepted to be more soluble in aqueous solutions than the base form.
Q3: Which solvent is recommended for preparing a stock solution of this compound?
Q4: How does pH affect the solubility of this compound?
The solubility of ionizable compounds like this compound is often pH-dependent. As a weak base, the solubility of this compound is expected to increase in acidic conditions due to its protonation, which leads to the formation of a more soluble salt. Conversely, in neutral or basic solutions, the less soluble free base form will predominate. Researchers should consider the pH of their cell culture medium and buffer systems when preparing this compound solutions.
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation indicates that the compound has exceeded its solubility limit in the current solvent or conditions. Here are some troubleshooting steps:
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.
-
Sonication: Use a sonicator to break down any aggregates and enhance solubilization.
-
pH Adjustment: If using an aqueous buffer, a slight decrease in pH might improve solubility. However, ensure the final pH is compatible with your cell line.
-
Dilution: If preparing a stock solution, try dissolving the compound in a larger volume of solvent to create a more dilute, and potentially more stable, stock.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound will not dissolve in the chosen solvent. | The concentration of this compound is too high for the solvent's capacity. | - Increase the volume of the solvent. - Try a different solvent (e.g., switch from ethanol to DMSO). - For aqueous solutions, try adjusting the pH to be more acidic. |
| Precipitation occurs when adding the stock solution to the cell culture medium. | The compound is "crashing out" of the concentrated stock into the aqueous medium where its solubility is lower. | - Decrease the final concentration of this compound in the medium. - Increase the volume of the medium to which the stock is added. - Add the stock solution to the medium slowly while gently vortexing. - Prepare an intermediate dilution of the stock in a co-solvent that is miscible with both the stock solvent and the medium. |
| Inconsistent results between experiments. | - Incomplete dissolution of this compound leading to inaccurate concentrations. - Degradation of the stock solution over time. | - Visually inspect the stock solution for any precipitate before each use. - Prepare fresh stock solutions regularly. - Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. |
| Observed cytotoxicity is higher than expected. | The concentration of the organic solvent (e.g., DMSO) in the final cell culture medium is too high. | - Ensure the final solvent concentration is below the tolerance level for your specific cell line (typically <0.5% v/v). - Perform a solvent toxicity control experiment to determine the maximum tolerated concentration. |
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound in common laboratory solvents, the following table provides a summary of the available information. Researchers are encouraged to determine the solubility empirically for their specific experimental conditions.
| Compound Form | Solvent | Reported/Predicted Solubility | Source |
| This compound (Base) | Water | ~ 4.01e-03 g/L | PubChem |
| This compound HCl | Water | Freely Soluble (Qualitative) | Merck Index |
| This compound HCl | Water | 0.00401 mg/mL (Predicted) | DrugBank |
| This compound HCl | Ethanol | Slightly Soluble (Qualitative) | Merck Index |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound Hydrochloride (MW: 388.93 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out a precise amount of this compound Hydrochloride powder using an analytical balance in a sterile environment (e.g., a laminar flow hood). For a 10 mM stock, this would be 3.89 mg for 1 mL of DMSO.
-
Add the appropriate volume of sterile DMSO to the vial containing the this compound HCl powder.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve, sonicate the vial in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock.
-
It is recommended to perform serial dilutions to ensure accuracy, especially for lower final concentrations. For example, first, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 to achieve the final 10 µM concentration.
-
Add the calculated volume of the this compound stock or intermediate solution to the pre-warmed cell culture medium. It is crucial to add the stock solution to the medium while gently vortexing or swirling the tube to ensure rapid and even dispersion and to minimize the risk of precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is below the cytotoxic threshold for your cell line (typically <0.5% v/v).
-
Use the freshly prepared working solution for your cell-based assay immediately.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound's action on cardiac ion channels.
References
Technical Support Center: Accounting for Active Metabolites in Encainide Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antiarrhythmic drug encainide. A critical aspect of experimental design involving this compound is accounting for its pharmacologically active metabolites, O-desmethyl this compound (ODE) and 3-methoxy-O-desmethyl this compound (MODE). This guide will address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to measure this compound's metabolites in my experiments?
A1: this compound undergoes extensive first-pass metabolism in the liver, primarily by the CYP2D6 enzyme, into two major active metabolites: O-desmethyl this compound (ODE) and 3-methoxy-O-desmethyl this compound (MODE).[1][2][3] In a majority of subjects, known as extensive metabolizers (EMs), these metabolites are the primary mediators of the antiarrhythmic effect, as they have longer half-lives and are present in higher plasma concentrations than the parent drug.[1][3][4] In fact, ODE is a more potent antiarrhythmic agent than this compound itself.[5][6] Consequently, failing to measure ODE and MODE can lead to a misinterpretation of your experimental results, as the observed pharmacological effects may not correlate well with the plasma concentrations of this compound alone.[7][8]
Q2: What is the significance of the CYP2D6 metabolizer phenotype in this compound research?
A2: The metabolism of this compound is subject to genetic polymorphism of the CYP2D6 enzyme, leading to different metabolizer phenotypes.[1][5] These can be broadly categorized as:
-
Extensive Metabolizers (EMs): Constituting over 90% of the population, these individuals rapidly metabolize this compound, resulting in low plasma concentrations of the parent drug and high concentrations of the active metabolites ODE and MODE.[1][3]
-
Poor Metabolizers (PMs): This smaller subset of the population (less than 10%) has deficient CYP2D6 activity.[1][3] In PMs, this compound is metabolized slowly, leading to significantly higher plasma concentrations of the parent drug and very low or undetectable levels of ODE and MODE.[1][5]
Therefore, it is essential to determine the CYP2D6 phenotype of your experimental subjects (or characterize the metabolic capability of your in vitro system) to correctly interpret pharmacokinetic and pharmacodynamic data.
Q3: What are the typical plasma concentrations of this compound, ODE, and MODE to expect?
A3: Plasma concentrations can vary widely depending on the metabolizer phenotype, dosage, and duration of administration. However, some general observations have been reported. Minimally effective plasma concentrations appear to be approximately 300 ng/ml for this compound, 35 ng/ml for ODE, and 100 ng/ml for 3-MODE.[1][3] In extensive metabolizers on chronic therapy, plasma concentrations of ODE and MODE are often much greater than those of unchanged this compound.[5] Conversely, in poor metabolizers, this compound plasma concentrations can be 10- to 20-fold higher than in EMs, with minimal to no detectable ODE and MODE.[1]
Q4: Can I use commercially available analytical assays for this compound to measure its metabolites?
A4: Not necessarily. Assays designed specifically for this compound may not be able to distinguish it from its metabolites. It is crucial to use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), that can separate and quantify this compound, ODE, and MODE independently.[9][10] When developing or selecting an assay, ensure it has the required specificity, sensitivity, and accuracy for all three compounds.
Q5: Given its withdrawal from the market, what is the current relevance of conducting research on this compound?
A5: While this compound was withdrawn from the market for treating asymptomatic or minimally symptomatic ventricular arrhythmia post-myocardial infarction due to proarrhythmic effects and increased mortality observed in the Cardiac Arrhythmia Suppression Trial (CAST), its unique metabolic profile and mechanism of action still make it a valuable tool for research.[11][12] Studying this compound and its metabolites can provide insights into:
-
The role of active metabolites in drug efficacy and toxicity.
-
The clinical implications of pharmacogenetic variations in drug metabolism (CYP2D6 polymorphism).
-
The mechanisms of action of Class Ic antiarrhythmic drugs.
-
The development of safer antiarrhythmic agents with predictable metabolic profiles.
Troubleshooting Guides
Problem 1: Poor correlation between this compound dose/concentration and observed pharmacological effect.
| Possible Cause | Troubleshooting Step |
| Unaccounted for active metabolites. | The primary reason for a poor correlation is often the contribution of the active metabolites ODE and MODE, especially in extensive metabolizers. Solution: Implement an analytical method to quantify plasma concentrations of this compound, ODE, and MODE. Correlate the pharmacological effect with the concentrations of the metabolites, in addition to the parent drug.[13] |
| Inter-individual variability in metabolism (CYP2D6 polymorphism). | Your study population may consist of a mix of extensive and poor metabolizers, leading to highly variable pharmacokinetic and pharmacodynamic responses. Solution: Genotype your subjects for CYP2D6 polymorphisms to stratify the data based on metabolizer status.[14] Alternatively, if genotyping is not feasible, phenotyping can be performed using a probe drug like debrisoquine.[5] |
| Non-steady-state conditions. | If samples are taken before the drug and its metabolites have reached steady-state concentrations, the dose-response relationship will be unclear. Solution: Ensure that your experimental design allows for sufficient time to reach steady-state concentrations for both the parent drug and its long-half-life metabolites. |
Problem 2: Inconsistent or unexpected metabolite concentrations.
| Possible Cause | Troubleshooting Step |
| Sample collection and handling issues. | This compound and its metabolites may be unstable in certain conditions. Solution: Review your sample collection, processing, and storage protocols. Ensure samples are handled consistently and stored at appropriate temperatures (e.g., -80°C) to prevent degradation. Use appropriate anticoagulants and protect samples from light if necessary. |
| Analytical method limitations. | The chosen analytical method may lack the required sensitivity or be prone to interference from other compounds in the biological matrix. Solution: Re-validate your analytical method. Check for matrix effects, recovery, and lower limit of quantification (LLOQ). Consider using a more sensitive and specific method like LC-MS/MS.[10] |
| Drug-drug interactions. | Concomitant administration of other drugs that are inhibitors or inducers of CYP2D6 can alter the metabolism of this compound. Solution: Carefully review all co-administered medications in your study. If potential interactants are present, this should be considered as a confounding factor in your data analysis. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolites in Different Metabolizer Phenotypes.
| Parameter | This compound | O-desmethyl this compound (ODE) | 3-methoxy-O-desmethyl this compound (MODE) |
| Extensive Metabolizers (EMs) | |||
| Bioavailability | ~30%[1][3] | - | - |
| Elimination Half-life | ~2.5 hours[1] | Longer than this compound[15] | Minimum of 8.2 +/- 5.4 hours[16] |
| Systemic Clearance | ~1.8 L/min[1] | Lower than this compound | ~289 ml/min[7] |
| Poor Metabolizers (PMs) | |||
| Bioavailability | ~88%[1] | - | - |
| Elimination Half-life | 8-11 hours[1] | - | - |
| Systemic Clearance | ~0.2 L/min[1] | - | - |
Table 2: Minimally Effective Plasma Concentrations.
| Compound | Concentration (ng/mL) |
| This compound | ~300[1][3] |
| O-desmethyl this compound (ODE) | ~35[1][3] |
| 3-methoxy-O-desmethyl this compound (MODE) | ~100[1][3] |
Experimental Protocols
Protocol 1: Quantification of this compound, ODE, and MODE in Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and experimental needs.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
The gradient should be optimized to achieve separation of this compound, ODE, and MODE.
-
-
Mass Spectrometry (MS/MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for this compound, ODE, MODE, and the internal standard need to be determined and optimized.
-
-
-
Data Analysis:
-
Construct calibration curves for each analyte by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentrations of this compound, ODE, and MODE in the plasma samples from the calibration curves.
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound to its active metabolites.
Caption: Experimental workflow for pharmacokinetic analysis of this compound and its metabolites.
References
- 1. Pharmacokinetics and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition kinetics of this compound and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relation of blood level and metabolites to the antiarrhythmic effectiveness of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative metabolism of this compound: polymorphism, pharmacokinetics and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic activity of the O-demethyl metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiarrhythmic activity, electrocardiographic effects and pharmacokinetics of the this compound metabolites O-desmethyl this compound and 3-methoxy-O-desmethyl this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Structural characterization of urinary metabolites of the antiarrhythmic drug this compound in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Preliminary report: effect of this compound and flecainide on mortality in a randomized trial of arrhythmia suppression after myocardial infarction [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CYP2D6 - Wikipedia [en.wikipedia.org]
- 15. This compound: its electrophysiologic and antiarrhythmic effects, pharmacokinetics, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiarrhythmic efficacy, clinical electrophysiology, and pharmacokinetics of 3-methoxy-O-desmethyl this compound (MODE) in patients with inducible ventricular tachycardia or fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Encainide and its metabolites
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of Encainide and its primary metabolites, O-desmethyl this compound (ODE) and 3-methoxy-O-desmethyl this compound (MODE). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for pure (neat) this compound and its metabolites?
While specific long-term stability data for pure this compound, ODE, and MODE is not extensively published, general best practices for analogous pharmaceutical compounds suggest storage in a cool, dark, and dry environment. For long-term stability, it is recommended to store these compounds at -20°C or lower in tightly sealed containers to minimize degradation.
Q2: How stable are this compound and its metabolites in biological matrices like plasma and urine?
This compound, ODE, and MODE have been shown to be stable in frozen plasma and urine for at least 52 weeks when stored at approximately -20°C to -70°C.[1]
Q3: What are the main degradation pathways for this compound?
This compound's metabolism in the liver primarily involves O-demethylation to form ODE and subsequent methoxylation to form MODE. Other identified metabolic routes include N-demethylation and oxidation. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are necessary to fully characterize the degradation pathways and identify potential degradation products that may arise during storage or sample processing.
Q4: Are there any known incompatibilities with common solvents?
Troubleshooting Guides
HPLC Analysis of this compound and its Metabolites
This guide addresses common issues encountered during the HPLC analysis of this compound, ODE, and MODE.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column overload. 4. Sample solvent incompatible with the mobile phase. | 1. Adjust the mobile phase pH to ensure the analytes are in a single ionic state. 2. Use a high-purity silica column or add a competing base (e.g., triethylamine) to the mobile phase. 3. Reduce the injection volume or sample concentration. 4. Dissolve the sample in the mobile phase or a weaker solvent. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Inadequate column equilibration. 3. Pump malfunction or leaks. 4. Temperature variations. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection. 3. Check for leaks in the system and ensure the pump is delivering a consistent flow rate. 4. Use a column oven to maintain a constant temperature. |
| Ghost Peaks | 1. Contamination in the mobile phase, injection solvent, or sample. 2. Carryover from previous injections. 3. Late eluting peaks from a previous run. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol and inject a blank solvent after high-concentration samples. 3. Increase the run time or implement a gradient flush at the end of each run. |
| Low Signal Intensity | 1. Incorrect wavelength detection. 2. Sample degradation. 3. Low sample concentration. 4. Detector lamp issue. | 1. Ensure the detector is set to the optimal wavelength for this compound and its metabolites (around 260 nm). 2. Prepare fresh samples and standards. 3. Concentrate the sample if possible. 4. Check the detector lamp's performance and replace it if necessary. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method. This protocol is based on ICH guidelines.[2][3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize with an equivalent amount of 0.1 N NaOH.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Incubate at 60°C for a specified period.
-
Neutralize with an equivalent amount of 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Keep at room temperature for a specified period.
-
-
Thermal Degradation:
-
Store the solid drug substance at an elevated temperature (e.g., 70°C) for a specified period.
-
Dissolve the stressed solid in a suitable solvent before analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and the stock solution to UV and visible light as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
-
Calculate the percentage degradation.
-
If significant degradation products are observed, further characterization using techniques like LC-MS/MS and NMR may be necessary to elucidate their structures.
Visualizations
Caption: Metabolic pathway of this compound.
References
Technical Support Center: Interpreting Electrophysiological Results with Encainide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected electrophysiological results with encainide.
Frequently Asked Questions (FAQs)
Q1: We are observing a smaller than expected effect of this compound on the sodium current (INa) in our ventricular myocyte patch-clamp experiment. What could be the reason?
A1: Several factors could contribute to a diminished effect of this compound. Consider the following possibilities:
-
Metabolic State of the Preparation: this compound is extensively metabolized in the liver to more potent active metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (3-MODE).[1][2][3][4] In in vitro preparations lacking hepatic metabolic activity, the observed effect will primarily be from the parent compound, which is less potent than its metabolites.[5]
-
Metabolizer Phenotype of Cell Source: The metabolism of this compound is genetically determined, with "extensive metabolizers" (EM) and "poor metabolizers" (PM) showing different pharmacokinetic profiles.[3][4] If your cell line or primary cell source is from a PM phenotype, the conversion to more active metabolites will be significantly reduced, leading to a less pronounced effect.[3]
-
Experimental Conditions: The blocking effect of this compound can be influenced by the holding potential and stimulation frequency (use-dependence). This compound is a potent sodium channel antagonist that dissociates slowly from the channels.[6] Ensure your voltage protocols are designed to promote channel opening and binding of the drug.
-
Drug Concentration and Stability: Verify the concentration and stability of your this compound solution. Improper storage or dilution can lead to a lower effective concentration.
Q2: Our application of this compound is causing an increase in arrhythmia or proarrhythmic events in our cardiac tissue model. Isn't it supposed to be an antiarrhythmic?
A2: Yes, this compound is a Class IC antiarrhythmic agent.[1] However, like many antiarrhythmic drugs, it has known proarrhythmic effects, which can manifest as an increase in the frequency or severity of arrhythmias.[1][7][8] This is a critical and complex aspect of its pharmacology.
Key points to consider:
-
Proarrhythmia is a known risk: Clinical studies have documented that this compound can aggravate or precipitate new arrhythmias, with an overall incidence of about 10%.[1] The risk is higher in the presence of underlying heart disease.[1]
-
Mechanism of Proarrhythmia: The marked slowing of conduction in the His-Purkinje system and myocardium, a primary effect of this compound, can create a substrate for re-entrant arrhythmias.[6][9]
-
Type of Arrhythmia: this compound-induced proarrhythmia can present as polymorphic ventricular tachycardia, which, unlike arrhythmias associated with QT-prolonging drugs, is not typically associated with marked QT prolongation.[10]
-
Interaction with Autonomic Function: There is evidence to suggest an interaction between Class IC agents and autonomic function in the genesis of proarrhythmic effects.[11]
Q3: We are seeing unexpected changes in potassium currents (IK) after applying this compound. Is this a known off-target effect?
A3: While the primary mechanism of this compound is sodium channel blockade, there is emerging evidence of its effects on other ion channels.[2][12]
-
Potassium Channel Inhibition: Recent studies have shown that this compound can inhibit voltage-dependent potassium channels (Kv), specifically the Kv1.5 subtype, in a concentration-dependent manner.[13][14] This inhibition appears to be independent of its effects on sodium channels.[13]
-
Implications: This off-target effect on potassium channels could contribute to the overall electrophysiological profile of the drug and potentially influence its antiarrhythmic and proarrhythmic actions. When interpreting your results, it is crucial to consider the possibility of multi-channel effects.
Troubleshooting Unreliable Patch-Clamp Recordings
Encountering variability or instability in your patch-clamp recordings can confound the interpretation of drug effects. Here are some common issues and potential solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty achieving a GΩ seal | Unhealthy cells; Improper pipette resistance; Debris in solutions. | Ensure constant oxygenation of cells and check the pH and osmolarity of your solutions.[15] Use pipettes with a resistance of 4-8 MΩ.[15] Filter all solutions to remove particulates.[16] |
| High access resistance after breakthrough | Incomplete membrane rupture. | Apply short, gentle suction pulses. The use of the "zap" function on the amplifier can also help.[15] |
| Noisy recording | Electrical interference; Poor grounding; Bubbles in the perfusion system. | Ensure all equipment is properly grounded and shielded. Check for and remove any bubbles in the perfusion lines. |
| Unstable recording / loss of seal | Mechanical drift; Cell death. | Ensure the recording setup is mechanically stable. Monitor cell health throughout the experiment. |
Data Presentation: this compound's Electrophysiological Effects
The following table summarizes the expected quantitative effects of this compound and its metabolites on key electrophysiological parameters.
| Parameter | This compound (Parent Compound) | O-demethyl this compound (ODE) | 3-methoxy-O-demethyl this compound (MODE) | Reference |
| Max rate of phase 0 depolarization (Vmax) | ↓↓↓ | ↓↓↓↓ | ↓↓↓ | [1] |
| Action Potential Duration (APD) | ↔ or ↓ | ↑ | ↑ | [1][6] |
| QRS Interval | ↑ | ↑↑ | ↑ | [1] |
| PR Interval | ↑ | ↑ | ↑ | [1] |
| QT Interval | ↔ or ↑ (due to QRS widening) | ↑ | ↑ | [1][6] |
| Effective Refractory Period (ERP) | ↔ or ↑ | ↑ | ↑ | [1][6] |
Arrow notation: ↓ (decrease), ↑ (increase), ↔ (no significant change). The number of arrows indicates the relative magnitude of the effect.
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of INa in Isolated Cardiomyocytes
This protocol outlines a standard method for assessing the effect of this compound on sodium currents.
-
Cell Preparation: Isolate ventricular myocytes from the desired animal model using established enzymatic digestion protocols. Allow cells to stabilize in a Tyrode's solution.
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To block calcium and potassium channels, add CdCl2 (0.2 mM) and CsCl (20 mM).
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with CsOH).
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a potential of -100 mV to ensure the availability of sodium channels.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit INa.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Repeat the voltage-step protocol to measure the drug's effect on INa amplitude and kinetics.
-
-
Data Analysis: Analyze the peak inward current at each voltage step to construct a current-voltage (I-V) relationship. Compare the I-V curves before and after drug application to quantify the block.
Visualizations
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Pharmacokinetics and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition kinetics of this compound and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basic and clinical cardiac electrophysiology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: its electrophysiologic and antiarrhythmic effects, pharmacokinetics, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proarrhythmic effects of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and flecainide: are they interchangeable? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Malignant ventricular tachyarrhythmias associated with the use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reversal of proarrhythmic effects of flecainide acetate and this compound hydrochloride by propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. This compound, a class Ic anti-arrhythmic agent, blocks voltage-dependent potassium channels in coronary artery smooth muscle cells [kjpp.net]
- 14. This compound, a class Ic anti-arrhythmic agent, blocks voltage-dependent potassium channels in coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. scientifica.uk.com [scientifica.uk.com]
Validation & Comparative
A Comparative Analysis of Encainide and Flecainide on Sodium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encainide and flecainide are Class IC antiarrhythmic agents characterized by their potent blockade of cardiac sodium channels (Nav1.5). This action markedly slows conduction velocity in the atria, ventricles, and His-Purkinje system, underlying their efficacy in suppressing a variety of cardiac arrhythmias.[1][2][3] However, despite their similar classification, important differences in their pharmacokinetics and electrophysiological effects exist, influencing their clinical application and risk profiles. This guide provides an objective comparison of their sodium channel blocking properties, supported by available experimental data. A key differentiating factor for this compound is its extensive metabolism into pharmacologically active metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (3-MODE), which are more potent than the parent drug and contribute significantly to its clinical effects.[2][4][5][6][7]
Quantitative Comparison of Sodium Channel Blockade
The following tables summarize the available quantitative data for the sodium channel blocking properties of this compound, its active metabolites, and flecainide. It is important to note that directly comparable IC50 values and kinetic data for this compound and its metabolites under identical experimental conditions are limited in the published literature.
Table 1: Potency (IC50) of Sodium Channel Blockade
| Compound | Condition | IC50 (µM) | Species/Cell Line | Reference |
| Flecainide | Resting/Tonic Block | 345 | Xenopus oocytes expressing hNav1.5 | [8][9] |
| Use-Dependent Block | 7.4 | Xenopus oocytes expressing hNav1.5 | [8][9] | |
| Use-Dependent Block | 10.7 | hNav1.5 channels (IonWorks) | [10] | |
| Peak Nav1.5 Current | 5.5 ± 0.8 | HEK293 cells | ||
| This compound | N/A | Data not available | N/A | |
| O-demethyl this compound (ODE) | N/A | Data not available | N/A | |
| 3-methoxy-O-demethyl this compound (3-MODE) | N/A | Data not available | N/A |
Table 2: Kinetics of Sodium Channel Blockade
| Compound | Parameter | Value | Species/Cell Line | Reference |
| Flecainide | On-rate (kon) | 14.9 µM-1s-1 | rNav1.4 in HEK293 cells | [4] |
| Off-rate (koff) | 12.2 s-1 | rNav1.4 in HEK293 cells | [4] | |
| Recovery Time Constant (τ) | ~81 s | hNav1.5 in Xenopus oocytes | [9] | |
| Recovery Time Constant (τ) | 19.9 ± 1.2 s | Guinea-pig papillary muscle | [11] | |
| This compound | Recovery Time Constant (τ) | > 20 s | N/A | [1][4] |
| O-demethyl this compound (ODE) | Recovery from use-dependent block | Slower than this compound | Guinea-pig papillary muscle | [3] |
| 3-methoxy-O-demethyl this compound (3-MODE) | N/A | Data not available | N/A |
Table 3: Minimally Effective Plasma Concentrations
| Compound | Concentration (ng/mL) | Note | Reference |
| This compound | ~300 | In poor metabolizers | [2][6] |
| O-demethyl this compound (ODE) | ~35 | In extensive metabolizers | [2][6] |
| 3-methoxy-O-demethyl this compound (3-MODE) | ~100 | In extensive metabolizers | [2][6] |
Mechanism of Action and State Dependence
Both this compound and flecainide are potent sodium channel blockers that exhibit prominent use-dependent effects, meaning their blocking efficacy increases with heart rate.[1][3] This is a characteristic feature of Class IC agents and is attributed to their slow dissociation from the sodium channel.[12]
Flecainide is considered an open-channel blocker.[11] It accesses its binding site within the pore of the sodium channel when the channel is in the open state.[2] Once bound, closing of either the activation or inactivation gate "traps" the drug within the channel, leading to its slow recovery from block.[9]
This compound also demonstrates slow dissociation kinetics, with a recovery time constant of over 20 seconds.[1][4] The antiarrhythmic effects of this compound in the majority of patients (extensive metabolizers) are primarily mediated by its active metabolites, ODE and 3-MODE.[5][6][7] These metabolites have been shown to be more potent than the parent compound.[13] In particular, ODE is considered one of the most potent sodium channel blockers used in humans.[2] The onset of use-dependent block is slower for ODE compared to this compound, and the recovery from block is even slower.[3] This contributes to the sustained antiarrhythmic effect despite the short half-life of the parent this compound.
Experimental Protocols
The data presented in this guide are primarily derived from whole-cell patch-clamp electrophysiology studies on isolated cardiomyocytes or cell lines heterologously expressing the cardiac sodium channel, Nav1.5.
Whole-Cell Voltage-Clamp Protocol for Nav1.5
A typical experimental setup involves the following:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 channel are commonly used.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.4 with CsOH.
-
-
Voltage-Clamp Protocol:
-
Holding Potential: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.
-
Depolarizing Pulse: A short depolarizing pulse (e.g., to -20 mV for 20 ms) is applied to elicit the peak inward sodium current.
-
Tonic Block Measurement: The reduction in peak sodium current after the application of the drug at a low stimulation frequency (e.g., 0.1 Hz) is measured to determine tonic block.
-
Use-Dependent Block Measurement: A train of depolarizing pulses at a higher frequency (e.g., 1-10 Hz) is applied to assess use-dependent block. The progressive reduction in peak sodium current during the pulse train is quantified.
-
Recovery from Block: After inducing use-dependent block, the time course of recovery is measured by applying test pulses at increasing intervals from a hyperpolarized holding potential.
-
Visualizations
Signaling Pathway of Sodium Channel Blockade
Caption: Mechanism of sodium channel blockade by this compound and flecainide.
Experimental Workflow for Assessing Sodium Channel Block
Caption: Workflow for evaluating sodium channel blockers.
Logical Relationship of this compound's Action
References
- 1. fda.gov [fda.gov]
- 2. Disposition kinetics of this compound and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and flecainide: are they interchangeable? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic and clinical cardiac electrophysiology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiologic actions of O-demethyl this compound: an active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiarrhythmic activity, electrocardiographic effects and pharmacokinetics of the this compound metabolites O-desmethyl this compound and 3-methoxy-O-desmethyl this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.report [fda.report]
- 11. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cohenweb.rc.fas.harvard.edu [cohenweb.rc.fas.harvard.edu]
- 13. Increased atrial effectiveness of flecainide conferred by altered biophysical properties of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrophysiological Effects of Encainide and Quinidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological properties of Encainide and Quinidine, two antiarrhythmic drugs with distinct mechanisms of action. The information presented is intended to support research and development in the field of cardiology by offering a comprehensive overview of their effects on cardiac ion channels, action potentials, and electrocardiogram (ECG) parameters, supported by experimental data.
Quantitative Comparison of Electrophysiological Effects
The following table summarizes the key quantitative electrophysiological effects of this compound and Quinidine based on published experimental data. These values provide a direct comparison of the potency and impact of each drug on various aspects of cardiac function.
| Electrophysiological Parameter | This compound | Quinidine |
| ECG Intervals | ||
| PR Interval | Marked prolongation (mean, 44% increase)[1] | Minimal increase[2] |
| QRS Duration | Marked prolongation (mean, 18-47% increase)[1][3] | Significant increase, but to a lesser extent than this compound[4] |
| QT/QTc Interval | Minimal increase, primarily due to QRS widening[3][5] | Significant prolongation (can be >25%)[6][7] |
| Ion Channel Blockade (IC50 values) | ||
| Fast Sodium Channels (INa) | Potent antagonist with slow dissociation[8] | 28.9 ± 2.2 μM (for peak Nav1.5 current)[9][10] |
| Delayed Rectifier Potassium Current (IK) | Mild inhibitory effect[11] | 11.4 μM (in normal potassium conditions)[12][13] |
| Transient Outward Potassium Current (Ito) | No significant effect reported | 17.6 μM (in normal potassium conditions)[12][13]; Voltage-dependent block with an IC50 of 1.69 mM at 0 mV, decreasing to 875 μM at +60 mV[14] |
| Inward Rectifier Potassium Current (IK1) | No significant effect reported | Higher concentrations required for inhibition[12][13] |
| Action Potential Parameters | ||
| Action Potential Duration (APD) | Little to no effect[5] | Lengthens APD[15] |
| Maximum Rate of Depolarization (Vmax) | Decreases Vmax[5] | Reduces Vmax[15] |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to assess the electrophysiological properties of cardiac tissues and the effects of pharmacological agents. Key experimental protocols are outlined below.
In Vitro Cardiac Action Potential Recording
Objective: To measure the direct effects of a drug on the action potential of isolated cardiac cells or tissues.
Methodology:
-
Tissue Preparation: Cardiac tissue (e.g., papillary muscle, Purkinje fibers) is dissected from an animal model (e.g., rabbit, guinea pig) and placed in a tissue bath. The bath is continuously perfused with a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature (typically 37°C) and oxygenation.
-
Microelectrode Impalement: A sharp glass microelectrode filled with a conducting solution (e.g., 3 M KCl) is used to impale a single cardiac cell.
-
Action Potential Recording: The microelectrode records the transmembrane potential. The heart tissue is stimulated at a set frequency, and the resulting action potentials are amplified and digitized. Key parameters measured include resting membrane potential, action potential amplitude, overshoot, duration at different levels of repolarization (e.g., APD50, APD90), and the maximum upstroke velocity (Vmax)[16].
-
Drug Application: After obtaining baseline recordings, the drug of interest is added to the perfusate at various concentrations to determine its effect on the action potential parameters.
Patch-Clamp Electrophysiology
Objective: To study the effect of a drug on specific ion channels in isolated cardiac myocytes.
Methodology:
-
Cell Isolation: Single cardiac myocytes are enzymatically isolated from cardiac tissue.
-
Pipette Formation and Sealing: A glass micropipette with a very small tip opening is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette and the membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured, allowing for electrical access to the entire cell. This configuration is used to record the activity of all ion channels in the cell.
-
Voltage Clamp: The membrane potential is held at a specific voltage by the patch-clamp amplifier. This allows for the measurement of the ionic currents flowing across the cell membrane in response to controlled voltage changes. Specific voltage protocols are used to isolate and study individual ion currents (e.g., INa, IKr, IKs).
-
Drug Perfusion: The isolated cell is perfused with solutions containing different concentrations of the drug to determine its effect on the amplitude and kinetics of the targeted ion channels, from which parameters like IC50 values can be derived.
In Vivo Intracardiac Electrophysiology Study
Objective: To assess the effects of a drug on the entire cardiac conduction system in a living subject.
Methodology:
-
Catheter Placement: Multipolar electrode catheters are inserted into a peripheral vein (e.g., femoral vein) and advanced into the chambers of the heart under fluoroscopic guidance[17][18]. Catheters are typically placed in the right atrium, His bundle region, and right ventricle[19].
-
Baseline Recordings: Intracardiac electrograms are recorded from these locations to measure baseline conduction intervals, including the PA interval (atrial conduction), AH interval (AV nodal conduction), and HV interval (His-Purkinje conduction)[20]. The sinus cycle length and various refractory periods are also measured.
-
Programmed Electrical Stimulation: The heart is paced at different rates and with programmed extra stimuli to assess the function of the conduction system and to induce arrhythmias under controlled conditions[19].
-
Drug Infusion: The drug is administered intravenously, and the electrophysiological measurements and stimulation protocols are repeated to evaluate the drug's effects on conduction, refractoriness, and arrhythmia inducibility[3][21].
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the primary mechanisms of action of this compound and Quinidine on cardiac electrophysiology and a typical experimental workflow for their evaluation.
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for Quinidine.
Caption: General experimental workflow.
References
- 1. Total suppression of ventricular arrhythmias by this compound. Pharmacokinetic and electrocardiographic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological effects of quinidine alone and of the combination quinidine-verapamil on AV conduction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical electrophysiologic effects of this compound, a newly developed antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical and electrophysiological effects of intravenous quinidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Risk of QT Interval Prolongation and Torsades de Pointes Associated with Intravenous Quinidine Used for Treatment of Resistant Malaria or Babesiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug induced QT prolongation and torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic and clinical cardiac electrophysiology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Electrophysiology, hemodynamic and arrhythmia efficacy model studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of extracellular K+ concentrations on quinidine-induced K+ current inhibition in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Block of transient outward-type cloned cardiac K+ channel currents by quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Time course of the electrophysiological effects of quinidine on canine cardiac Purkinje fibers: concentration dependence and comparison with lidocaine and disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro validation of a new cardiac catheter technique for recording monophasic action potentials [pubmed.ncbi.nlm.nih.gov]
- 17. quality.healthfinder.fl.gov [quality.healthfinder.fl.gov]
- 18. ucsfhealth.org [ucsfhealth.org]
- 19. Electrophysiologic Study Indications and Evaluation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. heart.org [heart.org]
Encainide in Post-Myocardial Infarction: A Cautionary Tale of Suppressed Arrhythmias and Increased Mortality
A deep dive into the Cardiac Arrhythmia Suppression Trial (CAST) reveals critical lessons in antiarrhythmic therapy, where the successful suppression of a surrogate endpoint did not translate to improved patient survival. For researchers, scientists, and drug development professionals, the story of Encainide serves as a pivotal case study in the complexities of post-myocardial infarction (MI) cardiac care and the potential for proarrhythmic effects.
This comparison guide provides an objective analysis of this compound's performance against other antiarrhythmic agents and a placebo in a post-MI model, primarily drawing upon the landmark CAST data. The findings underscore the critical importance of evaluating long-term safety outcomes over surrogate markers of efficacy.
Performance Comparison: The Perilous Trade-off
While this compound and its fellow Class IC antiarrhythmic, Flecainide, demonstrated high efficacy in suppressing ventricular premature depolarizations (VPDs), this did not correlate with a reduction in mortality. In a stunning and practice-altering outcome, both drugs were associated with a significant increase in death from arrhythmia and all-cause mortality compared to placebo.[1][2]
The Cardiac Arrhythmia Pilot Study (CAPS) had earlier shown the feasibility of suppressing ventricular arrhythmias with agents like this compound and Flecainide, which exhibited higher efficacy rates in reducing VPDs compared to other drugs like imipramine and moricizine.[3] However, the subsequent, much larger CAST decisively revealed the lethal consequences of this approach in post-MI patients.
Below is a summary of the key quantitative outcomes from the CAST, highlighting the stark contrast between arrhythmia suppression and patient survival.
| Outcome Measure | This compound/Flecainide | Placebo | Relative Risk (this compound/Flecainide vs. Placebo) | p-value |
| Mortality | ||||
| Death from Arrhythmia or Nonfatal Cardiac Arrest | 4.5% (33/730) | 1.2% (9/725) | 3.6 | <0.001 |
| Total Mortality | 7.7% (56/730) | 3.0% (22/725) | 2.5 | <0.001 |
| 1-Year Survival | 90% | 95% | - | 0.0006 |
| 1-Year Freedom from Arrhythmic Death or Cardiac Arrest | 93% | 96% | - | 0.003 |
| Arrhythmia Suppression | ||||
| Efficacy in Suppressing VPDs (CAPS Study) | 79% (this compound) | 37% | - | - |
Experimental Protocols: The Cardiac Arrhythmia Suppression Trial (CAST)
The CAST was a multicenter, randomized, double-blind, placebo-controlled trial designed to test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular arrhythmias in post-MI patients would reduce mortality.[4][5]
Patient Population: The trial enrolled patients who had a myocardial infarction between 6 days and 2 years prior to enrollment and had asymptomatic or mildly symptomatic ventricular arrhythmias, defined as six or more VPDs per hour on an ambulatory electrocardiogram.[4][6]
Inclusion Criteria:
-
Myocardial infarction 6 days to 2 years prior.
-
≥ 6 VPDs/hour.
-
For patients more than 90 days post-MI, a left ventricular ejection fraction (LVEF) of ≤ 40% was required. For those within 90 days, the LVEF cutoff was ≤ 55%.[4]
Exclusion Criteria:
-
Ventricular arrhythmias causing severe symptoms (e.g., syncope).
-
Sustained ventricular tachycardia.
-
Contraindications to the study drugs.[4]
Study Design: The trial had a unique design with an initial open-label drug titration phase to identify patients who responded to one of the active drugs (this compound, Flecainide, or Moricizine) with at least an 80% reduction in VPDs.[4][7] Only these "responders" were then randomized to receive either the effective drug or a placebo.[4]
Endpoints:
The this compound and Flecainide arms of the trial were terminated prematurely due to the clear evidence of excess mortality in the active treatment groups.[1][4]
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental design of the CAST and the underlying mechanisms, the following diagrams are provided.
Caption: Experimental workflow of the Cardiac Arrhythmia Suppression Trial (CAST).
Caption: Mechanism of this compound and potential for proarrhythmia in post-MI hearts.
The Verdict on this compound in Post-MI Patients
The results of the CAST were unequivocal: in patients with a history of myocardial infarction, the suppression of asymptomatic or mildly symptomatic ventricular arrhythmias with this compound (and Flecainide) leads to an increased risk of death.[4][6] This has led to a paradigm shift in the management of such patients, with Class IC antiarrhythmics being contraindicated in the presence of structural heart disease, such as that resulting from a myocardial infarction.
While this compound is a potent suppressor of ventricular ectopy, its use in the post-MI setting is a clear example of where a focus on a surrogate endpoint can lead to detrimental patient outcomes. The CAST remains a cornerstone in clinical trial design and a critical reminder of the importance of robust, long-term safety data in the development and application of cardiovascular therapies. For researchers in the field, the legacy of this compound and the CAST is a powerful lesson in the complex interplay between electrophysiology, myocardial substrate, and the ultimate goal of improving patient survival.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Interaction of baseline characteristics with the hazard of this compound, flecainide, and moricizine therapy in patients with myocardial infarction. A possible explanation for increased mortality in the Cardiac Arrhythmia Suppression Trial (CAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioLINCC: Cardiac Arrhythmia Suppression Trial (CAST) [biolincc.nhlbi.nih.gov]
- 5. Cardiac Arrhythmia Suppression Trial - Wikipedia [en.wikipedia.org]
- 6. The Cardiac Arrhythmia Suppression Trial - American College of Cardiology [acc.org]
- 7. 2minutemedicine.com [2minutemedicine.com]
Encainide's hERG Channel Effect: A Comparative Analysis with Other Class I Antiarrhythmics
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide comparing the inhibitory effects of encainide and other Class I antiarrhythmic drugs on the human Ether-à-go-go-Related Gene (hERG) potassium channel.
The human Ether-à-go-go-Related Gene (hERG) channel, which conducts the rapid component of the delayed rectifier potassium current (IKr), is a critical component in cardiac action potential repolarization. Inhibition of this channel is a primary mechanism underlying drug-induced QT prolongation, which can lead to life-threatening arrhythmias. Class I antiarrhythmic drugs, primarily sodium channel blockers, exhibit varying degrees of hERG channel inhibition. This guide provides a detailed comparison of the effects of this compound and other Class I antiarrhythmics on hERG channels, supported by experimental data and methodologies.
Quantitative Comparison of hERG Channel Inhibition
| Drug | Class | IC50 (µM) on hERG Channels | Cell Line | Notes |
| This compound | Ic | 8.91 ± 1.75 (on Kv channels) | Rabbit coronary arterial smooth muscle cells | Primarily inhibits the Kv1.5 subtype.[1] Direct hERG IC50 not specified. |
| Flecainide | Ic | 1.49[2][3] / 3.91[4] | HEK293[2][3][4] | Exhibits voltage-dependent inhibition.[4] Key binding determinant is the F656 residue in the S6 helix.[2] |
| Propafenone | Ic | 0.44[4] | HEK293[4] | Shows voltage-dependence of inhibition.[4] |
| Quinidine | Ia | 0.41[4] | HEK293[4] | Blockade is voltage-dependent.[4] |
| Lidocaine | Ib | 262.90[4] | HEK293[4] | Significantly lower potency compared to other Class I drugs.[4] |
| Mexiletine | Ib | 3.7 | HEK293 | Binds preferentially to the open state of the hERG channel. |
Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp technique, the gold standard for studying ion channel electrophysiology.[5][6][7][8]
General Whole-Cell Patch Clamp Methodology for hERG Assay
A typical experimental setup involves the following steps:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected to express hERG channels are cultured under standard conditions.[5][7]
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with a single cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.
-
A voltage-clamp amplifier is used to control the membrane potential and record the resulting ion currents.
-
-
Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step from a holding potential (e.g., -80 mV) to a positive potential (e.g., +20 mV) to activate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic tail current.
-
Drug Application: The drug of interest is applied to the extracellular solution at various concentrations to determine its effect on the hERG current. The percentage of current inhibition at each concentration is measured to calculate the IC50 value.
Specific Protocol for this compound on Kv Channels
The IC50 value for this compound was determined using whole-cell patch-clamp on freshly isolated rabbit coronary arterial smooth muscle cells. The voltage protocol consisted of 600-ms depolarizing pulses from a holding potential of -80 mV to +60 mV in 10 mV increments to elicit Kv currents.[1]
Signaling Pathways and Molecular Interactions
The primary mechanism by which Class I antiarrhythmics affect hERG channels is through direct physical blockade of the channel pore. This interaction prevents the flow of potassium ions, thereby altering the cardiac action potential.
The binding of these drugs is often state-dependent, meaning they may have a higher affinity for the open or inactivated states of the channel. The molecular determinants of binding for several Class I antiarrhythmics have been identified within the inner cavity of the hERG channel pore, particularly involving aromatic amino acid residues in the S6 transmembrane helix, such as Tyrosine 652 (Y652) and Phenylalanine 656 (F656).[2]
Conclusion
While this compound is classified as a Class Ic antiarrhythmic drug with primary effects on sodium channels, evidence suggests it also possesses inhibitory activity against voltage-gated potassium channels, with a notable effect on Kv1.5. Although a direct IC50 for hERG is not definitively established, its potential to modulate potassium currents warrants consideration in the context of cardiac repolarization. In comparison, other Class I drugs like flecainide, propafenone, and quinidine demonstrate significant hERG channel blockade at clinically relevant concentrations, with varying potencies. Lidocaine and mexiletine, representing Class Ib, exhibit considerably weaker effects on hERG channels. Understanding these differential effects on the hERG channel is crucial for assessing the proarrhythmic potential of these antiarrhythmic agents and for the development of safer cardiac therapies. Further investigation into the specific interaction of this compound with the hERG channel is warranted to fully characterize its electrophysiological profile.
References
- 1. This compound, a class Ic anti-arrhythmic agent, blocks voltage-dependent potassium channels in coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 6. porsolt.com [porsolt.com]
- 7. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 8. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
Landmark Cardiac Trial Revisited: A Comparative Guide to Arrhythmia Suppression Post-Myocardial Infarction
A pivotal moment in cardiovascular medicine, the Cardiac Arrhythmia Suppression Trial (CAST) fundamentally altered the approach to managing ventricular arrhythmias in patients recovering from a myocardial infarction (MI). This guide revisits the key findings of CAST and compares them with alternative therapeutic strategies that have since become the standard of care. By presenting experimental data, detailed protocols, and mechanistic insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals.
The CAST trials (I and II), conducted in the late 1980s and early 1990s, were designed to test the hypothesis that suppressing ventricular premature complexes (VPCs) with antiarrhythmic drugs would reduce mortality in post-MI patients.[1][2] The trial unexpectedly demonstrated that the Class IC antiarrhythmic drugs encainide, flecainide, and moricizine, despite effectively suppressing arrhythmias, led to a significant increase in death from arrhythmia and all-cause mortality compared to placebo.[3][4] This startling outcome underscored the potential for proarrhythmic effects and the limitations of using a surrogate endpoint like arrhythmia suppression to predict clinical benefit.
Key Findings from the Cardiac Arrhythmia Suppression Trial (CAST)
The CAST investigators enrolled patients who had a myocardial infarction within the preceding two years, had at least six VPCs per hour, and demonstrated suppression of their arrhythmia during an initial open-label drug titration phase.[5] Those who responded were then randomized to receive either the active drug or a placebo.
The trial was terminated prematurely due to the clear evidence of harm in the treatment groups. In CAST I, patients receiving this compound or flecainide had a significantly higher rate of death from arrhythmia or cardiac arrest.[3] At an average follow-up of 10 months, the mortality rate from arrhythmia was 4.5% in the active treatment group versus 1.2% in the placebo group.[3] The total mortality was also higher in the treatment group (7.7%) compared to the placebo group (3.0%).[3][6] CAST II, which evaluated moricizine, was also stopped early due to a trend toward increased mortality.[6]
Comparative Efficacy of Post-MI Therapies
The failure of Class IC antiarrhythmics in the post-MI setting led to a paradigm shift towards therapies with proven mortality benefits, namely beta-blockers and implantable cardioverter-defibrillators (ICDs).
| Therapy | Trial/Study | Patient Population | Key Findings |
| Class IC Antiarrhythmics | CAST I | Post-MI with asymptomatic or mildly symptomatic ventricular arrhythmias | Increased Mortality: 2.5-fold higher risk of death from arrhythmia or cardiac arrest with this compound or flecainide vs. placebo.[7] |
| CAST II | Post-MI with asymptomatic or mildly symptomatic ventricular arrhythmias | Increased Mortality Trend: Trend towards increased mortality with moricizine vs. placebo.[6] | |
| Beta-Blockers | BHAT (Beta-Blocker Heart Attack Trial) | Post-MI (within 5-21 days) | Reduced Mortality: 26% reduction in total mortality with propranolol vs. placebo.[8] |
| CAPRICORN (Carvedilol Post-Infarct Survival Control in Left Ventricular Dysfunction) | Post-MI (3-21 days) with LVEF ≤40% | Reduced Mortality: 23% relative reduction in all-cause mortality with carvedilol vs. placebo.[8] | |
| Meta-analysis (Reperfusion Era) | Contemporary post-MI patients | Mortality Reduction: A meta-analysis of contemporary trials showed a 26% reduction in all-cause mortality with beta-blocker treatment.[3] | |
| Implantable Cardioverter-Defibrillators (ICDs) | MADIT-II (Multicenter Automatic Defibrillator Implantation Trial II) | Prior MI (>1 month) with LVEF ≤30% | Reduced Mortality: 31% relative risk reduction in all-cause mortality with ICD vs. conventional medical therapy.[9] |
| SCD-HeFT (Sudden Cardiac Death in Heart Failure Trial) | NYHA class II or III heart failure with LVEF ≤35% (ischemic and non-ischemic) | Reduced Mortality: 23% relative risk reduction in all-cause mortality with ICD vs. placebo.[10] | |
| Meta-analysis | Primary prevention in ischemic or non-ischemic cardiomyopathy | Reduced Mortality: All-cause mortality reduced from 28.26% (conventional care) to 21.37% (ICD therapy).[5] |
Experimental Protocols
Cardiac Arrhythmia Suppression Trial (CAST) Protocol
-
Patient Population: Patients aged 18-79 years who had a myocardial infarction between 6 days and 2 years prior to enrollment. They were required to have an average of six or more ventricular premature depolarizations (VPDs) per hour on an ambulatory Holter monitor recording. Patients with a left ventricular ejection fraction (LVEF) of ≤55% if enrolled within 90 days of their MI, or ≤40% if enrolled after 90 days, were included.[5][11]
-
Exclusion Criteria: Included ventricular arrhythmias causing severe symptoms, sustained ventricular tachycardia, and contraindications to the study drugs.[5]
-
Study Design: A randomized, double-blind, placebo-controlled trial. An initial open-label titration phase was conducted to identify patients whose arrhythmias were suppressed by one of the study drugs (this compound, flecainide, or moricizine).[5] Effective suppression was defined as at least an 80% reduction in VPDs and a 90% reduction in runs of unsustained ventricular tachycardia.[5] Responders were then randomized to receive the effective drug or a matching placebo.
-
Endpoints: The primary endpoint was death from arrhythmia or cardiac arrest with resuscitation. The secondary endpoint was total mortality.[1]
Alternative Therapy Trial Protocols (Examples)
-
Beta-Blocker Trials (e.g., CAPRICORN): Randomized, double-blind, placebo-controlled trials enrolling patients early after an acute MI with evidence of left ventricular dysfunction. Patients were typically randomized to receive a beta-blocker (e.g., carvedilol) or placebo in addition to standard post-MI care. The primary endpoint was typically all-cause mortality or a composite of death and cardiovascular hospitalization.
-
ICD Trials (e.g., MADIT-II): Randomized, controlled trials enrolling patients with a history of MI and significantly reduced LVEF. Patients were randomized to receive an ICD or conventional medical therapy. The primary endpoint was all-cause mortality. A key feature of these trials is the "waiting period" of at least 40 days post-MI before ICD implantation for primary prevention.[12]
Mechanistic Insights and Signaling Pathways
The detrimental effects observed in the CAST trial are attributed to the proarrhythmic potential of Class IC antiarrhythmic drugs, particularly in the setting of structural heart disease.
Mechanism of Action and Proarrhythmia of Class IC Antiarrhythmics
Flecainide and this compound are potent blockers of the fast inward sodium channels (Nav1.5) in cardiac cells.[2] This action slows the upstroke of the cardiac action potential (Phase 0), leading to a marked decrease in conduction velocity.[1] While this effect can suppress ectopic beats, in the ischemic and scarred post-MI heart, this profound slowing of conduction can create a substrate for re-entrant arrhythmias, a lethal form of ventricular tachycardia or fibrillation. The "use-dependent" nature of this sodium channel blockade, where the effect is more pronounced at faster heart rates, may further contribute to this proarrhythmic effect.
Mechanism of Proarrhythmia with Class IC Antiarrhythmics in Post-MI Setting.
Mechanism of Action of Alternative Therapies
In contrast, beta-blockers and ICDs offer mortality benefits through different mechanisms.
Beta-Blockers: These agents block the effects of catecholamines (adrenaline and noradrenaline) on beta-adrenergic receptors in the heart. This leads to a decrease in heart rate, blood pressure, and myocardial contractility, thereby reducing myocardial oxygen demand.[1] Beta-blockers also have direct antiarrhythmic effects by reducing the automaticity of pacemaker cells and prolonging the refractory period of the atrioventricular node.
Protective Mechanisms of Beta-Blockers Post-Myocardial Infarction.
Implantable Cardioverter-Defibrillators (ICDs): An ICD is a device implanted in the chest that continuously monitors the heart's rhythm.[13] When it detects a life-threatening ventricular arrhythmia, it delivers a high-energy shock to restore a normal heartbeat, thereby preventing sudden cardiac death.[13]
References
- 1. droracle.ai [droracle.ai]
- 2. news-medical.net [news-medical.net]
- 3. Effect of oral β-blocker treatment on mortality in contemporary post-myocardial infarction patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary and secondary prevention of sudden cardiac death: who should get an ICD? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 8. Effectiveness of Beta-Blockers in Reducing Mortality and Recurrence After Myocardial Infarction: A Systematic Review of Contemporary and Foundational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Survival of Patients Receiving a Primary Prevention Implantable Cardioverter-Defibrillator in Clinical Practice vs Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Effect of Beta-Blocker Dose on Survival after Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Understanding Arrhythmia: Causes, Symptoms, and Treatment Options [webmd.com]
A Comparative Analysis of the Proarrhythmic Risk of Encainide and Flecainide
A deep dive into the electrophysiological mechanisms and clinical evidence surrounding two Class IC antiarrhythmic agents.
Encainide and flecainide, both potent Class IC antiarrhythmic drugs, have been utilized in the management of cardiac arrhythmias. Their primary mechanism of action involves strong blockade of cardiac sodium channels, leading to a marked slowing of conduction velocity in the atrial and ventricular myocardium, as well as the His-Purkinje system. While effective in suppressing ventricular ectopy, their use has been significantly curtailed due to a demonstrated increased risk of proarrhythmia, most notably in patients with structural heart disease. This guide provides a comprehensive comparative analysis of the proarrhythmic risk associated with this compound and flecainide, supported by key experimental data and methodologies for researchers, scientists, and drug development professionals.
Electrophysiological and Proarrhythmic Mechanisms
This compound and flecainide exert their antiarrhythmic and proarrhythmic effects primarily through the blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This potent blockade leads to a significant decrease in the maximum rate of rise of the action potential (Vmax).
This compound is metabolized in the liver to two active metabolites, O-demethylthis compound (ODE) and 3-methoxy-O-demethylthis compound (MODE), which also possess potent sodium channel blocking activity and contribute significantly to the drug's overall effect. The parent compound and its metabolites have variable effects on the action potential duration and refractoriness.
Flecainide also potently blocks the cardiac sodium channel (Nav1.5). Its effects are characterized by slow onset and offset kinetics, meaning it binds to the channel for a prolonged period. This "use-dependent" or "state-dependent" blockade is more pronounced at faster heart rates. In addition to sodium channel blockade, flecainide can also inhibit the rapid component of the delayed rectifier potassium current (IKr) at higher concentrations.
The proarrhythmic potential of both agents is thought to arise from the marked slowing of conduction, which can create a substrate for re-entrant arrhythmias, particularly in the presence of damaged or ischemic myocardial tissue. This slowing of conduction is reflected on the surface electrocardiogram (ECG) as a widening of the QRS complex.
Quantitative Comparison of Electrophysiological Effects
The following table summarizes the key quantitative data on the electrophysiological effects of this compound and flecainide from in-vitro studies.
| Parameter | This compound | Flecainide | Reference |
| Sodium Channel (Nav1.5) Blockade (IC50) | Data for parent compound is limited; effects are primarily mediated by active metabolites. | 5.5 µM to 10.7 µM (tonic block); 7.4 µM (use-dependent block) | [1][2][3] |
| Effect on Vmax | Significant reduction, mediated by parent drug and active metabolites. | Significant, concentration-dependent reduction. | [4] |
Clinical Evidence: The Cardiac Arrhythmia Suppression Trial (CAST)
The most definitive clinical evidence regarding the proarrhythmic risk of this compound and flecainide comes from the Cardiac Arrhythmia Suppression Trial (CAST). This large-scale, randomized, placebo-controlled trial was designed to test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular premature depolarizations (VPDs) in patients post-myocardial infarction (MI) would reduce mortality. The trial was prematurely terminated due to a significant increase in mortality in the this compound and flecainide treatment arms compared to placebo.
CAST Mortality and Arrhythmic Event Data
| Outcome | This compound/Flecainide Group | Placebo Group | Relative Risk (95% CI) | P-value | Reference |
| Total Mortality | 7.7% (56/730) | 3.0% (22/725) | 2.5 (1.6 - 4.5) | <0.001 | [5] |
| Arrhythmic Death or Cardiac Arrest | 4.5% (33/730) | 1.2% (9/725) | 3.6 (1.7 - 8.5) | <0.001 | [5] |
| Arrhythmic Death (Final Analysis) | 43/755 | 16/743 | 2.64 (1.60 - 4.36) | 0.0004 | [6][7] |
| Non-arrhythmic Cardiac Death | 17/755 | 5/743 | - | 0.01 | [6] |
The CAST results demonstrated that despite effectively suppressing VPDs, this compound and flecainide led to an excess of deaths from arrhythmia and shock after recurrent myocardial infarction[6].
Proarrhythmic Risk in Other Patient Populations
While the CAST focused on a post-MI population, the proarrhythmic risk of this compound and flecainide is a concern in other patients with structural heart disease. In patients with supraventricular tachycardias and no significant structural heart disease, flecainide is considered a viable therapeutic option[8][9]. However, caution is still warranted, as proarrhythmic events can occur. One study comparing the two drugs in patients with resistant paroxysmal atrial tachyarrhythmias found flecainide to be slightly more effective, while this compound was better tolerated[10]. Another study in patients with malignant ventricular arrhythmia found no significant difference in overall response, but the clinical antiarrhythmic effect of the two agents was different, suggesting they are not interchangeable[11].
Experimental Protocols
Cardiac Arrhythmia Suppression Trial (CAST) Protocol
Objective: To determine if suppression of asymptomatic or mildly symptomatic ventricular arrhythmias with this compound, flecainide, or moricizine in post-myocardial infarction patients would reduce mortality.
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
Patient Population: Patients who had a myocardial infarction 6 days to 2 years previously, with asymptomatic or mildly symptomatic ventricular arrhythmia (≥6 VPDs/hour).
Methodology:
-
Open-Label Titration Phase: Patients underwent an open-label dose-titration phase with one of the active drugs (this compound, flecainide, or moricizine) to determine if their arrhythmia could be suppressed. Suppression was assessed by Holter monitoring.
-
Randomization: Patients who demonstrated arrhythmia suppression were then randomized to receive either the active drug that was effective during titration or a matching placebo.
-
Follow-up: Patients were followed for an average of 10 months.
-
Endpoints: The primary endpoint was death from arrhythmia or nonfatal cardiac arrest. Secondary endpoints included total mortality.
-
Endpoint Adjudication: An independent, blinded committee reviewed and classified all major clinical events.
In-Vitro Electrophysiology Protocol for Sodium Channel Blockade
Objective: To determine the potency of this compound and flecainide in blocking the cardiac sodium channel (Nav1.5).
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.5 channel.
-
Electrophysiological Recording: Whole-cell patch-clamp technique was used to record sodium currents.
-
Drug Application: this compound or flecainide was applied at various concentrations to the cells.
-
Voltage Clamp Protocols:
-
Tonic Block: Cells were held at a hyperpolarized membrane potential (e.g., -120 mV) to ensure most channels are in the resting state. A depolarizing pulse was applied to elicit a peak sodium current before and after drug application.
-
Use-Dependent Block: A train of depolarizing pulses at a physiological frequency (e.g., 1-2 Hz) was applied to assess the block of channels in the open and inactivated states.
-
-
Data Analysis: The peak sodium current amplitude was measured before and after drug application at each concentration. The concentration-response curve was then fitted with the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
Visualizing the Mechanisms and Workflows
Signaling Pathway of Class IC Antiarrhythmic Proarrhythmia
Caption: Mechanism of Class IC drug-induced proarrhythmia.
Experimental Workflow for CAST
References
- 1. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flecainide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preliminary report: effect of this compound and flecainide on mortality in a randomized trial of arrhythmia suppression after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrsonline.org [hrsonline.org]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. This compound versus flecainide in the treatment of chronic resistant paroxysmal atrial tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and flecainide: are they interchangeable? - PubMed [pubmed.ncbi.nlm.nih.gov]
Encainide, a Class IC antiarrhythmic agent, exerts its therapeutic effect by blocking the cardiac sodium channel, Nav1.5. However, the antiarrhythmic activity of this compound is primarily mediated by its potent metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (3-MODE).[1][2] While direct IC50 values for this compound and its metabolites on Nav1.5 channels are not consistently reported in publicly available literature, their significant potency as sodium channel blockers is well-established.[3][4] This guide provides a comparative analysis of the Nav1.5 inhibitory activity of other Class I antiarrhythmic drugs to offer a reference framework for understanding the potency of this compound and its metabolites.
Comparative IC50 Data of Class I Antiarrhythmic Drugs on Nav1.5
To contextualize the potency of this compound, this section summarizes the half-maximal inhibitory concentration (IC50) values for other well-characterized Class I antiarrhythmic drugs on the human Nav1.5 channel. These values have been determined through various electrophysiological studies.
| Drug | Class | IC50 (µM) | Cell Line | Holding Potential (mV) | Reference |
| Flecainide | IC | 5.5 ± 0.8 | HEK293 | -95 | [5] |
| Flecainide | IC | 7.4 | Xenopus oocytes | Not Specified | [6] |
| Flecainide | IC | 345 (low affinity) | Xenopus oocytes | Negative | [6] |
| Mexiletine | IB | 47.0 ± 5.4 | HEK293 | -95 | [5] |
| Quinidine | IA | 28.9 ± 2.2 | HEK293 | -95 | [5] |
| Lamotrigine | - | 28.8 ± 4.0 | HEK293 | -95 | [5] |
| Lamotrigine | - | 280.2 ± 15.5 | HEK293 | -120 | [5] |
Experimental Protocols
The determination of IC50 values for Nav1.5 channel blockers involves precise electrophysiological techniques. Below are detailed methodologies from a representative study characterizing the effects of various antiarrhythmic agents.
In Vitro Electrophysiology on HEK293 Cells
A human embryonic kidney (HEK293) cell line stably expressing the human Nav1.5 sodium channel was utilized to determine the effects of the tested compounds.[5]
-
Cell Culture: HEK293 cells stably expressing hNav1.5 were cultured under standard conditions.
-
Electrophysiology: Whole-cell patch-clamp recordings were performed to measure Nav1.5 currents.
-
Voltage Clamp Protocol for Peak Nav1.5 Current:
-
Holding Potential: -120 mV or -95 mV.[5]
-
Test Pulse: A depolarizing pulse was applied to elicit the peak sodium current.
-
Data Analysis: Concentration-response curves were generated by plotting the percentage of current inhibition against the drug concentration. The IC50 values were calculated by fitting the data to the Hill equation.[5]
-
-
Voltage Clamp Protocol for Late Nav1.5 Current:
-
The CiPA (Comprehensive in vitro Proarrhythmia Assay) voltage protocol was used at a frequency of 0.1 Hz.[5]
-
150 nM ATX-II was applied to induce the late Nav1.5 current.[5]
-
The late current was measured as the mean inward current at the end of a -15 mV step and as the peak inward current during the ramp-down phase.[5]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic activation of this compound and a typical experimental workflow for determining the IC50 of a compound on Nav1.5 channels.
Caption: Metabolic activation of this compound and its action on Nav1.5 channels.
Caption: Experimental workflow for IC50 determination of Nav1.5 channel blockers.
References
- 1. Electrophysiological effects of this compound and its metabolites in normal canine Purkinje fibers and Purkinje fibers surviving infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basic and clinical cardiac electrophysiology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic activity of the O-demethyl metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of O-demethyl this compound on induced and spontaneous arrhythmias in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and mechanisms of action of novel NaV1.5 channel mutations associated with Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Pathways of Encainide and Flecainide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two Class IC antiarrhythmic drugs, encainide and flecainide. Understanding the distinct metabolic profiles of these drugs is crucial for predicting their efficacy, potential for drug-drug interactions, and inter-individual variability in patient response. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the metabolic pathways.
Executive Summary
This compound and flecainide, both potent sodium channel blockers, exhibit significant differences in their metabolic disposition. This compound undergoes extensive and polymorphic first-pass metabolism primarily mediated by the cytochrome P450 enzyme CYP2D6, leading to the formation of pharmacologically active metabolites. This results in substantial variability in its pharmacokinetics between individuals with different CYP2D6 genotypes ("extensive" vs. "poor" metabolizers). In contrast, flecainide's metabolism, involving both CYP2D6 and CYP1A2, is less extensive, with a significant portion of the drug excreted unchanged. Its primary active metabolite has considerably less potency than the parent compound, leading to a more predictable pharmacokinetic profile across the population.
Data Presentation: Quantitative Comparison of Metabolic Parameters
The following tables summarize key pharmacokinetic parameters for this compound and flecainide, highlighting the impact of genetic polymorphism on this compound's metabolism.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | Reference |
| Primary Metabolizing Enzyme | CYP2D6 | CYP2D6 (deficient) | [1][2] |
| Oral Bioavailability | ~30% | ~85% | [2][3] |
| Elimination Half-life (Parent Drug) | 1-3 hours | 6-12 hours | [1][2] |
| Major Active Metabolites | O-desmethylthis compound (ODE), 3-methoxy-O-desmethylthis compound (MODE) | Minimal ODE and MODE | [1][2] |
| Elimination Half-life (ODE) | ~3-4 hours | Not applicable | [4] |
| Elimination Half-life (MODE) | ~11 hours | Not applicable | [4] |
| Primary Contributor to Antiarrhythmic Effect | ODE and MODE | This compound (parent drug) | [2][5] |
Table 2: Pharmacokinetic Properties of Flecainide
| Parameter | Value | Reference |
| Primary Metabolizing Enzymes | CYP2D6, CYP1A2 | [6] |
| Oral Bioavailability | >90% | [7] |
| Elimination Half-life | 12-27 hours | [7] |
| Major Metabolites | meta-O-dealkylated flecainide (MODF), meta-O-dealkylated lactam of flecainide (MODLF) | [6] |
| Pharmacological Activity of MODF | ~20% of flecainide | [6] |
| Renal Excretion of Unchanged Drug | ~30% (range 10-50%) | [7] |
Experimental Protocols
The characterization of the metabolic pathways of this compound and flecainide relies on a combination of in vitro and in vivo experimental approaches.
In Vitro Metabolism Studies
Objective: To identify the enzymes responsible for metabolism and to characterize the kinetics of metabolite formation.
-
Human Liver Microsomes (HLM) Incubation:
-
Microsome Preparation: HLM, containing a pool of cytochrome P450 enzymes, are prepared from donor livers by differential centrifugation.
-
Incubation Conditions: this compound or flecainide is incubated with HLM (typically 0.1-1.0 mg/mL protein) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C.
-
Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP-mediated oxidation.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the disappearance of the parent drug and the formation of metabolites.
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate proteins.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by HPLC or LC-MS/MS to quantify the parent drug and its metabolites.[8][9][10]
-
-
Recombinant Human CYP Enzyme Assays:
-
Enzyme Source: Commercially available recombinant human CYP enzymes (e.g., CYP2D6, CYP1A2) expressed in insect or bacterial cells are used.
-
Procedure: The protocol is similar to the HLM incubation, but individual CYP isoforms are used instead of a microsomal pool. This allows for the precise identification of the enzymes responsible for specific metabolic transformations.[11]
-
Inhibitor Studies: To confirm the role of specific CYPs, selective chemical inhibitors (e.g., quinidine for CYP2D6, furafylline for CYP1A2) can be co-incubated with the drug and HLM. A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme.[12]
-
In Vivo Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of the drugs and their metabolites in humans.
-
Study Design:
-
Subjects: Healthy volunteers or patients are enrolled. For this compound, subjects are often genotyped for CYP2D6 to compare pharmacokinetics between extensive and poor metabolizers.[1][5]
-
Drug Administration: A single oral or intravenous dose of this compound or flecainide is administered.[13]
-
Sample Collection: Blood and urine samples are collected at predefined time intervals over a period of 24-72 hours.
-
-
Bioanalytical Methods:
-
Sample Preparation: Plasma and urine samples are processed to extract the drug and its metabolites. This typically involves liquid-liquid extraction or solid-phase extraction.[14][15][16]
-
Quantification: The concentrations of the parent drug and its metabolites in the extracts are determined using validated high-performance liquid chromatography (HPLC) with UV or fluorescence detection, or more sensitively with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15][17][18][19][20]
-
-
Pharmacokinetic Analysis:
-
The concentration-time data are used to calculate key pharmacokinetic parameters such as bioavailability, elimination half-life, clearance, and volume of distribution for the parent drug and its metabolites.
-
Metabolic Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the primary metabolic pathways of this compound and flecainide.
References
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition kinetics of this compound and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic activity, electrocardiographic effects and pharmacokinetics of the this compound metabolites O-desmethyl this compound and 3-methoxy-O-desmethyl this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pediatric flecainide pharmacogenomics: a roadmap to delivering precision-based care to pediatrics arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Metabolomics reveals the metabolic map of procainamide in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics of intravenous flecainide in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of this compound and metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A high-performance liquid chromatographic method for the determination of this compound and its major metabolites in urine and serum using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. High-performance liquid chromatographic method for the quantitation of flecainide, a new antiarrhythmic, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Simultaneous determination of serum flecainide and its metabolites by using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro to In Vivo Correlation of Encainide's Electrophysiological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo electrophysiological effects of Encainide, a Class IC antiarrhythmic agent. This compound's clinical effects are significantly influenced by its active metabolites, primarily O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE). Understanding the correlation between preclinical in vitro data and clinical in vivo findings is crucial for drug development and translational research. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying mechanisms and workflows.
Data Presentation: Quantitative Comparison of Electrophysiological Effects
The following tables summarize the quantitative effects of this compound and its metabolites on key electrophysiological parameters from in vitro and in vivo studies.
Table 1: In Vitro Electrophysiological Effects of this compound and O-demethyl this compound (ODE) on Ventricular Myocardium
| Parameter | Species/Tissue | Compound | Concentration | Pacing Rate (bpm) | Effect | Reference |
| Vmax Reduction | Guinea Pig Papillary Muscle | This compound | Equipotent to ODE | 30-180 | -11.5% to -53% (frequency-dependent) | [1] |
| ODE | Equipotent to this compound | 30-180 | Up to -47% (frequency-dependent) | [1] | ||
| Recovery from Use-Dependent Block | Guinea Pig Papillary Muscle | This compound | Not Specified | 90 | Time Constant: 120 seconds | [1] |
| ODE | Not Specified | 90 | Time Constant: 300 seconds | [1] |
Table 2: In Vivo Electrophysiological Effects of this compound in Humans
| Parameter | Administration | Dose | Change from Baseline | Reference |
| PA Interval | Intravenous | 1 mg/kg over 15 min | Significant Increase (p < 0.01) | [1] |
| AH Interval | Intravenous | 1 mg/kg over 15 min | Significant Increase (p < 0.01) | [1] |
| Oral | 100-300 mg/day | +41.6% (74.5 to 105.5 ms) | [2] | |
| HV Interval | Intravenous | 1 mg/kg over 15 min | Significant Increase (p < 0.01) | [1] |
| Oral | 100-300 mg/day | +41.3% (47.5 to 67.1 ms) | [2] | |
| QRS Duration | Intravenous | 1 mg/kg over 15 min | Significant Increase (p < 0.01) | [1] |
| Oral | 100-300 mg/day | +27.8% (103.5 to 132.3 ms) | [2] | |
| Atrial Effective Refractory Period (AERP) | Oral | 100-300 mg/day | +21.0% (233.8 to 282.9 ms) | [2] |
| Ventricular Effective Refractory Period (VERP) | Oral | 100-300 mg/day | +13.3% (235.7 to 267.1 ms) | [2] |
| Wenckebach Cycle Length | Intravenous | 1 mg/kg over 15 min | +8% (p < 0.05) | [1] |
Table 3: Comparative Potency of this compound and its Metabolites on Cardiac Conduction in Animal Models
| Parameter | Species/Model | Compound | Potency vs. This compound | Reference |
| Atrial, AV Nodal, and His-Purkinje Conduction Slowing | Isolated Perfused Rabbit Heart | ODE (MJ 9444) | 4 to 15 times more potent | [3] |
| MODE (MJ 14030) | 4 to 15 times more potent | [3] | ||
| His-Purkinje and Myocardial Conduction Slowing | Anesthetized Dog | ODE | More potent | [4] |
| MODE | More potent | [4] | ||
| NDE | Approximately equal potency | [4] |
Experimental Protocols
In Vitro Intracellular Electrophysiology (Based on Libersa et al., 1990)
-
Tissue Preparation: Papillary muscles were dissected from the right ventricles of guinea pigs. The preparations were mounted in a tissue chamber and superfused with a physiological salt solution.
-
Superfusion Solution: The composition of the Tyrode's solution was typically (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1.1, NaHCO3 11.9, NaH2PO4 0.4, and glucose 5.5, bubbled with 95% O2 and 5% CO2 to maintain a pH of 7.4. The solution was maintained at a constant temperature (e.g., 37°C).
-
Intracellular Recording: Glass microelectrodes filled with 3 M KCl were used to impale cardiac myocytes and record transmembrane action potentials.
-
Stimulation Protocol: The preparations were stimulated with rectangular pulses of 1-2 ms duration and an amplitude of 1.5-2 times the diastolic threshold. To study frequency-dependent effects, the pacing rate was varied (e.g., from 30 to 180 beats per minute).
-
Data Analysis: The maximum upstroke velocity (Vmax) of the action potential, an indicator of the sodium current availability, was measured and its reduction by the drug was quantified. The time constant of recovery from use-dependent block was determined by applying a train of stimuli followed by a variable pause and a test stimulus.
In Vivo Clinical Electrophysiology Study (EPS) (General Protocol)
-
Patient Preparation: Patients undergo the study in a fasting state. Sedation may be administered.
-
Catheter Placement: Multipolar electrode catheters are inserted percutaneously through femoral and/or other venous access points. Catheters are positioned under fluoroscopic guidance at standard intracardiac locations, including the high right atrium (HRA), His bundle region, coronary sinus (CS), and right ventricular apex (RVA).[5]
-
Baseline Measurements: Baseline intracardiac electrograms are recorded, and standard electrophysiological parameters are measured, including:
-
Sinus Node Function: Sinus cycle length and sinus node recovery time (SNRT).
-
Atrioventricular (AV) Conduction: PA (intra-atrial), AH (AV nodal), and HV (His-Purkinje) intervals.[6]
-
Refractory Periods: Effective refractory periods (ERP) of the atrium, AV node, and ventricle are determined using programmed electrical stimulation (extrastimulus technique).[7]
-
-
Drug Administration: this compound is administered intravenously over a specified period (e.g., 1 mg/kg over 15 minutes) or orally for several days before the study.[1][2]
-
Post-Drug Measurements: Electrophysiological parameters are reassessed at specific time points after drug administration to determine the drug's effects.
-
Programmed Stimulation: Programmed atrial and ventricular stimulation with multiple extrastimuli is performed to assess the drug's effect on the inducibility of arrhythmias.
Mandatory Visualization
Caption: Mechanism of action of this compound and its active metabolites.
Caption: Workflow for in vitro to in vivo correlation of this compound's effects.
Discussion of In Vitro to In Vivo Correlation
The electrophysiological effects of this compound demonstrate a strong correlation between in vitro and in vivo findings, primarily driven by its potent sodium channel blocking properties and the significant contribution of its active metabolites.
The cornerstone of this correlation lies in the drug's effect on the maximal upstroke velocity (Vmax) of the cardiac action potential. In vitro studies on isolated cardiac tissues, such as guinea pig papillary muscle, have shown that this compound and its primary active metabolite, ODE, cause a pronounced, frequency-dependent reduction in Vmax.[1] This reduction in Vmax is a direct consequence of sodium channel blockade and reflects a slowing of the rapid influx of sodium ions during phase 0 of the action potential.
This fundamental in vitro action translates directly to the in vivo electrophysiological effects observed in humans during clinical electrophysiology studies. The slowing of sodium-dependent depolarization in vitro manifests as a slowing of conduction velocity through cardiac tissue in vivo. This is clinically measured as a prolongation of the His-Purkinje conduction time (HV interval) and a widening of the QRS complex on the surface electrocardiogram.[1][2] Studies have consistently demonstrated that this compound administration leads to significant increases in both the HV interval and QRS duration.[1][2][8]
Furthermore, the role of this compound's active metabolites is critical in bridging the gap between in vitro and in vivo observations, especially with oral administration. In vitro and animal studies have established that the metabolites ODE and MODE are as potent, or even more potent, than the parent compound in slowing cardiac conduction.[3][4] This is particularly relevant in "extensive metabolizers," who constitute the majority of the population. In these individuals, the systemic exposure to ODE and MODE is substantial, and the in vivo electrophysiological effects, such as QRS prolongation, correlate more closely with the plasma concentrations of these metabolites than with the parent drug.[9][10] This highlights that a comprehensive in vitro to in vivo correlation for this compound must consider the pharmacological activity of its metabolites.
References
- 1. In-vitro and in-vivo electrophysiologic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiology of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound and its two major metabolites on cardiac conduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Qualitative and quantitative comparison of the cardiac effects of this compound and its three major metabolites in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cardionerds.com [cardionerds.com]
- 6. Electrophysiologic Study Indications and Evaluation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Electrophysiology study protocol | PPTX [slideshare.net]
- 8. Clinical electrophysiologic effects of this compound, a newly developed antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Encainide's Effects on Cardiac Action Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of Encainide and its alternatives on the cardiac action potential, with a focus on the reproducibility of these effects. The information presented is supported by experimental data and detailed methodologies to aid in research and drug development.
This compound, a Class IC antiarrhythmic agent, is a potent blocker of the fast sodium channels (INa) in cardiomyocytes.[1] Its primary action is to slow the rapid depolarization phase (Phase 0) of the cardiac action potential, thereby reducing conduction velocity in the atria, ventricles, and His-Purkinje system.[1][2] However, the in vivo effects of this compound are complicated by its extensive and variable metabolism into active metabolites, primarily O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE).[2][3] These metabolites, particularly ODE, are often more potent than the parent compound and contribute significantly to the overall antiarrhythmic and proarrhythmic effects.[3][4] This metabolic variability is a key determinant of the reproducibility of this compound's effects on the action potential across different individuals.[3]
Comparative Analysis of Electrophysiological Effects
The following tables summarize the quantitative effects of this compound, its active metabolites, and other Class I antiarrhythmic drugs on key action potential parameters. The reproducibility of these effects is qualitatively assessed based on their metabolic and pharmacokinetic properties.
Table 1: Effects of this compound and its Active Metabolites on Cardiac Action Potential Parameters
| Compound | Effect on Vmax (Phase 0) | Effect on Action Potential Duration (APD) | Effect on Effective Refractory Period (ERP) | Reproducibility |
| This compound | Markedly decreases | Little to no effect[2] | Increases atrial ERP, no significant change in ventricular ERP[5] | Low (due to variable metabolism) |
| O-demethyl this compound (ODE) | More potent decrease than this compound[5] | Variable effects[6] | No significant change[5] | Moderate (dependent on parent drug metabolism) |
| 3-methoxy-O-demethyl this compound (MODE) | More potent decrease than this compound[5] | Prolongs APD[5] | Prolongs atrial and ventricular ERP[5] | Moderate (dependent on parent drug metabolism) |
Table 2: Comparative Effects of Class I Antiarrhythmic Drugs on Cardiac Action Potential
| Drug | Class | Effect on Vmax (Phase 0) | Effect on Action Potential Duration (APD) | Reproducibility | Key Distinctions from this compound |
| This compound | IC | Markedly decreases | Little to no effect[2] | Low | Effects are highly dependent on active metabolites.[3] |
| Flecainide | IC | Markedly decreases | Increases APD at faster heart rates[7] | Moderate | Less complex metabolism with one major active metabolite. Clinical responses can still differ from this compound in the same patient.[8][9] |
| Quinidine | IA | Moderately decreases | Prolongs APD[10] | Moderate | Also blocks potassium channels, leading to more pronounced APD prolongation.[10][11] |
| Procainamide | IA | Moderately decreases | Prolongs APD | Moderate | Has an active metabolite (N-acetylprocainamide) with different electrophysiological properties. |
| Disopyramide | IA | Moderately decreases | Prolongs APD | Moderate | Possesses significant anticholinergic effects. |
Signaling Pathways and Metabolic Activation
The primary mechanism of action for this compound and its metabolites is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes. The clinical effect of orally administered this compound is largely determined by its conversion in the liver by the CYP2D6 enzyme into its more potent metabolites, ODE and MODE. This metabolic pathway is a critical factor in the inter-individual variability and, therefore, the reproducibility of the drug's effects.
References
- 1. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and its metabolites. Comparative effects in man on ventricular arrhythmia and electrocardiographic intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Qualitative and quantitative comparison of the cardiac effects of this compound and its three major metabolites in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basic and clinical cardiac electrophysiology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of flecainide and quinidine on human atrial action potentials. Role of rate-dependence and comparison with guinea pig, rabbit, and dog tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and flecainide: are they interchangeable? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flecainide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of quinidine and flecainide on plateau duration of human atrial action potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derangedphysiology.com [derangedphysiology.com]
Unraveling the Antiarrhythmic Puzzle: A Comparative Analysis of Encainide and Its Active Metabolites, ODE and MODE
A deep dive into the relative contributions of O-demethyl encainide (ODE) and 3-methoxy-O-demethyl this compound (MODE) to the therapeutic efficacy of the Class IC antiarrhythmic agent, this compound.
This compound, a potent Class IC antiarrhythmic drug, has a complex pharmacological profile significantly influenced by its extensive hepatic metabolism. The parent drug's efficacy and electrophysiological effects are intricately linked to the activity of its two primary metabolites: O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE). This guide provides a comprehensive comparison of this compound, ODE, and MODE, offering researchers, scientists, and drug development professionals a detailed understanding of their individual roles in suppressing cardiac arrhythmias. The information is supported by a summary of quantitative data from experimental studies, an overview of the methodologies employed, and visualizations of the metabolic and signaling pathways.
Metabolic Pathway of this compound
The metabolic fate of this compound is a critical determinant of its clinical effect and is subject to genetic polymorphism, leading to two distinct patient populations: extensive metabolizers (EMs) and poor metabolizers (PMs).[1][2][3][4] In the majority of the population (EMs), this compound undergoes rapid and extensive first-pass metabolism in the liver to form ODE and subsequently MODE.[1][2][3] In contrast, PMs have a reduced capacity for this biotransformation, leading to higher plasma concentrations of the parent drug.[1][2][3]
Comparative Electrophysiological Effects
The antiarrhythmic actions of this compound and its metabolites are primarily mediated through the blockade of fast sodium channels in cardiac myocytes, a hallmark of Class IC agents.[5][6][7][8] This action slows the upstroke of the cardiac action potential (Phase 0), leading to decreased conduction velocity in the atria, ventricles, and His-Purkinje system.[5][7] The following tables summarize the quantitative data on the electrophysiological effects and relative potencies of this compound, ODE, and MODE.
Table 1: Electrophysiological Effects on ECG Intervals
| Compound | QRS Prolongation | JTc/QTc Interval Change |
| This compound | Significant prolongation[9][10] | Minimal to no change[9] |
| ODE | More potent than this compound and MODE; significant prolongation[2][5] | Shortening of the corrected JT interval[5] |
| MODE | Less potent than ODE; prolongs QRS[5] | Prolongation of the corrected JT interval[5] |
Table 2: Relative Antiarrhythmic Potency and Effective Plasma Concentrations
| Compound | Relative Potency | Minimally Effective Plasma Concentration (for arrhythmia suppression) |
| This compound | Active, but less potent than ODE[6] | ~265-300 ng/mL (in Poor Metabolizers)[1][2][11] |
| ODE | Most potent of the three compounds[5][6] | ~35-55 ng/mL[1][5] |
| MODE | Potent, but less so than ODE[5] | ~100-116 ng/mL[1][5] |
Mechanism of Action: Sodium Channel Blockade
As Class IC antiarrhythmic agents, this compound, ODE, and MODE exert their effects by blocking the voltage-gated sodium channels (Nav1.5) in the heart. This blockade is "use-dependent," meaning it is more pronounced at faster heart rates, which is a desirable property for an antiarrhythmic drug.[11] The slow dissociation from the sodium channels leads to a steady-state level of block, resulting in a general reduction in myocardial excitability.[12]
Experimental Protocols
The data presented in this guide are derived from a combination of in vitro and in vivo experimental studies. While specific, detailed protocols are proprietary to the original research, the following provides an overview of the methodologies commonly employed.
In Vitro Electrophysiology
-
Objective: To assess the direct effects of the compounds on the electrophysiological properties of isolated cardiac tissues.
-
Methodology:
-
Tissue Preparation: Isolation of cardiac tissues such as guinea pig papillary muscles or canine Purkinje fibers.[11][13]
-
Superfusion: Tissues are placed in a chamber and superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with a gas mixture (e.g., 95% O2, 5% CO2) and maintained at a constant temperature.
-
Microelectrode Recording: Standard glass microelectrodes filled with KCl are used to impale individual cardiac cells to record intracellular action potentials.[13]
-
Parameter Measurement: Key action potential parameters are measured, including the maximum upstroke velocity (Vmax of Phase 0), action potential duration at different levels of repolarization (e.g., APD90), and resting membrane potential.
-
Drug Application: this compound, ODE, or MODE are added to the superfusate at varying concentrations to determine their effects on the measured parameters.
-
In Vivo Electrophysiology Studies in Patients
-
Objective: To evaluate the electrophysiological effects of the compounds in a clinical setting.
-
Methodology:
-
Patient Selection: Patients with a history of ventricular arrhythmias are enrolled.[5][14]
-
Catheter Placement: Multipolar electrode catheters are inserted intravenously and positioned in various locations within the heart (e.g., right atrium, His bundle region, right ventricle) under fluoroscopic guidance.
-
Baseline Measurements: Baseline intracardiac electrograms are recorded to measure intervals such as the PA (intra-atrial conduction), AH (AV nodal conduction), and HV (His-Purkinje conduction) intervals, as well as the QRS duration.[11]
-
Programmed Electrical Stimulation: A series of programmed electrical stimuli are delivered to the heart to assess refractory periods and to induce arrhythmias.
-
Drug Administration: this compound, ODE, or MODE is administered intravenously as a loading dose followed by a maintenance infusion.[5][14]
-
Post-Drug Measurements: Electrophysiological measurements and programmed stimulation are repeated to assess the effects of the drug on conduction, refractoriness, and arrhythmia inducibility.
-
Conclusion
The antiarrhythmic activity of this compound is a composite of the effects of the parent drug and its active metabolites, ODE and MODE. In extensive metabolizers, who constitute the majority of patients, the pharmacological effects are predominantly driven by ODE and MODE, which are more potent and have longer half-lives than this compound itself.[11][14] ODE is the most potent of the three in prolonging the QRS interval, a key marker of its sodium channel blocking activity.[2][5] MODE also contributes significantly to the antiarrhythmic effect and uniquely prolongs the corrected JT interval.[5] In poor metabolizers, this compound is the primary active agent.[2][11]
This comparative analysis underscores the importance of considering metabolic phenotype when evaluating the clinical pharmacology of this compound. For researchers and drug development professionals, understanding the distinct contributions of ODE and MODE is crucial for interpreting clinical data, designing future studies, and developing novel antiarrhythmic agents with improved efficacy and safety profiles. The interplay between the parent drug and its active metabolites highlights a complex but fascinating aspect of cardiovascular pharmacology.
References
- 1. This compound for ventricular arrhythmias: placebo-controlled and standard comparison trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiology, hemodynamic and arrhythmia efficacy model studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basic and clinical cardiac electrophysiology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiologic actions of O-demethyl this compound: an active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Safety and efficacy of this compound for malignant ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total suppression of ventricular arrhythmias by this compound. Pharmacokinetic and electrocardiographic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-vitro and in-vivo electrophysiologic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. partone.litfl.com [partone.litfl.com]
- 13. Developmental electrophysiology of this compound and its major metabolites on the Purkinje fiber action potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiarrhythmic efficacy, clinical electrophysiology, and pharmacokinetics of 3-methoxy-O-desmethyl this compound (MODE) in patients with inducible ventricular tachycardia or fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Encainide for Laboratory Professionals
Encainide, an antiarrhythmic agent, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. While not classified as a federally controlled substance by the Drug Enforcement Administration (DEA) or as a listed hazardous waste by the Environmental Protection Agency (EPA), its aquatic toxicity necessitates professional disposal.
Regulatory and Safety Overview
This compound is not found on the DEA's schedules of controlled substances. Furthermore, it is not specifically listed on the EPA's P, U, F, or K lists of hazardous wastes under the Resource Conservation and Recovery Act (RCRA). However, a Safety Data Sheet (SDS) for this compound hydrochloride indicates that the compound is "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects." This environmental hazard is a key consideration for its proper disposal. Therefore, it is imperative to manage waste this compound through a licensed hazardous waste disposal vendor who can handle its incineration or other approved disposal methods.
Step-by-Step Disposal Protocol for this compound Waste
The following procedure outlines the recommended steps for the safe disposal of this compound from a research or drug development laboratory.
-
Waste Identification and Segregation:
-
Clearly label all containers of waste this compound with "this compound Waste" and include the date.
-
Segregate this compound waste from other laboratory waste streams, particularly from non-hazardous trash and DEA-controlled substances.
-
-
Containerization:
-
Use sealed, leak-proof containers for all this compound waste, including pure substance, contaminated labware (e.g., vials, pipettes, gloves), and solutions.
-
Ensure containers are compatible with the physical form of the waste (solid or liquid).
-
-
Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area should be clearly marked as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's policies.
-
-
Engage a Licensed Waste Disposal Vendor:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
The EHS department will work with a licensed hazardous waste disposal vendor that can manage the transportation and final disposal in compliance with federal, state, and local regulations.
-
-
Documentation:
-
Maintain a detailed inventory of the this compound waste, including the quantity and date of generation.
-
Retain all documentation provided by the waste disposal vendor, such as waste manifests, as proof of proper disposal.
-
Disposal of this compound-Contaminated Materials
| Material Type | Disposal Procedure |
| Unused or Expired this compound | Collect in a sealed, labeled container for disposal by a licensed vendor. |
| Contaminated Labware (glass, plastic) | Rinse with a suitable solvent (e.g., ethanol or methanol) to remove residual this compound. Collect the rinsate as hazardous waste. The cleaned labware can then be disposed of according to standard laboratory procedures for non-hazardous glass or plastic waste. |
| Contaminated Personal Protective Equipment (PPE) | Gloves, lab coats, and other PPE with gross contamination should be collected in a sealed bag and disposed of as this compound waste. |
| Aqueous Solutions Containing this compound | Collect in a sealed, labeled container for disposal by a licensed vendor. Do not pour down the drain due to aquatic toxicity. |
This compound Disposal Decision Pathway
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended for guidance in a laboratory setting. Always consult your institution's specific safety and disposal protocols and comply with all applicable federal, state, and local regulations.
Safe Handling and Disposal of Encainide: A Procedural Guide
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Encainide. The following procedures are designed to minimize exposure risk and ensure proper disposal, fostering a safe laboratory environment.
Hazard Summary and Exposure Data
This compound hydrochloride is a compound that requires careful handling due to its potential health effects. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1]
GHS Hazard Classifications for this compound Hydrochloride
| Hazard Classification | GHS Code | Signal Word |
|---|---|---|
| Acute Toxicity, Oral (Category 3/4) | H301 / H302 | Danger / Warning[3] |
| Skin Irritation (Category 2) | H315 | Warning[2][3] |
| Serious Eye Irritation (Category 2/2A) | H319 | Warning[2][3] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | H335 | Warning[2][3] |
| Acute Aquatic Toxicity (Category 1) | H400 | Warning[1] |
| Chronic Aquatic Toxicity (Category 1) | H410 | Warning[1] |
Occupational Exposure Limits (OELs): Currently, there are no established occupational exposure limit values (e.g., PEL, TLV) for this compound hydrochloride.[1] Therefore, engineering controls and personal protective equipment are critical to minimize any potential exposure.
Personal Protective Equipment (PPE) and Engineering Controls
To ensure safety, handling of this compound must be performed within a controlled environment using appropriate protective gear.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood or other appropriate exhaust ventilation is required to control exposure, especially when handling powders or creating solutions.[1]
-
Safety Stations: Ensure a safety shower and an eye wash station are readily accessible in the work area.[1]
Required Personal Protective Equipment:
| Body Part | Required PPE | Specifications and Rationale |
|---|---|---|
| Eyes / Face | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hands | Protective, chemical-resistant gloves | Prevents skin contact and irritation. |
| Body | Impervious clothing (e.g., lab coat) | Provides a barrier against accidental spills. |
| Respiratory | Suitable respirator | Required when handling the powder form to avoid inhalation. Use type P2 (EN 143) respirator cartridges or equivalent. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is essential to maintain the integrity of the compound and the safety of laboratory personnel.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all engineering controls are functional and all required PPE is available and in good condition.
-
Avoid Contact: Prevent direct contact with eyes and skin and avoid the formation of dust and aerosols.[1]
-
Hygiene: Do not eat, drink, or smoke in the area where this compound is being handled.[1] Wash hands thoroughly after handling the compound.[1]
-
Weighing: When weighing the powder, do so within a chemical fume hood or a ventilated balance enclosure to contain airborne particles.
Storage Conditions:
-
Keep the container tightly sealed to prevent contamination and moisture uptake.[1]
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
-
For long-term stability, store this compound powder at -20°C.[1]
Emergency Plan: Accidental Release or Spill
In the event of a spill, a prompt and structured response is critical to contain the material and prevent exposure.
Spill Response Protocol:
-
Evacuate: Immediately evacuate non-essential personnel from the affected area.[1]
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[1]
-
Don PPE: Before re-entering the area, put on the full required PPE, including respiratory protection, gloves, goggles, and a lab coat.[1]
-
Containment & Cleanup:
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or a universal binder.[1]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Do not use compressed air.
-
-
Decontamination: Scrub all surfaces and contaminated equipment with alcohol to decontaminate.[1]
-
Disposal: Collect all contaminated materials, including the absorbent medium and used PPE, into a sealed container labeled for hazardous waste disposal.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
